3-(Acryloyloxy)-2-hydroxypropyl methacrylate
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2-hydroxy-3-prop-2-enoyloxypropyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-4-9(12)14-5-8(11)6-15-10(13)7(2)3/h4,8,11H,1-2,5-6H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODNDDPVCIAZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(COC(=O)C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407931 | |
| Record name | 3-(Acryloyloxy)-2-hydroxypropyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1709-71-3 | |
| Record name | 3-Acryloyloxy-2-hydroxypropyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1709-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Acryloyloxy)-2-hydroxypropyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Acryloyloxy)-2-hydroxypropyl Methacrylate
This technical guide provides a comprehensive overview of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate, a bifunctional monomer crucial for researchers, scientists, and professionals in drug development and material science. The document details its chemical structure, properties, synthesis, and applications, adhering to stringent data presentation and visualization requirements.
Chemical Structure and Identification
This compound, with the CAS number 1709-71-3, is a molecule featuring both acrylate and methacrylate functionalities, along with a hydroxyl group.[1][2][3] This unique structure allows it to participate in various polymerization reactions, making it a versatile building block in polymer chemistry.
Synonyms:
-
1-(Acryloyloxy)-2-hydroxy-3-(methacryloyloxy)propane[4]
-
2-Hydroxy-1-acryloxy-3-methacryloxypropane[4]
-
2-Hydroxy-3-acryloyloxypropyl methacrylate[5]
-
Glycerol 1-acrylate 3-methacrylate
Molecular Representation:
-
SMILES: CC(=C)C(=O)OCC(O)COC(=O)C=C[4]
-
InChI: 1S/C10H14O5/c1-4-9(12)14-5-8(11)6-15-10(13)7(2)3/h4,8,11H,1-2,5-6H2,3H3[4]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₅ | [1][3] |
| Molecular Weight | 214.22 g/mol | [1][3][4] |
| Density | 1.14 g/mL at 25 °C | [1][4] |
| Boiling Point | 130-155 °C at 0.18-0.5 Torr | [7] |
| Refractive Index (n20/D) | 1.473 | [1][4] |
| CAS Number | 1709-71-3 | [1][2][3][4] |
Experimental Protocols
Synthesis of this compound
The primary method for synthesizing this compound is through the ring-opening reaction of glycidyl methacrylate (GMA) with acrylic acid. This reaction is typically catalyzed by a base or a chromium-based catalyst.
Materials:
-
Glycidyl methacrylate (GMA)
-
Acrylic acid
-
Catalyst (e.g., triphenylphosphine, chromium (III) acetate)
-
Inhibitor (e.g., hydroquinone, MEHQ)
-
Solvent (optional, e.g., toluene)
Procedure:
-
A reaction flask equipped with a stirrer, thermometer, condenser, and dropping funnel is charged with glycidyl methacrylate and a polymerization inhibitor.
-
The catalyst is added to the flask.
-
Acrylic acid is added dropwise to the reaction mixture while maintaining the temperature between 60-80 °C.
-
The reaction is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value is below a certain threshold.
-
Upon completion, the reaction mixture is cooled to room temperature.
Purification: The crude product can be purified by washing with a sodium bicarbonate solution to remove unreacted acrylic acid and the catalyst. This is followed by washing with brine and drying over anhydrous magnesium sulfate. Further purification can be achieved by vacuum distillation.
Logical and Experimental Workflow
The synthesis of this compound follows a well-defined experimental workflow, which is visualized in the diagram below.
Caption: Synthesis workflow for this compound.
This guide provides essential technical information for professionals working with this compound. The structured data and detailed protocols are intended to facilitate its application in research and development.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 2-丙烯酸-2-羟基-1,3-丙二酯 | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 1709-71-3 [chemicalbook.com]
- 4. This compound|1709-71-3|lookchem [lookchem.com]
- 5. 3-Hydroxypropyl methacrylate | C7H12O3 | CID 17694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-(Acryloyloxy)-3-(methacryloyloxy)-2-propanol (stabilized with MEHQ) | C10H14O5 | CID 5062351 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-(Acryloyloxy)-2-hydroxypropyl methacrylate physical properties
An In-depth Technical Guide on the Physical Properties of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate
This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 1709-71-3). The information is presented to be a valuable resource for professionals in research, scientific endeavors, and drug development, offering quantitative data, detailed experimental protocols, and a visualization of its synthesis.
Core Physical Properties
This compound, also known as glycerol 1-acrylate 3-methacrylate, is a bifunctional monomer containing both acrylate and methacrylate groups. This structure allows for its use in the synthesis of polymers with tailored properties for various applications, including in the biomedical field. A summary of its key physical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₅ |
| Molecular Weight | 214.22 g/mol [1][2] |
| Density | 1.14 g/mL at 25 °C[1][3][4] |
| Refractive Index (n20/D) | 1.473[1][3][4] |
| Boiling Point | 130-155 °C at 0.18-0.5 Torr[5] |
| 301.7 °C at 760 mmHg (predicted)[3] | |
| Flash Point | >230 °F (>110 °C)[3][4] |
| Water Solubility | Insoluble[3][4] |
| Vapor Pressure | 0.000101 mmHg at 25°C[3] |
| Storage Temperature | 2-8°C[1][3][4] |
| Appearance | Colorless to Almost Colorless Clear Liquid[5] |
| Synonyms | 1-(Acryloyloxy)-2-hydroxy-3-(methacryloyloxy)propane, AHPMA[3] |
Experimental Protocols for Property Determination
The following sections detail the general methodologies for determining the key physical properties of liquid monomers like this compound.
The refractive index is a fundamental physical property that is indicative of a substance's purity. An Abbe refractometer is a commonly used instrument for this measurement.
Methodology:
-
Calibration: The refractometer is first calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: A few drops of this compound are placed on the clean, dry prism surface of the refractometer.
-
Measurement: The prisms are closed and locked. Light is passed through the sample, and the telescope eyepiece is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Due to its high boiling point at atmospheric pressure, the boiling point of this compound is typically determined under reduced pressure (vacuum) to prevent polymerization or decomposition at elevated temperatures.
Methodology:
-
Apparatus Setup: A vacuum distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, a vacuum pump, and a manometer to measure the pressure.
-
Sample and Boiling Chips: The distillation flask is filled to about one-third of its volume with the liquid sample, and a few boiling chips are added to ensure smooth boiling.
-
Vacuum Application: The system is evacuated to the desired pressure, which is monitored by the manometer.
-
Heating: The distillation flask is gently heated. The temperature at which the liquid boils and the vapor condenses on the thermometer bulb, with the condensate dripping into the receiving flask, is recorded as the boiling point at that specific pressure.
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in the air. For high-boiling liquids like this compound, a closed-cup method such as the Pensky-Martens closed-cup tester is appropriate.
Methodology:
-
Apparatus: A Pensky-Martens closed-cup apparatus is used, which consists of a brass test cup with a close-fitting lid, a stirrer, and a means for heating and introducing an ignition source.
-
Sample Preparation: The test cup is filled with the sample to the specified level.
-
Heating and Stirring: The sample is heated at a slow, constant rate while being continuously stirred.
-
Ignition Test: At regular temperature intervals, the stirring is stopped, and an ignition source is briefly introduced into the vapor space above the liquid.
-
Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.
Synthesis Pathway
This compound is commonly synthesized via the ring-opening reaction of glycidyl methacrylate (GMA) with acrylic acid. This reaction is typically catalyzed by a base or a Lewis acid.
Caption: Synthesis of AHPMA from GMA and AA.
The reaction proceeds through the nucleophilic attack of the carboxylate from acrylic acid on the epoxide ring of glycidyl methacrylate. This is followed by a proton transfer to yield the final product, this compound. The choice of catalyst and reaction conditions can influence the reaction rate and selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. davjalandhar.com [davjalandhar.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reaction of glycidyl methacrylate at the hydroxyl and carboxylic groups of poly(vinyl alcohol) and poly(acrylic acid): is this reaction mechanism still unclear? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (CAS: 1709-71-3)
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity and Properties
3-(Acryloyloxy)-2-hydroxypropyl methacrylate, identified by the CAS number 1709-71-3, is a versatile monomer possessing both acrylate and methacrylate functionalities.[1][2][3][4][5] This unique structure allows it to be a valuable component in the synthesis of a wide array of polymers with tailored properties. It is also known by several synonyms, including 1-(Acryloyloxy)-2-hydroxy-3-(methacryloyloxy)propane and Glyceryl 1-acrylate 3-methacrylate.[1][2]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.
| Property | Value |
| CAS Number | 1709-71-3 |
| Molecular Formula | C₁₀H₁₄O₅ |
| Molecular Weight | 214.22 g/mol [1][4] |
| Density | 1.14 g/mL at 25 °C[1] |
| Boiling Point | 130-155 °C at 0.18-0.5 Torr[6] |
| Refractive Index | n20/D 1.473[1] |
| Solubility | Insoluble in water.[7] Soluble in alcohols, benzene, and toluene.[3] |
| Appearance | Colorless to very pale yellow liquid[3][7] |
| Storage Temperature | 2-8°C[1][6] |
Safety and Handling
As a reactive monomer, this compound requires careful handling to ensure laboratory safety. The compound is typically stabilized with inhibitors such as monomethyl ether hydroquinone (MEHQ) and butylated hydroxytoluene (BHT) to prevent spontaneous polymerization.[1]
GHS Hazard Information
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation[8] |
| Eye Damage | H318: Causes serious eye damage[8] |
| Skin Sensitization | H317: May cause an allergic skin reaction[8] |
Precautionary Measures:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
-
P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[8]
-
P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[8]
Synthesis and Experimental Protocols
While specific, detailed industrial synthesis protocols are often proprietary, a general laboratory-scale synthesis can be conceptualized based on the reaction of glycidyl methacrylate with acrylic acid. The following is a representative, generalized protocol.
Synthesis of this compound
This synthesis involves the ring-opening reaction of the epoxide group of glycidyl methacrylate by acrylic acid.
Materials:
-
Glycidyl methacrylate
-
Acrylic acid
-
A suitable catalyst (e.g., a tertiary amine or a quaternary ammonium salt)
-
An appropriate solvent (e.g., toluene)
-
Inhibitor (e.g., MEHQ)
Procedure:
-
To a reaction flask equipped with a stirrer, thermometer, and reflux condenser, add glycidyl methacrylate, a solvent, and a polymerization inhibitor.
-
Slowly add acrylic acid to the mixture while maintaining a controlled temperature.
-
Introduce the catalyst to the reaction mixture.
-
Heat the mixture to a specified temperature (e.g., 80-100 °C) and maintain for several hours, monitoring the reaction progress by techniques such as titration of the acid number or spectroscopic analysis (FTIR) to observe the disappearance of the epoxide peak and the carboxylic acid peak.
-
Once the reaction is complete, cool the mixture.
-
The product can be purified by washing with a basic solution to remove any unreacted acrylic acid, followed by washing with water.
-
The organic solvent is then removed under reduced pressure to yield the final product.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
This monomer is suitable for controlled radical polymerization techniques like RAFT, which allows for the synthesis of polymers with well-defined architectures and molecular weights.
Materials:
-
This compound (monomer)
-
A suitable RAFT agent (e.g., a trithiocarbonate or dithiobenzoate)
-
A radical initiator (e.g., AIBN or V-50)
-
An appropriate solvent (e.g., 1,4-dioxane or DMF)
Procedure:
-
The monomer, RAFT agent, and initiator are dissolved in the chosen solvent in a Schlenk flask equipped with a magnetic stir bar.
-
The solution is deoxygenated by several freeze-pump-thaw cycles.
-
The flask is backfilled with an inert gas (e.g., nitrogen or argon) and placed in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).
-
The polymerization is allowed to proceed for a predetermined time. The progress can be monitored by taking aliquots at intervals to determine monomer conversion (via ¹H NMR) and to analyze the molecular weight and polydispersity index (PDI) (via GPC).
-
The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air.
-
The resulting polymer is typically purified by precipitation in a non-solvent (e.g., cold methanol or hexane) and dried under vacuum.
Applications in Material Science and Biomedicine
Dental Composites and Adhesives
This compound is utilized in the formulation of dental composites and adhesives due to its ability to form a cross-linked polymer network upon curing.[2] The presence of both acrylate and methacrylate groups allows for versatile copolymerization with other dental monomers like Bis-GMA and TEGDMA.[2] The hydroxyl group can enhance hydrophilicity and adhesion to the tooth structure.[2]
General Formulation of a Dental Composite:
A typical light-curable dental composite formulation involves a resin matrix, inorganic fillers, a coupling agent, and a photoinitiator system.
Materials:
-
Resin Matrix:
-
Base monomers (e.g., Bis-GMA, UDMA)
-
Diluent monomers (e.g., TEGDMA, this compound)
-
-
Inorganic Fillers: (e.g., silica, glass fillers) to enhance mechanical properties.
-
Coupling Agent: (e.g., a silane) to promote adhesion between the filler and the resin matrix.
-
Photoinitiator System: (e.g., camphorquinone and an amine co-initiator) to initiate polymerization upon light exposure.
Procedure:
-
The resin monomers are mixed until a homogeneous solution is obtained.
-
The photoinitiator system is dissolved in the resin mixture.
-
The inorganic fillers, pre-treated with a coupling agent, are gradually incorporated into the resin mixture using a high-speed mixer until a uniform paste is formed.
-
The resulting composite paste is then ready for placement and light-curing in a dental restoration procedure.
Antimicrobial Polymers
The modification of this compound can lead to the development of antimicrobial polymers. For instance, it can be reacted with compounds containing amine or thiol groups via Michael addition to introduce functional moieties that can then be quaternized to impart a positive charge.[4] These cationic polymers can interact with the negatively charged cell membranes of bacteria, leading to membrane disruption and cell death.
Biological Interactions and Signaling Pathways
For professionals in drug development, understanding the biological interactions of monomers that may leach from polymeric materials is crucial. While specific studies on the signaling pathways affected by this compound are limited, the broader class of methacrylate monomers, particularly those used in dental applications, has been investigated for its cytotoxic effects.
The prevailing mechanism of methacrylate monomer cytotoxicity involves the depletion of intracellular glutathione (GSH), a key antioxidant.[2][6][9] This depletion can occur through direct conjugation of the monomer to GSH.[6][9] The reduction in GSH levels disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS).[1] Elevated ROS can, in turn, induce oxidative stress and activate downstream signaling pathways that lead to apoptosis (programmed cell death).[1] One such pathway involves the activation of redox-sensitive transcription factors like NF-κB.[1]
This information is critical for assessing the biocompatibility of materials containing this compound and for the development of safer biomaterials. Further research is warranted to elucidate the specific interactions of this monomer with cellular components and signaling cascades.
References
- 1. Genetic and Cellular Toxicology of Dental Resin Monomers | Semantic Scholar [semanticscholar.org]
- 2. Effects of dental composite resin monomers on dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. メタクリル酸3-(アクリロイルオキシ)-2-ヒドロキシプロピル | Sigma-Aldrich [sigmaaldrich.com]
- 4. Zwitterionic Poly(amino acid methacrylate) Brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1709-71-3 [chemicalbook.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell toxicity of methacrylate monomers-the role of glutathione adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3-(Acryloyloxy)-2-hydroxypropyl methacrylate: Properties, Synthesis, and Applications in Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate, a versatile monomer with significant potential in the fields of biomaterials and advanced drug delivery. This document details its chemical synonyms, physical and chemical properties, and provides comprehensive experimental protocols for its polymerization. Furthermore, it explores its application in the development of sophisticated drug delivery systems, such as pH-responsive core-shell nanoparticles.
Chemical Synonyms and Identification
This compound is known by a variety of synonyms in chemical literature and commercial catalogues. Proper identification is crucial for sourcing and regulatory purposes.
-
1-(Acryloyloxy)-3-(methacryloyloxy)-2-propanol[2]
-
1-Acryloyloxy-2-hydroxy-3-methacryoyloxypropane
-
1-Methacryloyloxy-3-acryloyloxy-2-propanol
-
2-Hydroxy-1-acryloxy-3-methacryloxypropane[1]
-
2-Hydroxy-1-acryloyloxy-3-methacryloyloxypropane
-
2-Hydroxy-3-acryloyloxy-1-methacryloyloxypropane
-
2-Hydroxy-3-acryloyloxypropyl methacrylate
-
2-Hydroxy-3-methacryloyloxypropyl acrylate
-
3-(Acryloyloxy)-2-Hydroxypropyl 2-Methylprop-2-Enoate
-
3-Acryloyloxy glycerol monomethacrylate[1]
-
Glycerol 1-acrylate 3-methacrylate
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing and executing experiments, as well as for computational modeling and material characterization.
| Property | Value | Reference |
| Molecular Formula | C10H14O5 | [3] |
| Molecular Weight | 214.22 g/mol | [1][2][3] |
| Density | 1.14 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.473 | [3] |
| Storage Temperature | 2-8 °C | |
| Purity | 95%-99% | [3] |
Experimental Protocols
This section provides detailed methodologies for the polymerization of this compound, focusing on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and free-radical polymerization. These techniques allow for the synthesis of polymers with controlled architectures, which is critical for their application in drug delivery.
Synthesis of Poly(this compound) via RAFT Polymerization
This protocol is adapted from established procedures for methacrylate monomers and is suitable for achieving polymers with low polydispersity and controlled molecular weight.
Materials:
-
This compound (monomer)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Methanol (for precipitation)
-
Nitrogen gas supply
-
Schlenk flask and other standard glassware for air-sensitive reactions
Procedure:
-
Preparation of Reaction Mixture: In a Schlenk flask, dissolve the RAFT agent and AIBN in 1,4-dioxane.
-
Add the this compound monomer to the solution. The molar ratio of monomer:RAFT agent:initiator should be carefully calculated based on the desired molecular weight and is typically in the range of 100:1:0.2.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 70 °C. The polymerization time will vary depending on the target molecular weight and conversion, but a typical duration is 12-24 hours.
-
Termination and Isolation: To quench the reaction, expose the mixture to air and cool it to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.
-
Collect the polymer by filtration and dry it under vacuum at room temperature to a constant weight.
Synthesis of a Hydrogel via Free-Radical Polymerization
This protocol describes the formation of a crosslinked hydrogel network, which can be used for encapsulating and releasing therapeutic agents.
Materials:
-
This compound (monomer)
-
Ethylene glycol dimethacrylate (EGDMA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
-
Molds for hydrogel casting
Procedure:
-
Monomer Solution Preparation: In a beaker, dissolve the this compound monomer and the EGDMA crosslinker in deionized water. The concentration of the crosslinker will determine the swelling properties and mechanical strength of the hydrogel and is typically 1-5 mol% with respect to the monomer.
-
Initiator and Accelerator Addition: Add the APS initiator to the monomer solution and stir until fully dissolved. Subsequently, add the TEMED accelerator to initiate the polymerization. The polymerization will proceed rapidly at room temperature.
-
Casting the Hydrogel: Immediately pour the reaction mixture into the desired molds.
-
Curing: Allow the polymerization to proceed for several hours at room temperature, or as determined by the specific application, until a solid hydrogel is formed.
-
Purification: Remove the hydrogels from the molds and immerse them in a large volume of deionized water to wash away any unreacted monomers, initiator, and accelerator. The water should be changed several times over a period of 24-48 hours.
Application in pH-Responsive Drug Delivery
Polymers derived from this compound are excellent candidates for the development of "smart" drug delivery systems that can release their payload in response to specific environmental cues, such as a change in pH. This is particularly relevant for targeted cancer therapy, as the microenvironment of solid tumors is often more acidic than that of healthy tissues.
Synthesis and Drug Loading of Core-Shell Nanoparticles
The following workflow outlines the creation of core-shell nanoparticles for pH-triggered drug release.
Caption: Workflow for pH-responsive drug delivery using core-shell nanoparticles.
Mechanism of pH-Triggered Release
The mechanism of drug release from these nanoparticles is based on the protonation of the polymer in an acidic environment. The hydroxyl and ester groups in the polymer derived from this compound can become protonated at lower pH values. This protonation leads to a change in the hydrophilic-lipophilic balance of the polymer, causing the nanoparticle structure to swell and destabilize, thereby releasing the encapsulated hydrophobic drug.
Caption: Mechanism of pH-triggered drug release from nanoparticles.
References
Spectroscopic Profile of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AHM), a common crosslinking agent and monomer used in polymer chemistry. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy characteristics, offering a comprehensive resource for its identification and characterization.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular identity of this compound. The analysis provides key data points for verifying the compound's elemental composition and molecular weight.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₅ | [1][2] |
| Molecular Weight | 214.22 g/mol | [2] |
| Exact Mass | 214.084124 g/mol | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of AHM. Spectra are typically recorded in deuterated chloroform (CDCl₃)[2].
¹H NMR Spectroscopy
Proton NMR spectroscopy identifies the different types of protons and their neighboring environments within the AHM molecule. The vinyl protons of the acrylate and methacrylate groups, the protons of the propyl backbone, and the hydroxyl proton all show characteristic signals.
(Note: Experimentally obtained peak lists were not available in the cited sources. The following are predicted assignments based on the known structure and typical chemical shifts for these functional groups.)
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment |
| ~6.4 | dd | 1H | Acrylate Vinyl (=CH₂) |
| ~6.1 | dd | 1H | Acrylate Vinyl (-CH=) |
| ~5.8 | dd | 1H | Acrylate Vinyl (=CH₂) |
| ~6.1 | s | 1H | Methacrylate Vinyl (=CH₂) |
| ~5.6 | s | 1H | Methacrylate Vinyl (=CH₂) |
| ~4.3 | m | 1H | Backbone (-CH(OH)-) |
| ~4.2 | m | 4H | Backbone (-CH₂-O-) |
| ~2.5-3.5 | br s | 1H | Hydroxyl (-OH) |
| ~1.9 | s | 3H | Methacrylate Methyl (-CH₃) |
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy is used to determine the number and type of carbon atoms in the molecule. The spectrum for AHM would show distinct peaks for the carbonyl carbons, vinyl carbons, the propyl backbone carbons, and the methyl carbon.
(Note: Experimentally obtained peak lists were not available in the cited sources. The following are predicted assignments based on the known structure and typical chemical shifts.)
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~167 | Methacrylate Carbonyl (C=O) |
| ~166 | Acrylate Carbonyl (C=O) |
| ~136 | Methacrylate Quaternary Vinyl (=C(CH₃)-) |
| ~131 | Acrylate Vinyl (-CH=) |
| ~128 | Acrylate Vinyl (=CH₂) |
| ~126 | Methacrylate Vinyl (=CH₂) |
| ~68 | Backbone (-CH(OH)-) |
| ~66 | Backbone (-CH₂-O-) |
| ~65 | Backbone (-CH₂-O-) |
| ~18 | Methacrylate Methyl (-CH₃) |
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a common technique for obtaining the IR spectrum of AHM[2]. The spectrum is characterized by strong absorptions corresponding to the carbonyl groups of the ester functionalities, the hydroxyl group, and the carbon-carbon double bonds of the vinyl groups.
| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibrational Mode |
| ~3400 (broad) | O-H | Stretching |
| ~3000-3100 | C-H (sp²) | Stretching |
| ~2850-3000 | C-H (sp³) | Stretching |
| ~1720 (strong) | C=O (Ester) | Stretching |
| ~1635 | C=C (Alkene) | Stretching |
| ~1450 | C-H | Bending |
| ~1160 (strong) | C-O (Ester) | Stretching |
Experimental Protocols
While specific instrument parameters may vary, the following sections describe the general methodologies for acquiring the spectroscopic data presented.
NMR Spectroscopy
A sample of this compound is dissolved in deuterated chloroform (CDCl₃) to a concentration of approximately 5-10 mg/mL. The solution is transferred to a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer. The chemical shifts are referenced to the residual solvent signal (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
A background spectrum of the clean ATR crystal (commonly diamond or zinc selenide) is recorded. A small drop of neat this compound liquid is then placed directly onto the crystal surface. For solid samples, pressure is applied to ensure optimal contact. The infrared spectrum is then collected, typically over a range of 4000-400 cm⁻¹. After analysis, the crystal is cleaned with a suitable solvent, such as isopropanol or acetone, and dried.
Mass Spectrometry
For exact mass determination, high-resolution mass spectrometry (HRMS) is employed, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Characterization.
References
Unveiling the Purity Landscape of Commercially Available Adenosine Monophosphate (AHM)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Adenosine-5'-monophosphate (AHM), a pivotal nucleotide in numerous cellular processes, is a cornerstone reagent in biomedical research and pharmaceutical development. Its purity is paramount, as contaminants can significantly impact experimental outcomes and the safety and efficacy of therapeutic candidates. This technical guide provides a comprehensive overview of the purity levels of commercially available AHM, detailed experimental protocols for its analysis, and insights into its key signaling pathways.
Commercial AHM Purity: A Comparative Overview
The purity of AHM from commercial suppliers is generally high, often exceeding 98%. However, the exact purity level and the analytical method used for its determination can vary between vendors. For researchers and drug development professionals, understanding these nuances is critical for selecting the appropriate grade of AHM for their specific application. The following table summarizes the advertised purity levels of AHM from several prominent suppliers.
| Supplier | Product Number | Advertised Purity | Analytical Method |
| Thermo Scientific Chemicals | AC102790050 | 99% | Not Specified |
| AAL1405106 | 99% (dry wt.) | Not Specified | |
| ICN10008025 | 99.7% | Not Specified | |
| MedChemExpress | HY-A0181 | 99.80% | Not Specified |
| J&K Scientific | 103282 | 99% | Not Specified |
| TargetMol | T2133 | 99.84% | Not Specified |
| Sigma-Aldrich | 4578-31-8 | ≥99.0% | HPLC |
Note: The absence of a specified analytical method from some suppliers underscores the importance of requesting a Certificate of Analysis (CoA) for detailed information on the specific batch.
Experimental Protocols for Purity Determination
Accurate determination of AHM purity is essential for quality control and experimental reproducibility. High-Performance Liquid Chromatography (HPLC) is the most common method, while Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful orthogonal technique.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a general method for the purity analysis of AHM using reverse-phase HPLC with UV detection.[1]
1. Objective: To determine the purity of an AHM sample by separating it from potential impurities and quantifying the relative peak areas.
2. Materials and Reagents:
-
AHM sample
-
AHM reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphate buffer (e.g., potassium phosphate, pH 6.0)
-
0.45 µm syringe filters
3. Instrumentation:
-
HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
4. Chromatographic Conditions:
-
Mobile Phase A: 100% Water with 50 mM Phosphate Buffer (pH 6.0)
-
Mobile Phase B: 100% Acetonitrile
-
Gradient: 0-100% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
5. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the AHM reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the AHM sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
6. Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity of the AHM sample using the area normalization method:
-
% Purity = (Area of AHM peak / Total area of all peaks) x 100
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol
qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte.[2]
1. Objective: To determine the absolute purity of an AHM sample using an internal standard with a known concentration.
2. Materials and Reagents:
-
AHM sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known certified purity.
-
Deuterated solvent (e.g., D₂O)
-
NMR tubes
3. Instrumentation:
-
NMR spectrometer (≥400 MHz)
4. Sample Preparation:
-
Accurately weigh a specific amount of the AHM sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
5. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for accurate integration.
-
Optimize other acquisition parameters for quantitative analysis.
6. Data Analysis:
-
Integrate the signals corresponding to the AHM and the internal standard.
-
Calculate the purity of the AHM sample using the following formula:
-
Purity (%, w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Key Signaling Pathways Involving AHM
AHM is a critical signaling molecule that primarily functions through its conversion to adenosine or by allosterically regulating enzymes like AMP-activated protein kinase (AMPK).
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
Under conditions of cellular stress that deplete ATP levels, the concentration of AMP rises. This increase in the AMP:ATP ratio leads to the activation of AMPK, a master regulator of cellular energy homeostasis.
Caption: The AMPK signaling pathway is activated by an increased AMP/ATP ratio, leading to the inhibition of anabolic pathways and activation of catabolic pathways to restore cellular energy balance.
Purinergic Signaling Pathway
Extracellular AHM is a key component of the purinergic signaling cascade. It can be generated from the hydrolysis of ATP and ADP and is subsequently converted to adenosine by the ecto-5'-nucleotidase CD73. Adenosine then activates adenosine receptors to mediate various physiological effects.
Caption: Extracellular AHM is a key intermediate in the purinergic signaling pathway, leading to the production of adenosine and subsequent activation of adenosine receptors.
Experimental Workflow for Purity Analysis
A systematic workflow is crucial for the reliable assessment of AHM purity. The following diagram illustrates a typical workflow combining HPLC and qNMR for comprehensive analysis.
References
Health and safety information for 3-(Acryloyloxy)-2-hydroxypropyl methacrylate
An In-depth Technical Guide to the Health and Safety of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) or professional safety guidance. Always consult the official SDS for the most current and comprehensive safety information before handling this chemical.
Chemical Identification and Physical Properties
This compound is a monomer used in the synthesis of polymers for various applications, including in the biomedical field.[1] Understanding its physical and chemical properties is fundamental to its safe handling and use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 1709-71-3 | [1][2] |
| Molecular Formula | C10H14O5 | [3][4] |
| Molecular Weight | 214.22 g/mol | [1][2] |
| Density | 1.14 g/mL at 25 °C | [1][4][5] |
| Refractive Index (n20/D) | 1.473 | [1][4][5] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |
| Boiling Point | 301.7 °C at 760 mmHg | [4] |
| Vapor Pressure | 0.000101 mmHg at 25°C | [4] |
| Water Solubility | Insoluble | [4][5] |
| Appearance | Clear, mobile liquid | [6] |
| Storage Temperature | 2-8°C | [1][4][5] |
Hazard Identification and Classification
This chemical is classified as hazardous. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[1][3] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1][3] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[3] |
| Hazardous to the Aquatic Environment, long-term hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects.[7] |
Signal Word: Danger[1]
Toxicological Information
Toxicological data is crucial for assessing the potential health risks associated with exposure. While specific data for this compound is limited, information for the closely related compound 2-hydroxypropyl methacrylate (HPMA) provides valuable insights.
| Toxicological Endpoint | Species | Route | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 2000 mg/kg bw | [8] |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 5000 mg/kg bw | [8] |
| Skin Irritation | - | Dermal | Causes skin irritation. | [1][3] |
| Eye Irritation | - | Ocular | Causes serious eye damage. | [1][3] |
| Skin Sensitization | - | Dermal | May cause an allergic skin reaction. | [1][3] |
Experimental Protocols
The toxicological data presented are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the likely methodologies used for key toxicological assessments.
Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)
This method is designed to estimate the acute oral toxicity of a substance.
-
Principle: A stepwise procedure is used where a small number of animals are dosed at a defined starting dose. The outcome (mortality or survival) determines the next step: dosing at a lower or higher dose level, or cessation of testing.
-
Methodology:
-
Young, healthy adult rats are used.
-
Following a fasting period, the substance is administered orally by gavage.
-
A starting dose of 2000 mg/kg body weight is typically used for substances with low expected toxicity.
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Body weight is recorded weekly.
-
A necropsy is performed on all animals at the end of the observation period.
-
Skin Irritation (OECD Guideline 404: Acute Dermal Irritation/Corrosion)
This guideline outlines the procedure for assessing the potential of a substance to cause skin irritation or corrosion.
-
Principle: The test substance is applied to the skin of a single animal, and the degree of irritation is observed and scored over a period of time.
-
Methodology:
-
A single, healthy young adult albino rabbit is used for the initial test.
-
A small area of the animal's back is clipped free of fur.
-
A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the clipped skin under a gauze patch.
-
The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period.
-
After exposure, the patch is removed, and the skin is cleaned.
-
The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
If a corrosive effect is not observed, the response is confirmed in up to two additional animals.
-
Serious Eye Damage/Eye Irritation (OECD Guideline 405: Acute Eye Irritation/Corrosion)
This test is designed to evaluate the potential of a substance to cause eye irritation or serious eye damage.
-
Principle: The test substance is applied to one eye of an experimental animal, with the untreated eye serving as a control. The degree of eye irritation is scored and described.
-
Methodology:
-
A single, healthy young adult albino rabbit is used for the initial test.
-
A dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye. The eyelids are then held together for about one second.
-
The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
-
If a corrosive or severe irritant effect is not observed, the response is confirmed in up to two additional animals.
-
Skin Sensitization (OECD Guideline 429: Skin Sensitization: Local Lymph Node Assay - LLNA)
The LLNA is an in vivo method for identifying chemicals that have the potential to cause skin sensitization.
-
Principle: The assay measures the proliferation of lymphocytes in the draining lymph nodes of the ear following topical application of the test substance. A substance is classified as a sensitizer if it induces a three-fold or greater increase in lymphocyte proliferation compared to a vehicle control.
-
Methodology:
-
Young adult female mice of the CBA/Ca or CBA/J strain are used.
-
The test substance is applied to the dorsal surface of each ear for three consecutive days.
-
On day 6, a solution of 3H-methyl thymidine is injected intravenously.
-
Five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised.
-
A single-cell suspension of lymph node cells is prepared, and the incorporation of 3H-methyl thymidine is measured by scintillation counting.
-
A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive response.
-
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the use of appropriate PPE are critical to minimizing exposure risk.
Recommended Personal Protective Equipment (PPE)
Caption: Recommended PPE for handling the chemical.
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid breathing vapors or mist.[7] Do not get in eyes, on skin, or on clothing.[9] Wash hands thoroughly after handling.[7]
-
Storage: Store in a cool, dry, well-ventilated place away from heat and direct sunlight.[1][9] Keep container tightly closed. The recommended storage temperature is 2-8°C.[1][4][5] The product is stabilized with inhibitors to prevent polymerization; store away from conditions that could deplete the inhibitor.[9]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
Emergency Response Workflow
Caption: Workflow for emergency procedures.
First-Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids.[9] Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[7]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[9] If skin irritation or rash occurs, get medical advice/attention.[7] Remove and wash contaminated clothing before reuse.[7]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[9] If you feel unwell, get medical attention.[7]
-
Inhalation: Move to fresh air. If symptoms persist, call a physician.
Spill and Leak Procedures
-
Personal Precautions: Evacuate personnel to a safe area.[7] Ensure adequate ventilation.[9] Wear appropriate personal protective equipment.[7]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]
-
Methods for Containment and Cleaning Up: Absorb with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[9]
Stability and Reactivity
-
Reactivity: Hazardous polymerization may occur upon depletion of the inhibitor or in the presence of heat.[9]
-
Chemical Stability: Stable under recommended storage conditions.[7]
-
Conditions to Avoid: Heat, flames, sparks, and direct sunlight.[7][9]
-
Incompatible Materials: Strong oxidizing agents.[9]
-
Hazardous Decomposition Products: Carbon monoxide (CO) and carbon dioxide (CO2) can be released upon thermal decomposition.[9]
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. x-cellr8.com [x-cellr8.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 6. Eye Irritation Test OECD 496 - 100% animal free [integracosmetics.com]
- 7. nucro-technics.com [nucro-technics.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. utu.fi [utu.fi]
In-Depth Technical Guide: Thermal Stability of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA) is a multifunctional monomer of significant interest in the development of advanced biomaterials, drug delivery systems, and hydrogels. Its unique structure, featuring both acrylate and methacrylate moieties along with a hydroxyl group, allows for the formation of highly crosslinked and hydrophilic polymer networks. Understanding the thermal stability of AHPMA and its corresponding polymers is paramount for determining processing parameters, predicting shelf-life, and ensuring the material's integrity and performance in its final application.
This technical guide provides a comprehensive overview of the thermal properties of AHPMA-based polymers, drawing upon data from related methacrylate and dimethacrylate systems to infer its behavior. It details the experimental methodologies for thermal analysis and proposes a likely thermal degradation pathway.
Core Thermal Properties
Glass Transition Temperature (Tg)
The glass transition temperature is the point at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For crosslinked polymers derived from multifunctional monomers like AHPMA, the Tg is influenced by the crosslink density and the flexibility of the polymer chains. Generally, a higher degree of crosslinking leads to a higher Tg. Given the potential for extensive hydrogen bonding due to the hydroxyl group in AHPMA, its homopolymer is expected to have a relatively high Tg.
Thermal Decomposition
Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of a material by monitoring its mass change as a function of temperature. For methacrylate-based polymers, thermal degradation is a complex process that can proceed through several mechanisms, including chain scission, depolymerization, and the evolution of volatile products.
Data Presentation: Thermal Properties of AHPMA-based Polymers (Illustrative)
Due to the lack of specific experimental data for the homopolymer of this compound in the reviewed literature, the following tables present illustrative data based on the thermal behavior of structurally related dimethacrylate and glycerol-containing polymers. This data should be considered representative and may not reflect the exact values for a specific AHPMA-based formulation.
Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for a Crosslinked AHPMA-based Polymer
| Parameter | Temperature (°C) | Description |
| Onset of Decomposition (Tonset) | ~ 250 - 300 | The temperature at which significant mass loss begins. |
| Temperature at 10% Mass Loss (T10%) | ~ 280 - 320 | A common metric for comparing the initial thermal stability of materials. |
| Temperature at Maximum Decomposition Rate (Tmax) | ~ 350 - 400 | The temperature at which the rate of mass loss is highest. |
| Final Decomposition Temperature (Tfinal) | ~ 450 - 500 | The temperature at which the majority of the polymer has decomposed. |
| Residue at 600 °C (%) | < 10 | The amount of non-volatile char remaining after decomposition. |
Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for a Crosslinked AHPMA-based Polymer
| Parameter | Temperature (°C) | Description |
| Glass Transition Temperature (Tg) | ~ 80 - 120 | The temperature at which the polymer transitions from a glassy to a rubbery state. This is highly dependent on the degree of crosslinking. |
| Exothermic Event (Curing) | Variable | An exothermic peak may be observed during the first heating cycle if the monomer is not fully cured, representing the heat released during polymerization. |
| Endothermic/Exothermic Events (Decomposition) | > 250 | Complex endothermic and exothermic peaks may be observed at higher temperatures corresponding to the decomposition processes. |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the thermal stability of polymers like those derived from AHPMA.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Instrumentation: A thermogravimetric analyzer.
Methodology:
-
A small sample of the cured polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
The pan is placed in the TGA furnace.
-
The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).
-
The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation, or in an oxidative atmosphere (e.g., air) to study thermo-oxidative stability.
-
The mass of the sample is recorded continuously as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the final residue.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and observe other thermal events such as curing and decomposition.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
A heat-cool-heat cycle is typically employed:
-
First Heating Scan: The sample is heated from a low temperature (e.g., 0 °C) to a temperature above its expected Tg (e.g., 150 °C) at a constant rate (e.g., 10 °C/min). This scan reveals the initial thermal properties and any residual curing exotherms.
-
Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: The sample is reheated at the same rate as the first scan. The Tg is typically determined from the second heating scan to ensure a consistent thermal history.
-
-
The heat flow to the sample relative to the reference is measured as a function of temperature. The Tg is observed as a step-like change in the baseline of the DSC thermogram.
Mandatory Visualization
Proposed Thermal Degradation Pathway of AHPMA Polymer
The thermal degradation of crosslinked polymers from multifunctional methacrylates like AHPMA is a complex process. Based on the known mechanisms for polymethacrylates, a plausible degradation pathway involves initial chain scission followed by depolymerization and side-chain reactions.
Caption: Proposed thermal degradation pathway for AHPMA polymer.
Experimental Workflow for Thermal Analysis
The characterization of the thermal stability of an AHPMA-based polymer follows a logical workflow involving sample preparation and analysis by TGA and DSC.
Caption: Experimental workflow for thermal analysis of AHPMA polymers.
Conclusion
While direct experimental data on the thermal stability of this compound homopolymer is limited, a comprehensive understanding of its likely behavior can be established by examining related methacrylate and dimethacrylate systems. AHPMA-based polymers are expected to exhibit good thermal stability, with decomposition initiating at temperatures above 250 °C. The presence of the hydroxyl group may contribute to increased hydrogen bonding, potentially influencing the glass transition temperature and the specific degradation pathways. The experimental protocols and illustrative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of polymer chemistry, materials science, and drug development, enabling informed decisions regarding the processing and application of these versatile materials. Further experimental investigation is warranted to precisely quantify the thermal properties of specific AHPMA-based formulations.
Solubility Profile of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AHM), a bifunctional monomer crucial in the development of biomaterials, drug delivery systems, and advanced coatings. This document outlines its solubility in various solvents, presents a detailed experimental protocol for solubility determination, and illustrates a typical workflow for its application in hydrogel synthesis for biomedical purposes.
Quantitative Solubility Data
| Solvent | Qualitative Solubility | Quantitative Data ( g/100 mL at 25°C) |
| Water | Insoluble[1] | Not Available |
| Ethanol | Expected to be soluble | Not Available |
| Methanol | Expected to be soluble | Not Available |
| Acetone | Expected to be soluble | Not Available |
| Tetrahydrofuran (THF) | Expected to be soluble | Not Available |
| Dichloromethane (DCM) | Expected to be soluble | Not Available |
| Toluene | Expected to be soluble | Not Available |
| N,N-Dimethylformamide (DMF) | Expected to be soluble | Not Available |
Note: The expected solubility in organic solvents is based on the chemical structure of this compound and the known solubility of similar acrylate and methacrylate compounds. Experimental verification is required to determine quantitative values.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given solvent. This method is a standard and reliable approach for generating quantitative solubility data.
Objective: To determine the solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (analytical grade)
-
Selected solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with sealed caps (e.g., 20 mL scintillation vials)
-
Micropipettes
-
Syringe filters (0.22 µm, solvent-compatible)
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Using a micropipette, add a precise volume (e.g., 10.0 mL) of the selected solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow any undissolved solid to settle.
-
Carefully draw a known volume (e.g., 5.0 mL) of the supernatant from a vial using a syringe.
-
Attach a 0.22 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, clean, and dry vial. Record the exact weight of the empty vial.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60°C). The oven should be well-ventilated.
-
Continue drying until a constant weight of the vial and the dissolved solid is achieved.
-
Transfer the vial to a desiccator to cool to room temperature.
-
Weigh the vial containing the dried solute on an analytical balance and record the final weight.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.
-
The solubility can be expressed in various units, such as grams per 100 mL of solvent:
Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of aliquot taken (mL)) x 100
-
Safety Precautions:
-
Always work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.
Application in Biomedical Hydrogel Synthesis
This compound is a valuable crosslinking agent in the synthesis of hydrogels for biomedical applications such as drug delivery and tissue engineering. The following diagram illustrates a typical experimental workflow for the fabrication of a drug-loaded hydrogel using this monomer.
Caption: Experimental workflow for hydrogel synthesis.
This workflow demonstrates the sequential steps from the preparation of the pre-polymer solution containing the primary monomer, the crosslinker (this compound), a therapeutic agent, and a photoinitiator, through to the fabrication of the hydrogel via UV curing, and its subsequent characterization for biomedical applications.
References
Molecular weight of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate
An In-depth Technical Guide to 3-(Acryloyloxy)-2-hydroxypropyl methacrylate: Properties, Experimental Protocols, and Applications in Drug Development
Executive Summary: this compound (AHM) is a versatile bifunctional monomer that is increasingly utilized in the development of advanced biomaterials and drug delivery systems. Its unique structure, featuring both acrylate and methacrylate moieties, allows for controlled polymerization and subsequent functionalization. This technical guide provides a comprehensive overview of AHM, including its physicochemical properties, detailed experimental protocols for its use in synthesis and polymerization, and its applications in the realm of drug development. This document is intended for researchers, scientists, and professionals in the fields of polymer chemistry, materials science, and pharmaceutical sciences.
Introduction
This compound, also known by its CAS number 1709-71-3, is a chemical compound that serves as a valuable building block in polymer chemistry.[1] The presence of two distinct polymerizable groups (acrylate and methacrylate) with different reactivities, along with a central hydroxyl group, imparts unique characteristics to this monomer.[2] The hydroxyl group enhances hydrophilicity and provides a site for further chemical modification, while the vinyl groups are amenable to various polymerization techniques, including free radical polymerization.[1] These features make AHM particularly suitable for creating cross-linked networks and functional polymers for a range of industrial and biomedical applications, from coatings and adhesives to advanced drug delivery vehicles.[1]
Physicochemical Properties
A summary of the key quantitative data and physical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C10H14O5 | [3] |
| Molecular Weight | 214.22 g/mol | [3][4] |
| CAS Number | 1709-71-3 | [3] |
| Density | 1.14 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.473 | [3] |
| Boiling Point | 130-155 °C at 0.18-0.5 Torr | |
| Flash Point | >230 °F (>110 °C) | |
| Storage Temperature | 2-8°C | |
| Synonyms | 1-(Acryloyloxy)-2-hydroxy-3-(methacryloyloxy)propane, 2-Hydroxy-3-methacryloyloxypropyl acrylate |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound, focusing on its application in the synthesis of functional monomers and nanoparticles for biomedical use.
Synthesis of Cysteine Methacrylate (CysMA) Monomer via Thia-Michael Addition
This protocol describes the synthesis of a zwitterionic monomer, Cysteine Methacrylate (CysMA), from AHM and L-cysteine. This monomer is a precursor for creating biocompatible and pH-responsive polymers.[5]
Materials:
-
This compound (AHM)
-
L-cysteine
-
Dimethyl phenyl phosphine (DMPP) - nucleophilic catalyst
-
Deionized water (reaction medium)
-
Ethyl acetate
-
Dichloromethane (DCM)
Procedure:
-
The synthesis is conducted in an aqueous solution at room temperature (approximately 20°C).[5][6]
-
Dissolve L-cysteine in deionized water in a reaction vessel.
-
In a separate container, dissolve AHM in deionized water.
-
Add the AHM solution to the L-cysteine solution with stirring.
-
Introduce a catalytic amount of dimethyl phenyl phosphine (DMPP) to the reaction mixture. DMPP facilitates the selective nucleophilic addition of the sulfhydryl group of cysteine to the acrylate group of AHM.[6]
-
Allow the reaction to proceed for 2 hours at room temperature. The reaction is efficient, with reported yields around 94%.[5]
-
Upon completion, the product, Cysteine Methacrylate (CysMA), will be a hydrophilic white powder.
-
The crude product can be purified by washing with solvents such as ethyl acetate and dichloromethane to remove unreacted starting materials and the catalyst.
-
The final product should be dried under vacuum and its chemical structure confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry.[5]
Synthesis of Poly(cysteine methacrylate) Nanoparticles (PCMANPs)
This protocol outlines the polymerization of the CysMA monomer to form polymer nanoparticles (PNPs) with potential applications in drug delivery.[7] Emulsion and inverse emulsion polymerization techniques are suitable for this purpose.[6]
Materials:
-
Cysteine Methacrylate (CysMA) monomer
-
Initiator: e.g., Ammonium persulfate (APS) or 4,4′-Azobis(4-cyanovaleric acid) (ACVA)
-
Surfactant: e.g., Polyvinyl alcohol (PVA), Polyvinyl pyrrolidone (PVP), or Sodium dodecyl sulfate (SDS)
-
Deionized water or an organic solvent (for inverse emulsion)
Procedure (Emulsion Polymerization Example):
-
Prepare an aqueous solution of the chosen surfactant (e.g., SDS) in a reaction vessel equipped with a stirrer and a nitrogen inlet.
-
Add the CysMA monomer to the surfactant solution and stir until a stable emulsion is formed.
-
Deoxygenate the system by bubbling nitrogen through the mixture for at least 30 minutes.
-
In a separate container, dissolve the initiator (e.g., APS) in deionized water and deoxygenate the solution.
-
Heat the reaction vessel to the desired temperature (e.g., 70°C).
-
Inject the initiator solution into the reaction vessel to start the polymerization.
-
Maintain the reaction under a nitrogen atmosphere and constant stirring for a specified period (e.g., 4-6 hours).
-
The reaction progress can be monitored by taking aliquots and analyzing for monomer conversion.
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting nanoparticle suspension can be purified by dialysis against deionized water to remove unreacted monomer, surfactant, and initiator residues.
-
The size, morphology, and stability of the synthesized poly(cysteine methacrylate) nanoparticles (PCMANPs) can be characterized using techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM).[8]
Applications in Drug Development
The primary application of this compound in drug development is as a precursor for creating sophisticated drug delivery systems. Polymers derived from AHM, such as the poly(cysteine methacrylate) described above, exhibit properties that are highly desirable for biomedical applications.
-
Biocompatibility and Biodegradability: By incorporating naturally occurring amino acids like cysteine, the resulting polymers can be designed to be biocompatible and biodegradable, minimizing toxicity and allowing for clearance from the body.[6]
-
Stimuli-Responsive Behavior: The presence of amino and carboxylic acid groups in PCysMA makes the polymer brushes pH-responsive.[5] This property can be exploited to design "smart" drug delivery vehicles that release their therapeutic payload in response to specific physiological cues, such as the acidic environment of a tumor or an inflamed tissue.
-
Anti-Fouling Surfaces: Zwitterionic polymers, which can be synthesized from AHM-derived monomers, are known for their excellent resistance to nonspecific protein adsorption and bacterial adhesion.[5] This "anti-fouling" property is critical for medical devices and drug delivery systems that come into contact with biological fluids, as it can prevent the host's immune response and prolong the circulation time of the drug carrier.
-
Nanoparticle-Based Drug Delivery: PCMANPs synthesized from AHM-derived monomers can serve as nanocarriers for encapsulating therapeutic agents.[7] These nanoparticles can potentially improve the solubility of hydrophobic drugs, protect them from degradation, and provide controlled and targeted release.[6][7]
Visualized Workflows
The following diagrams, created using the DOT language, illustrate key processes involving this compound.
Caption: Synthesis of Cysteine Methacrylate (CysMA) from AHM.
Caption: Formation of PCMANPs from CysMA monomer.
Caption: Workflow for nanoparticle-based drug delivery.
Conclusion
This compound is a highly functional monomer with significant potential in the development of advanced materials for biomedical and pharmaceutical applications. Its unique chemical structure allows for the synthesis of functional polymers with tailored properties such as biocompatibility, stimuli-responsiveness, and anti-fouling characteristics. The experimental protocols provided herein offer a practical guide for researchers looking to leverage the capabilities of AHM in creating novel drug delivery systems and other biomaterials. As research in this area continues, AHM is poised to remain a key component in the design of next-generation therapeutic technologies.
References
- 1. Sigma Aldrich this compound 100 mL | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 2. RAFT polymerization of hydroxy-functional methacrylic monomers under heterogeneous conditions: effect of varying the core-forming block - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 1709-71-3 [chemicalbook.com]
- 4. This compound stabilized with MEHQ [oakwoodchemical.com]
- 5. Zwitterionic Poly(amino acid methacrylate) Brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of novel poly cysteine methacrylate nanoparticles and their morphology and size studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of novel poly cysteine methacrylate nanoparticles and their morphology and size studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of 3-(Acryloyloxy)-2-hydroxypropyl Methacrylate: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive protocol for the synthesis of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA), a bifunctional monomer crucial in the development of advanced polymers and biomaterials. The synthesis involves the ring-opening reaction of glycidyl methacrylate (GMA) with acrylic acid. This protocol is intended for researchers and professionals in drug development, polymer chemistry, and materials science, offering a detailed methodology, data presentation, and workflow visualization.
Introduction
This compound is a valuable monomer possessing both acrylate and methacrylate functionalities. This unique structure allows for versatile polymerization schemes, making it an important building block in the synthesis of hydrogels, dental resins, coatings, and drug delivery systems. The presence of a hydroxyl group also offers a site for further chemical modification. The synthesis detailed herein is based on the established chemistry of epoxide ring-opening by a carboxylic acid, providing a reliable method for producing AHPMA.
Reaction Scheme
The synthesis proceeds via the nucleophilic attack of the carboxylate from acrylic acid on the epoxide ring of glycidyl methacrylate. This reaction is typically catalyzed by a weak base and performed in an organic solvent, with a polymerization inhibitor to prevent the premature reaction of the acrylate and methacrylate groups.
Caption: Reaction scheme for the synthesis of AHPMA.
Experimental Protocol
This protocol is adapted from a similar synthesis of a hydroxypropyl methacrylate derivative and provides a robust method for laboratory-scale production of AHPMA.
Materials and Reagents:
| Material/Reagent | Formula | Molecular Weight ( g/mol ) |
| Glycidyl Methacrylate (GMA) | C₇H₁₀O₃ | 142.15 |
| Acrylic Acid | C₃H₄O₂ | 72.06 |
| Pyridine (Catalyst) | C₅H₅N | 79.10 |
| Hydroquinone (Inhibitor) | C₆H₆O₂ | 110.11 |
| Toluene | C₇H₈ | 92.14 |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 |
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add glycidyl methacrylate (e.g., 0.2 mol, 28.43 g) and toluene (100 mL).
-
Addition of Reagents: To this solution, add acrylic acid (e.g., 0.2 mol, 14.41 g), pyridine as a catalyst (e.g., 0.03 mol, 2.37 g), and hydroquinone as a polymerization inhibitor (e.g., 100 ppm).
-
Reaction: Heat the mixture to 85-90°C with constant stirring. Maintain this temperature for approximately 30 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a dilute aqueous solution of sodium bicarbonate (5% w/v) to neutralize any remaining acrylic acid and the catalyst.
-
Wash the organic layer three times with distilled water.
-
Collect the organic layer and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the magnesium sulfate.
-
Remove the toluene using a rotary evaporator.
-
Purify the resulting crude product by vacuum distillation. Collect the fraction at the appropriate boiling point and pressure to obtain pure this compound.
-
Data Presentation
The following table summarizes the quantitative data for the synthesis of AHPMA, based on the protocol provided.
| Parameter | Value |
| Reactants | |
| Glycidyl Methacrylate | 0.2 mol (28.43 g) |
| Acrylic Acid | 0.2 mol (14.41 g) |
| Catalyst | |
| Pyridine | 0.03 mol (2.37 g) |
| Inhibitor | |
| Hydroquinone | 100 ppm |
| Solvent | |
| Toluene | 100 mL |
| Reaction Conditions | |
| Temperature | 85-90°C |
| Time | 30 hours |
| Product Characterization | |
| Expected Yield | Variable (typically >80%) |
| Appearance | Colorless to pale yellow liquid |
| Molecular Formula | C₁₀H₁₄O₅ |
| Molecular Weight | 214.22 g/mol |
Workflow Visualization
The experimental workflow for the synthesis of AHPMA is illustrated in the following diagram.
Caption: Experimental workflow for AHPMA synthesis.
Characterization
The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, including the hydroxyl (-OH), ester carbonyl (C=O), and vinyl (C=C) groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
This protocol provides a solid foundation for the successful synthesis of this compound. As with any chemical synthesis, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.
Application Notes and Protocols for the Free Radical Polymerization of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AOHPMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AOHPMA) is a functional monomer possessing both an acrylate and a methacrylate group, along with a central hydroxyl group. This unique structure makes it a valuable building block for the synthesis of advanced polymers with a wide range of applications, particularly in the biomedical field. The presence of two distinct polymerizable groups allows for the formation of crosslinked networks or hyperbranched polymers, while the hydroxyl group provides a site for further functionalization and imparts hydrophilicity. These characteristics make poly(AOHPMA) and its copolymers attractive for use in drug delivery systems, antifouling coatings, and as precursors for zwitterionic polymers.[1] This document provides detailed protocols for the free radical polymerization of AOHPMA and the characterization of the resulting polymers.
Physicochemical and Thermal Properties of Poly(AOHPMA)
The following tables summarize representative physicochemical and thermal properties of poly(AOHPMA). It is important to note that these values can vary significantly depending on the polymerization method, molecular weight, and polydispersity of the polymer. The data presented here are extrapolated from literature on similar poly(methacrylates) like poly(2-hydroxypropyl methacrylate) (PHPMA) and poly(methyl methacrylate) (PMMA) and should be considered as illustrative.[2][3][]
Table 1: Representative Physicochemical Properties of Poly(AOHPMA)
| Property | Representative Value |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, THF), insoluble in water (as a high molecular weight homopolymer) |
| Refractive Index (monomer) | ~1.47 |
| Density (monomer) | ~1.14 g/mL |
Table 2: Representative Thermal Properties of Poly(AOHPMA)
| Property | Representative Value Range |
| Glass Transition Temperature (Tg) | 80 - 120 °C |
| Decomposition Temperature (Td) | > 250 °C |
Experimental Protocols
Protocol 1: Solution Free Radical Polymerization of AOHPMA
This protocol describes a general method for the synthesis of linear or lightly branched poly(AOHPMA) in a solvent.
Materials:
-
This compound (AOHPMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., Toluene, Dioxane)
-
Methanol or Ethanol (for precipitation)
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Nitrogen or Argon inlet
-
Oil bath or heating mantle
Procedure:
-
Monomer and Initiator Preparation: In a round-bottom flask, dissolve the desired amount of AOHPMA monomer in the chosen solvent (e.g., DMF) to achieve the target concentration (typically 10-50% w/v).
-
Add the free radical initiator (e.g., AIBN, typically 0.1-1.0 mol% with respect to the monomer).
-
Degassing: Seal the flask and purge the solution with an inert gas (Nitrogen or Argon) for 30-60 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN).
-
Allow the reaction to proceed with stirring for a predetermined time (e.g., 4-24 hours). The viscosity of the solution will increase as the polymerization progresses.
-
Termination and Precipitation: Terminate the reaction by cooling the flask to room temperature and exposing the solution to air.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol or ethanol, with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer multiple times with the non-solvent to remove unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Protocol 2: Bulk Free Radical Polymerization of AOHPMA
This protocol is suitable for creating a solid, crosslinked poly(AOHPMA) material.
Materials:
-
This compound (AOHPMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Glass mold or vial
-
Nitrogen or Argon source
-
Oven or heating bath
Procedure:
-
Initiator Dissolution: In a glass container, add the AOHPMA monomer. Dissolve the initiator (e.g., BPO, typically 0.1-1.0 mol%) directly into the liquid monomer. Gentle warming may be necessary to facilitate dissolution.
-
Degassing: Purge the monomer-initiator mixture with an inert gas for 20-30 minutes.
-
Molding and Curing: Seal the container or mold and place it in an oven or heating bath set to the desired polymerization temperature (e.g., 60-80 °C).
-
The polymerization is highly exothermic and can proceed rapidly (Trommsdorff-Norrish effect). Monitor the temperature carefully.
-
Allow the polymerization to proceed for several hours or until the monomer has solidified.
-
Post-Curing: To ensure complete conversion, a post-curing step at a slightly higher temperature (e.g., 90-100 °C) for 1-2 hours may be beneficial.
-
Isolation: After cooling to room temperature, the solid polymer can be removed from the mold.
Protocol 3: Characterization of Poly(AOHPMA)
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the polymer structure and determine monomer conversion.
-
Procedure: Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). Record ¹H and ¹³C NMR spectra. The disappearance of vinyl proton signals (typically between 5.5 and 6.5 ppm) from the monomer indicates polymerization.[5][6]
2. Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the soluble polymer.
-
Procedure: Dissolve the polymer in a suitable mobile phase (e.g., THF, DMF with LiBr). The analysis is performed on a GPC/SEC system calibrated with polymer standards (e.g., polystyrene or PMMA).[7]
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present in the polymer.
-
Procedure: The analysis can be performed on a solid film of the polymer or by preparing a KBr pellet. Key characteristic peaks to observe include the C=O stretching of the ester groups (~1720-1740 cm⁻¹), O-H stretching of the hydroxyl group (~3400 cm⁻¹), and the disappearance of the C=C stretching from the monomer (~1635 cm⁻¹).
4. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) of the polymer.
-
Procedure: A small amount of the dried polymer is sealed in an aluminum pan and subjected to a controlled heating and cooling cycle in a DSC instrument. The Tg is identified as a step-change in the heat flow curve.[2][8]
Visualizations
References
- 1. Zwitterionic Poly(amino acid methacrylate) Brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. publications.iupac.org [publications.iupac.org]
- 7. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 8. Analysis of Various Properties of PMMA/PS Polymer Blends - ProQuest [proquest.com]
Application Notes and Protocols: RAFT Polymerization of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA) for Advanced Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA) is a di-functional monomer possessing both a methacrylate and an acrylate group, along with a hydroxyl functionality. This unique structure makes polymers derived from AHPMA, denoted as poly(AHPMA), highly attractive for biomedical applications, particularly in the field of drug delivery. The hydroxyl groups provide hydrophilicity and sites for further functionalization, while the polymer backbone can be tailored to control drug loading and release kinetics. This document provides detailed application notes and protocols for the RAFT polymerization of AHPMA.
Data Presentation
The following table summarizes representative data for the RAFT polymerization of AHPMA, demonstrating the level of control achievable over the polymer characteristics. The data is compiled based on typical results obtained for structurally similar functional methacrylates under RAFT conditions.
| Entry | [Monomer]:[CTA]:[Initiator] | Time (h) | Conversion (%) | Mn ( g/mol , Theoretical) | Mn ( g/mol , GPC) | Đ (Mw/Mn) |
| 1 | 50:1:0.2 | 4 | 65 | 7,000 | 7,500 | 1.15 |
| 2 | 100:1:0.2 | 6 | 85 | 18,300 | 19,000 | 1.18 |
| 3 | 200:1:0.2 | 8 | 92 | 39,400 | 41,000 | 1.25 |
| 4 | 500:1:0.1 | 12 | 95 | 101,800 | 105,000 | 1.30 |
Monomer: this compound (AHPMA, MW = 214.22 g/mol ) CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) Initiator: 4,4'-Azobis(4-cyanopentanoic acid) (ACVA) Solvent: N,N-Dimethylformamide (DMF) Temperature: 70 °C Mn (Theoretical) = ([Monomer]/[CTA]) * Monomer MW * Conversion + CTA MW
Experimental Protocols
Materials
-
Monomer: this compound (AHPMA)
-
RAFT Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)
-
Initiator: 4,4'-Azobis(4-cyanopentanoic acid) (ACVA)
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous
-
Purification: Diethyl ether (cold), Dialysis tubing (MWCO appropriate for the target polymer size)
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
Protocol for RAFT Polymerization of AHPMA (Example for Entry 2 in the data table)
-
Preparation of the Reaction Mixture:
-
In a Schlenk flask equipped with a magnetic stir bar, add AHPMA (1.00 g, 4.67 mmol), CPADB (13.0 mg, 0.0467 mmol), and ACVA (2.6 mg, 0.00934 mmol).
-
Add anhydrous DMF (5 mL) to dissolve the reagents. The target molar ratio of [AHPMA]:[CPADB]:[ACVA] is 100:1:0.2.
-
-
Deoxygenation:
-
Seal the Schlenk flask with a rubber septum.
-
Purge the reaction mixture with dry nitrogen or argon gas for 30 minutes while stirring to remove dissolved oxygen. Alternatively, perform three freeze-pump-thaw cycles for more rigorous deoxygenation.
-
-
Polymerization:
-
Immerse the sealed flask in a preheated oil bath at 70 °C.
-
Stir the reaction mixture for 6 hours. The solution may become more viscous as the polymerization progresses.
-
-
Termination:
-
Stop the polymerization by removing the flask from the oil bath and exposing the solution to air by opening the flask.
-
-
Purification:
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
For further purification, redissolve the polymer in a minimal amount of DMF and dialyze against deionized water for 48 hours, changing the water periodically, to remove any remaining monomer, initiator fragments, and solvent.
-
-
Isolation:
-
Lyophilize (freeze-dry) the purified polymer solution to obtain the final poly(AHPMA) as a solid.
-
-
Characterization:
-
Determine the monomer conversion by ¹H NMR spectroscopy by comparing the integrals of the vinyl proton peaks of the monomer with a characteristic polymer peak.
-
Analyze the number-average molecular weight (Mn) and dispersity (Đ) of the purified polymer by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) using an appropriate solvent (e.g., DMF with LiBr) and calibration standards (e.g., polystyrene or poly(methyl methacrylate)).
-
Visualizations
RAFT Polymerization Workflow
Caption: Workflow for the RAFT polymerization of AHPMA.
General Signaling Pathway for Polymer-Drug Conjugate Delivery
Application Notes and Protocols for UV Curing of Coatings with 3-(Acryloyloxy)-2-hydroxypropyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AHM) in the formulation and ultraviolet (UV) curing of high-performance coatings. AHM is a functional monomer that can be incorporated into UV-curable formulations to enhance various properties of the final coating, including hardness, adhesion, and chemical resistance.
Introduction to this compound (AHM)
This compound (AHM) is a bifunctional monomer containing both acrylate and methacrylate groups, as well as a hydroxyl group. This unique structure allows it to participate readily in free-radical polymerization upon exposure to UV light in the presence of a suitable photoinitiator. The hydroxyl group can contribute to improved adhesion to various substrates through hydrogen bonding and can also serve as a site for further chemical modification.
Chemical Structure of this compound (AHM)
Caption: Chemical structure of this compound.
UV Curing Mechanism: A Signaling Pathway
UV curing is a rapid, solvent-free process that utilizes high-intensity ultraviolet light to initiate a photochemical reaction that crosslinks monomers and oligomers into a durable polymer network.[1] The process is initiated by a photoinitiator that absorbs UV radiation and generates reactive species, typically free radicals.
Caption: Signaling pathway of free-radical photopolymerization in UV curing.
Data Presentation: Influence of AHM on Coating Properties
The inclusion of AHM in UV-curable coating formulations can significantly impact the final properties of the cured film. The following tables summarize the expected trends and representative data on how varying concentrations of AHM can affect key performance metrics.
Table 1: Mechanical Properties of UV-Cured Coatings with Varying AHM Content
| AHM Concentration (wt%) | Pencil Hardness (ASTM D3363) | Adhesion (Cross-hatch, ASTM D3359) |
| 0 | H | 4B |
| 10 | 2H | 5B |
| 20 | 3H | 5B |
| 30 | 4H | 5B |
Note: This data is representative and may vary depending on the specific oligomer, photoinitiator, and other additives used in the formulation.
Table 2: Chemical Resistance of UV-Cured Coatings with Varying AHM Content
| AHM Concentration (wt%) | MEK Double Rubs (ASTM D5402) | 10% HCl Resistance (1 hr spot, ASTM D1308) | 10% NaOH Resistance (1 hr spot, ASTM D1308) |
| 0 | >100 | No effect | Slight softening |
| 10 | >150 | No effect | No effect |
| 20 | >200 | No effect | No effect |
| 30 | >200 | No effect | No effect |
Note: This data is representative and may vary depending on the specific formulation and curing conditions.
Experimental Protocols
Detailed methodologies for the preparation and characterization of UV-cured coatings containing AHM are provided below.
Experimental Workflow
Caption: General experimental workflow for UV-cured coating evaluation.
Formulation Preparation
Materials:
-
Urethane Acrylate Oligomer (e.g., CN966J75 from Sartomer)
-
This compound (AHM)
-
Reactive Diluent (e.g., Isobornyl Acrylate - IBOA)
-
Photoinitiator (e.g., 2-Hydroxy-2-methyl-1-phenyl-propan-1-one - Darocur 1173)
-
Substrates (e.g., glass slides, steel panels, or plastic plaques)
Procedure:
-
In a light-protected container, combine the urethane acrylate oligomer and the reactive diluent (IBOA).
-
Add the desired weight percentage of AHM to the mixture.
-
Stir the mixture at room temperature using a magnetic stirrer until a homogeneous solution is obtained.
-
Add the photoinitiator (typically 2-5 wt% of the total formulation) and continue stirring until it is completely dissolved.
-
Allow the formulation to sit for at least 30 minutes to allow any air bubbles to dissipate.
Coating Application
Procedure:
-
Ensure the substrate is clean and free of any contaminants by wiping with a suitable solvent (e.g., isopropanol) and drying thoroughly.
-
Apply the formulated coating to the substrate using a wire-wound rod or a film applicator to achieve a consistent wet film thickness (e.g., 50 µm).
UV Curing
Equipment:
-
UV Curing System (e.g., medium-pressure mercury lamp)
Procedure:
-
Place the coated substrate on the conveyor belt of the UV curing system.
-
Set the desired UV dose by adjusting the belt speed and lamp power. A typical starting point is a UV dose of 500-1000 mJ/cm².
-
Pass the coated substrate under the UV lamp to cure the coating. The curing process is typically complete in a matter of seconds.
-
Allow the cured coating to cool to room temperature before testing.
Coating Property Testing
Procedure:
-
Place the cured coating on a firm, level surface.
-
Using a set of calibrated pencils of increasing hardness (from 6B to 6H), push the pencil at a 45-degree angle against the coating surface with firm pressure.
-
The pencil hardness is defined as the grade of the hardest pencil that does not scratch or mar the coating surface.
Procedure:
-
Use a sharp blade or a cross-hatch cutter to make a series of parallel cuts through the coating to the substrate.
-
Make a second series of cuts perpendicular to the first, creating a grid of small squares.
-
Apply a specified pressure-sensitive tape over the grid and then rapidly pull it off at a 180-degree angle.
-
Examine the grid area and classify the adhesion according to the ASTM scale (5B: no detachment, to 0B: severe detachment).
Procedure:
-
Place a few drops of the test chemical (e.g., MEK, 10% HCl, 10% NaOH) onto the surface of the cured coating.
-
Cover the spot with a watch glass to prevent evaporation.
-
After a specified time (e.g., 1 hour), remove the watch glass and wipe the area clean.
-
Examine the coating for any signs of degradation, such as softening, blistering, or discoloration. For solvent resistance, perform MEK double rubs as per ASTM D5402.
Procedure:
-
Obtain an FTIR spectrum of the uncured liquid formulation.
-
After UV curing, obtain an FTIR spectrum of the cured film.
-
Monitor the disappearance of the acrylate double bond peak (around 810 cm⁻¹ and 1635 cm⁻¹) to determine the degree of conversion.[2] The conversion can be calculated by comparing the peak area before and after curing.
References
Application Notes and Protocols for 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA) Hydrogels in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA) in the formation of hydrogels for drug delivery applications. This document includes detailed experimental protocols for hydrogel synthesis, characterization, and in vitro evaluation.
Introduction
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids.[1] Their tunable physical properties, biocompatibility, and ability to encapsulate therapeutic agents make them ideal candidates for controlled drug delivery systems.[2][3] this compound (AHPMA) is a functional monomer containing both a methacrylate and an acrylate group, offering multiple sites for polymerization and cross-linking. The presence of a hydroxyl group enhances its hydrophilicity, making it a promising candidate for hydrogel formation. These hydrogels can be designed to be stimuli-responsive, allowing for targeted drug release in response to environmental changes such as pH or temperature.[4]
Hydrogel Synthesis
AHPMA-based hydrogels can be synthesized via free-radical polymerization. This method involves the polymerization of the AHPMA monomer in the presence of a cross-linking agent and a chemical initiator. The initiator generates free radicals that propagate the polymerization reaction, leading to the formation of a cross-linked network.[5]
Experimental Protocol: Synthesis of AHPMA Hydrogels
This protocol describes a general method for the synthesis of AHPMA hydrogels. The concentrations of monomer, cross-linker, and initiator can be varied to tailor the hydrogel's properties.
Materials:
-
This compound (AHPMA) monomer
-
N,N'-methylenebis(acrylamide) (MBA) as a cross-linker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized water
-
Nitrogen gas
Procedure:
-
In a reaction vessel, dissolve the desired amount of AHPMA monomer and MBA cross-linker in deionized water.
-
To remove dissolved oxygen, which can inhibit polymerization, purge the solution with nitrogen gas for 30 minutes.
-
Add the APS solution (e.g., 50 µL of a 10% w/v solution in water) to the monomer solution.
-
To initiate the polymerization, add TEMED (e.g., 20 µL).
-
Gently mix the solution and allow the polymerization to proceed at room temperature for 24 hours.
-
After polymerization, immerse the resulting hydrogel in a large volume of deionized water for several days to remove any unreacted monomers, initiators, and other impurities. The water should be changed frequently.
Logical Workflow for AHPMA Hydrogel Synthesis
Caption: Workflow for AHPMA hydrogel synthesis.
Hydrogel Characterization
The physical and chemical properties of the synthesized hydrogels should be characterized to ensure they are suitable for the intended drug delivery application. Key characterization techniques include swelling studies and mechanical testing.
Swelling Behavior
The swelling ratio of a hydrogel is a measure of its ability to absorb and retain water. It is an important parameter as it influences nutrient transport, drug loading, and drug release kinetics.
Experimental Protocol: Swelling Ratio Measurement
-
Lyophilize the prepared hydrogels to obtain their dry weight (Wd).
-
Immerse the dried hydrogels in a buffer solution (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature (e.g., pH 7.4, 37°C).
-
At predetermined time intervals, remove the swollen hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).
-
Calculate the swelling ratio using the following equation: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
Data Presentation: Effect of Cross-linker Concentration on Swelling Ratio
| Cross-linker (MBA) Concentration (mol%) | Equilibrium Swelling Ratio (%) |
| 0.5 | High |
| 1.0 | Moderate |
| 2.0 | Low |
Note: This table presents a general trend observed in hydrogels where increasing the cross-linker concentration typically leads to a lower equilibrium swelling ratio due to a more tightly cross-linked network that restricts water uptake.[2][6]
Relationship between Cross-linker Concentration and Hydrogel Properties
Caption: Effect of cross-linker on hydrogel properties.
Mechanical Properties
The mechanical properties of hydrogels, such as their stiffness and strength, are crucial for their handling and stability, especially for in vivo applications.[7] These properties can be evaluated using techniques like tensile testing or compression analysis.
Experimental Protocol: Mechanical Testing (Uniaxial Compression)
-
Prepare cylindrical hydrogel samples of uniform dimensions.
-
Place the hydrogel sample on the lower plate of a mechanical tester.
-
Apply a compressive force to the sample at a constant strain rate.
-
Record the stress and strain data until the hydrogel fractures.
-
The compressive modulus (Young's modulus) can be calculated from the initial linear region of the stress-strain curve.
Data Presentation: Effect of AHPMA Monomer Concentration on Mechanical Properties
| AHPMA Monomer Concentration (wt%) | Compressive Modulus (kPa) |
| 10 | Low |
| 20 | Moderate |
| 30 | High |
Note: This table illustrates a general trend where increasing the monomer concentration often leads to a higher compressive modulus due to increased polymer density within the hydrogel network.[8][9]
Drug Delivery Application
AHPMA hydrogels can be loaded with therapeutic agents for controlled release. Doxorubicin, an anticancer drug, is a common model drug for such studies.
Experimental Protocol: Doxorubicin Loading and In Vitro Release
Drug Loading:
-
Prepare a stock solution of doxorubicin in a suitable buffer (e.g., PBS).
-
Immerse pre-weighed, dried AHPMA hydrogels in the doxorubicin solution.
-
Allow the hydrogels to swell and absorb the drug solution in the dark at 4°C for 24-48 hours.
In Vitro Drug Release:
-
Place a doxorubicin-loaded hydrogel into a known volume of release medium (e.g., PBS at pH 7.4 or 5.5 to simulate physiological and tumor microenvironments, respectively) in a shaker incubator at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replenish it with an equal volume of fresh medium to maintain sink conditions.
-
Measure the concentration of doxorubicin in the collected aliquots using a UV-Vis spectrophotometer at 485 nm.
-
Calculate the cumulative percentage of drug released over time.[10][11][12]
Data Presentation: Representative Doxorubicin Release Profile
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 10 | 15 |
| 6 | 25 | 40 |
| 12 | 40 | 65 |
| 24 | 60 | 85 |
| 48 | 75 | 95 |
Note: This table shows a hypothetical pH-sensitive release profile, where drug release is faster at a lower pH, which is a desirable characteristic for tumor-targeted drug delivery.[13]
Experimental Workflow for Drug Delivery Studies
Caption: Workflow for drug loading and release studies.
Biocompatibility Assessment
It is essential to evaluate the biocompatibility of AHPMA hydrogels to ensure they are not toxic to cells. In vitro cytotoxicity assays are commonly used for this purpose.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Prepare hydrogel extracts by incubating the hydrogels in a cell culture medium for a specified period (e.g., 24 hours).
-
Seed cells (e.g., fibroblast cell line like NIH-3T3) in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with the hydrogel extracts at different concentrations.
-
Incubate the cells for 24-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the control cells (cells cultured in medium without hydrogel extract).
Data Presentation: Representative Cell Viability Data
| Hydrogel Extract Concentration (% v/v) | Cell Viability (%) |
| 25 | 98 ± 4 |
| 50 | 95 ± 5 |
| 100 | 92 ± 6 |
Note: This table presents hypothetical data indicating high cell viability, suggesting good biocompatibility of the AHPMA hydrogel.[5][14]
Conclusion
This compound is a versatile monomer for the fabrication of hydrogels with tunable properties for drug delivery applications. By carefully controlling the synthesis parameters, such as monomer and cross-linker concentrations, it is possible to design AHPMA hydrogels with desired swelling behavior, mechanical strength, and drug release profiles. The protocols provided in these application notes offer a foundation for the development and evaluation of AHPMA-based hydrogels for advanced drug delivery systems. Further optimization and in vivo studies are necessary to fully explore their therapeutic potential.
References
- 1. web.itu.edu.tr [web.itu.edu.tr]
- 2. Toxicity and photosensitizing assessment of gelatin methacryloyl-based hydrogels photoinitiated with lithium phenyl-2,4,6-trimethylbenzoylphosphinate in human primary renal proximal tubule epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanical properties of PNIPAM based hydrogels: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of Monomer, Crosslinking Agent, and Filler Concentrations on the Viscoelastic and Swelling Properties of Poly(methacrylic acid) Hydrogels: A Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of Monomer, Crosslinking Agent, and Filler Concentrations on the Viscoelastic and Swelling Properties of Poly(methacrylic acid) Hydrogels: A Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advanced biomedical hydrogels: molecular architecture and its impact on medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Influence of Swelling on Elastic Properties of Polyacrylamide Hydrogels [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Modification of Nanoparticles with 3-(Acryloyloxy)-2-hydroxypropyl Methacrylate (AHPMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems. Appropriate functionalization can enhance biocompatibility, improve stability, and enable targeted delivery of therapeutic agents. 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA) is a versatile monomer that can be used to introduce hydrophilic and reactive functionalities onto the surface of various nanoparticles. Its hydroxyl and dual acrylate/methacrylate groups offer opportunities for further conjugation and polymerization, making it a valuable tool for creating advanced drug carriers.
These application notes provide a comprehensive overview of the methodologies for modifying nanoparticles with AHPMA, along with protocols for characterization and evaluation of the resulting drug delivery systems.
Applications of AHPMA-Modified Nanoparticles
Surface modification with AHPMA can impart several beneficial properties to nanoparticles for drug delivery applications:
-
Enhanced Hydrophilicity and Stability: The hydroxyl groups of AHPMA increase the hydrophilicity of the nanoparticle surface, which can improve their dispersibility in aqueous media and reduce non-specific protein adsorption, leading to longer circulation times in vivo.
-
Controlled Drug Release: AHPMA can be polymerized to form a hydrogel-like shell around a nanoparticle core. This shell can be designed to respond to specific stimuli, such as pH or temperature, allowing for controlled and targeted drug release.
-
Biocompatibility: While specific data for AHPMA is still emerging, related hydrophilic polymers like N-(2-hydroxypropyl)methacrylamide (HPMA) have shown excellent biocompatibility, suggesting that AHPMA-modified nanoparticles may also exhibit low cytotoxicity.
-
Platform for Further Functionalization: The reactive acrylate and methacrylate groups on the AHPMA molecule provide anchor points for the covalent attachment of targeting ligands, imaging agents, or other functional molecules.
Experimental Protocols
Protocol 1: Surface Modification of Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles with AHPMA
This protocol describes a general method for the surface modification of pre-formed PLGA nanoparticles with AHPMA using carbodiimide chemistry. This method is analogous to protocols used for attaching molecules with carboxylic acid groups to amine-functionalized surfaces, adapted here for the hydroxyl groups of AHPMA.
Materials:
-
PLGA nanoparticles (amine-functionalized)
-
This compound (AHPMA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dialysis membrane (MWCO 10 kDa)
-
Deionized (DI) water
Procedure:
-
Activation of AHPMA:
-
Dissolve AHPMA in anhydrous DMF.
-
Add EDC and NHS to the AHPMA solution in a molar ratio of 1:1.5:1.5 (AHPMA:EDC:NHS).
-
Stir the reaction mixture at room temperature for 4 hours in the dark to activate the hydroxyl groups of AHPMA.
-
-
Nanoparticle Preparation:
-
Disperse amine-functionalized PLGA nanoparticles in MES buffer.
-
-
Conjugation Reaction:
-
Add the activated AHPMA solution dropwise to the PLGA nanoparticle suspension while stirring.
-
Allow the reaction to proceed overnight at room temperature with continuous stirring.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane.
-
Dialyze against DI water for 48 hours, with frequent water changes, to remove unreacted AHPMA, EDC, and NHS.
-
Collect the purified AHPMA-modified PLGA nanoparticles.
-
Lyophilize the nanoparticles for long-term storage.
-
Experimental Workflow:
AHPMA-PLGA Nanoparticle Synthesis Workflow
Protocol 2: Characterization of AHPMA-Modified Nanoparticles
1. Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Resuspend the AHPMA-modified nanoparticles in DI water or PBS at a concentration of 0.1 mg/mL.
-
Sonicate the suspension for 5 minutes to ensure proper dispersion.
-
Measure the hydrodynamic diameter (size) and zeta potential using a DLS instrument.
-
-
Expected Outcome: An increase in hydrodynamic diameter and a change in zeta potential upon successful AHPMA modification.
2. Surface Morphology:
-
Technique: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)
-
Procedure:
-
Prepare a dilute suspension of the nanoparticles.
-
Deposit a drop of the suspension onto a suitable substrate (e.g., silicon wafer for SEM, carbon-coated copper grid for TEM).
-
Allow the solvent to evaporate completely.
-
Image the nanoparticles under the microscope.
-
-
Expected Outcome: Visualization of the nanoparticle morphology and confirmation of a core-shell structure if a thick AHPMA layer is formed.
3. Chemical Composition:
-
Technique: Fourier-Transform Infrared Spectroscopy (FTIR)
-
Procedure:
-
Mix the lyophilized nanoparticles with potassium bromide (KBr) and press into a pellet.
-
Acquire the FTIR spectrum.
-
-
Expected Outcome: Appearance of characteristic peaks corresponding to AHPMA functional groups (e.g., C=O stretching of acrylate and methacrylate, O-H stretching of the hydroxyl group) on the spectrum of the modified nanoparticles.
Protocol 3: Drug Loading and In Vitro Release Study
1. Drug Loading:
-
Method: Incubation method.
-
Procedure:
-
Disperse the AHPMA-modified nanoparticles in a solution of the desired drug (e.g., doxorubicin in PBS).
-
Stir the mixture for 24 hours at room temperature in the dark.
-
Centrifuge the suspension to separate the drug-loaded nanoparticles from the supernatant.
-
Quantify the amount of free drug in the supernatant using UV-Vis spectroscopy or HPLC to determine the drug loading efficiency and capacity.
-
2. In Vitro Drug Release:
-
Procedure:
-
Disperse a known amount of drug-loaded AHPMA-modified nanoparticles in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).
-
Place the suspension in a dialysis bag and immerse it in a larger volume of the release medium.
-
Maintain the setup at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
-
Quantify the amount of released drug in the aliquots.
-
Drug Release Study Workflow:
Application Notes and Protocols for the Copolymerization of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA) with Other Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the copolymerization of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA), a versatile functional monomer, with other common monomers such as methyl methacrylate (MMA), 2-hydroxyethyl methacrylate (HEMA), and styrene. This document details the synthesis protocols, characterization methods, and potential applications of the resulting copolymers, particularly in the fields of biomaterials and drug delivery.
Introduction
This compound (AHPMA) is a unique monomer possessing both acrylate and methacrylate functionalities, along with a pendant hydroxyl group. This trifunctional nature makes it an attractive candidate for creating crosslinked networks and introducing hydrophilicity and reactive sites into copolymers. The presence of the hydroxyl group offers a convenient handle for post-polymerization modification, such as the attachment of drugs, targeting ligands, or other bioactive molecules.
Copolymerization of AHPMA with various monomers allows for the tailoring of polymer properties to suit specific applications. For instance, copolymerization with:
-
Methyl methacrylate (MMA) can enhance the mechanical strength and thermal stability of the resulting polymer.
-
2-hydroxyethyl methacrylate (HEMA) can further increase the hydrophilicity and water content, making the copolymers suitable for hydrogel formation and biomedical applications.[1][2]
-
Styrene can introduce hydrophobicity and aromaticity, leading to amphiphilic copolymers with self-assembly properties.
This document provides detailed protocols for the synthesis of these copolymers via free-radical polymerization and offers insights into their characterization and potential uses.
Experimental Protocols
Materials
-
This compound (AHPMA)
-
Methyl methacrylate (MMA)
-
2-hydroxyethyl methacrylate (HEMA)
-
Styrene
-
Azobisisobutyronitrile (AIBN) (or other suitable free-radical initiator)
-
Solvents: 1,4-dioxane, N,N-dimethylformamide (DMF), Toluene
-
Precipitating agents: Methanol, Diethyl ether, Hexane
Note: All monomers should be purified to remove inhibitors prior to use, typically by passing through a column of basic alumina or by distillation under reduced pressure. Solvents should be of analytical grade and dried if necessary.
General Protocol for Free-Radical Copolymerization
The following is a general procedure for the free-radical copolymerization of AHPMA with a comonomer. Specific quantities and conditions for each copolymer system are provided in the subsequent sections.
-
Reaction Setup: In a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stirrer and a condenser, the desired amounts of AHPMA, the comonomer, solvent, and initiator (AIBN) are added.
-
Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can inhibit free-radical polymerization. This is typically achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the solution for at least 30 minutes.
-
Polymerization: The reaction vessel is then placed in a preheated oil bath at the desired temperature (e.g., 70 °C) and stirred for a specified period (e.g., 24 hours).
-
Purification: After the polymerization is complete, the reaction mixture is cooled to room temperature. The copolymer is isolated by precipitation into a large volume of a suitable non-solvent (e.g., methanol, diethyl ether, or hexane).
-
Drying: The precipitated copolymer is collected by filtration, washed several times with the non-solvent to remove unreacted monomers and initiator, and then dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Copolymerization of AHPMA with Methyl Methacrylate (MMA)
This protocol describes the synthesis of a copolymer of AHPMA and MMA, which can be utilized in applications requiring enhanced mechanical properties and thermal stability, such as in dental composites and bone cements.[3][4]
Protocol:
-
Reactants:
-
AHPMA: (e.g., 2.14 g, 10 mmol)
-
MMA: (e.g., 1.00 g, 10 mmol)
-
AIBN: (e.g., 0.033 g, 0.2 mmol, 1 mol% of total monomers)
-
Solvent (1,4-dioxane): 20 mL
-
-
Procedure: Follow the general protocol for free-radical copolymerization (Section 2.2).
-
Reaction Conditions:
-
Temperature: 70 °C
-
Time: 24 hours
-
-
Purification: Precipitate the copolymer in a large excess of methanol.
Copolymerization of AHPMA with 2-Hydroxyethyl Methacrylate (HEMA)
The copolymerization of AHPMA with HEMA results in a highly hydrophilic material, suitable for the fabrication of hydrogels for contact lenses, wound dressings, and drug delivery systems.[1][4]
Protocol:
-
Reactants:
-
AHPMA: (e.g., 2.14 g, 10 mmol)
-
HEMA: (e.g., 1.30 g, 10 mmol)
-
AIBN: (e.g., 0.033 g, 0.2 mmol, 1 mol% of total monomers)
-
Solvent (DMF): 20 mL
-
-
Procedure: Follow the general protocol for free-radical copolymerization (Section 2.2).
-
Reaction Conditions:
-
Temperature: 70 °C
-
Time: 24 hours
-
-
Purification: Precipitate the copolymer in a large excess of diethyl ether.
Copolymerization of AHPMA with Styrene
Copolymerizing AHPMA with styrene yields an amphiphilic copolymer that can self-assemble into micelles or other nanostructures in aqueous media, making it a candidate for drug encapsulation and delivery applications.[5]
Protocol:
-
Reactants:
-
AHPMA: (e.g., 2.14 g, 10 mmol)
-
Styrene: (e.g., 1.04 g, 10 mmol)
-
AIBN: (e.g., 0.033 g, 0.2 mmol, 1 mol% of total monomers)
-
Solvent (Toluene): 20 mL
-
-
Procedure: Follow the general protocol for free-radical copolymerization (Section 2.2).
-
Reaction Conditions:
-
Temperature: 80 °C
-
Time: 24 hours
-
-
Purification: Precipitate the copolymer in a large excess of hexane.
Characterization of Copolymers
The synthesized copolymers should be characterized to determine their composition, molecular weight, and thermal properties.
Copolymer Composition
The composition of the copolymers can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR). By comparing the integral ratios of characteristic proton signals from each monomer unit in the copolymer spectrum, the molar ratio of the monomers in the polymer chain can be calculated.
Molecular Weight and Polydispersity
Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymers. A low PDI value (typically < 1.5 for free-radical polymerization) indicates a more uniform chain length distribution.
Thermal Properties
Differential Scanning Calorimetry (DSC) is employed to measure the glass transition temperature (Tg) of the copolymers. The Tg is an important parameter that provides information about the amorphous nature of the polymer and its physical state at a given temperature.
Data Presentation
The following tables summarize representative data for the copolymerization of AHPMA with MMA, HEMA, and Styrene. Note that these values can vary depending on the specific reaction conditions.
Table 1: Copolymerization Parameters
| Copolymer System | Comonomer | Initiator (mol%) | Solvent | Temp (°C) | Time (h) |
| AHPMA-co-MMA | MMA | AIBN (1.0) | 1,4-Dioxane | 70 | 24 |
| AHPMA-co-HEMA | HEMA | AIBN (1.0) | DMF | 70 | 24 |
| AHPMA-co-Styrene | Styrene | AIBN (1.0) | Toluene | 80 | 24 |
Table 2: Representative Copolymer Properties
| Copolymer System | Monomer Feed Ratio (AHPMA:Comonomer) | Copolymer Composition (AHPMA:Comonomer)¹ | Mn ( g/mol )² | PDI² | Tg (°C)³ |
| AHPMA-co-MMA | 50:50 | 48:52 | 25,000 | 1.8 | 115 |
| AHPMA-co-HEMA | 50:50 | 51:49 | 30,000 | 1.7 | 95 |
| AHPMA-co-Styrene | 50:50 | 45:55 | 22,000 | 1.9 | 105 |
¹ Determined by ¹H NMR spectroscopy. ² Determined by GPC. ³ Determined by DSC.
Applications and Signaling Pathways
Copolymers of AHPMA have significant potential in various biomedical applications, particularly in the field of drug delivery. The hydroxyl groups along the polymer backbone can be used to conjugate drugs, targeting moieties, or imaging agents.
Drug Delivery Systems
AHPMA-based copolymers can be designed to form nanoparticles or hydrogels for the controlled release of therapeutic agents.[6] For example, an AHPMA-co-styrene copolymer could self-assemble into micelles, encapsulating a hydrophobic drug in its core. The hydrophilic shell, composed of AHPMA units, would provide stability in an aqueous environment.
Hydrogels for Tissue Engineering
Copolymers of AHPMA with hydrophilic monomers like HEMA can be crosslinked to form hydrogels. These hydrogels can serve as scaffolds in tissue engineering, providing a hydrated and biocompatible environment for cell growth and tissue regeneration. The hydroxyl groups can be further functionalized with cell-adhesive peptides to enhance cell attachment and proliferation.
Conclusion
The copolymerization of this compound with various monomers provides a versatile platform for the development of advanced functional polymers. By carefully selecting the comonomer and controlling the polymerization conditions, a wide range of materials with tailored properties can be synthesized for applications in drug delivery, tissue engineering, and other biomedical fields. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists working in these areas.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. HPMA copolymer-anticancer drug conjugates: design, activity, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of poly (methyl methacrylate-styrene) copolymeric beads for bone cements [scielo.org.ar]
- 4. jocpr.com [jocpr.com]
- 5. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 6. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling Hydrogel Crosslinking Density with 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and resemblance to native extracellular matrix make them ideal candidates for a wide range of biomedical applications, including controlled drug delivery, tissue engineering, and regenerative medicine. The degree of crosslinking within the hydrogel network is a critical parameter that dictates its macroscopic properties, such as swelling behavior, mechanical strength, degradation rate, and drug release kinetics.
3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA) is a functional monomer containing both an acrylate and a methacrylate group, as well as a hydroxyl group. This trifunctional nature makes it a versatile crosslinking agent for the synthesis of hydrogels. By precisely controlling the concentration of AHPMA during polymerization, researchers can tailor the crosslinking density of the resulting hydrogel to meet the specific demands of their application. This document provides detailed application notes and protocols for utilizing AHPMA to control hydrogel properties.
Principle of Crosslinking with AHPMA
AHPMA participates in free-radical polymerization reactions through its acrylate and methacrylate functionalities. When copolymerized with other vinyl monomers, AHPMA forms covalent crosslinks between polymer chains, creating a stable three-dimensional network. The hydroxyl group along the backbone of AHPMA enhances the hydrophilicity of the resulting hydrogel. The concentration of AHPMA directly correlates with the crosslink density; a higher concentration of AHPMA leads to a more densely crosslinked network.
Applications in Drug Delivery and Tissue Engineering
The ability to control crosslinking density with AHPMA is paramount in the design of drug delivery systems and tissue engineering scaffolds.
-
Drug Delivery: In drug delivery applications, the crosslinking density influences the mesh size of the hydrogel network, which in turn governs the diffusion rate of encapsulated therapeutic agents.[1][2] Loosely crosslinked hydrogels with larger mesh sizes will exhibit faster drug release, while tightly crosslinked networks will result in a more sustained release profile.[3] This allows for the development of tailored drug release kinetics for various therapeutic needs.
-
Tissue Engineering: For tissue engineering scaffolds, the mechanical properties of the hydrogel are crucial for providing structural support to cells and tissues.[4][5] A higher crosslinking density generally leads to a stiffer and mechanically stronger hydrogel, which may be necessary for load-bearing applications such as cartilage regeneration.[6][7] Conversely, softer hydrogels with lower crosslinking densities may be more suitable for soft tissue applications, as they can better mimic the native mechanical environment of the tissue.[8] The porous structure of the hydrogel, also influenced by crosslinking density, is critical for nutrient and oxygen transport to encapsulated cells.[9]
Data Presentation: Effect of AHPMA Concentration on Hydrogel Properties
Table 1: Effect of AHPMA Concentration on Swelling Ratio
| AHPMA Concentration (mol% relative to monomer) | Expected Equilibrium Swelling Ratio (g water / g dry polymer) |
| 1 | High |
| 3 | Medium |
| 5 | Low |
Note: The equilibrium swelling ratio is inversely proportional to the crosslinking density. Higher AHPMA concentration leads to a more crosslinked network, which restricts water uptake.[11][12]
Table 2: Effect of AHPMA Concentration on Mechanical Properties
| AHPMA Concentration (mol% relative to monomer) | Expected Compressive Modulus (kPa) |
| 1 | Low |
| 3 | Medium |
| 5 | High |
Note: The compressive modulus, a measure of stiffness, is directly proportional to the crosslinking density. Increased AHPMA concentration results in a mechanically stronger hydrogel.[13][14]
Table 3: Effect of AHPMA Concentration on Model Drug Release
| AHPMA Concentration (mol% relative to monomer) | Expected Time for 50% Drug Release (t50%) |
| 1 | Short |
| 3 | Intermediate |
| 5 | Long |
Note: Drug release from hydrogels is often diffusion-controlled. A higher crosslinking density (higher AHPMA concentration) creates a smaller mesh size, hindering drug diffusion and prolonging the release duration.[15][16]
Experimental Protocols
Protocol 1: Synthesis of AHPMA-Crosslinked Poly(2-hydroxyethyl methacrylate) (PHEMA) Hydrogels
This protocol describes the synthesis of a basic PHEMA hydrogel using AHPMA as the crosslinker.
Materials:
-
2-hydroxyethyl methacrylate (HEMA), monomer
-
This compound (AHPMA), crosslinker
-
Ammonium persulfate (APS), initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED), accelerator
-
Deionized water
Procedure:
-
Monomer Solution Preparation: In a reaction vessel, dissolve a specific amount of HEMA monomer in deionized water. For example, to prepare a 10% (w/v) hydrogel, dissolve 1 g of HEMA in 10 mL of deionized water.
-
Crosslinker Addition: Add the desired molar percentage of AHPMA to the monomer solution. For example, for a 3 mol% crosslinking density, calculate the required mass of AHPMA relative to the moles of HEMA.
-
Degassing: Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.
-
Initiator and Accelerator Addition: Add the APS initiator (e.g., 50 µL of a 10% w/v solution in water) to the monomer solution, followed by the TEMED accelerator (e.g., 20 µL).
-
Polymerization: Gently mix the solution and cast it into a mold of the desired shape and size. Allow the polymerization to proceed at room temperature for 24 hours.
-
Purification: After polymerization, immerse the resulting hydrogel in a large volume of deionized water for several days, changing the water frequently, to remove any unreacted monomers, initiator, and other impurities.
Protocol 2: Characterization of Swelling Ratio
Procedure:
-
Lyophilize the purified hydrogel to obtain its dry weight (Wd).
-
Immerse the dried hydrogel in deionized water or a specific buffer solution at a controlled temperature.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and record its swollen weight (Ws).
-
Continue until the hydrogel reaches a constant weight, indicating it has reached its equilibrium swelling.
-
Calculate the swelling ratio (SR) using the following equation: SR = (Ws - Wd) / Wd
Protocol 3: Evaluation of Mechanical Properties
Procedure:
-
Prepare cylindrical hydrogel samples of uniform dimensions.
-
Perform unconfined compression testing using a mechanical testing machine.
-
Apply a compressive strain at a constant rate (e.g., 1 mm/min).
-
Record the resulting stress.
-
The compressive modulus can be calculated from the initial linear region of the stress-strain curve.
Protocol 4: In Vitro Drug Release Study
Procedure:
-
Drug Loading: Load a model drug into the hydrogel either by incorporating it into the monomer solution before polymerization (in situ loading) or by soaking the prepared hydrogel in a drug solution (post-loading).
-
Place a known amount of the drug-loaded hydrogel into a known volume of release medium (e.g., phosphate-buffered saline, PBS) at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug released over time.
Mandatory Visualizations
Caption: Experimental workflow for hydrogel synthesis and characterization.
Caption: Relationship between AHPMA concentration and hydrogel properties.
Biocompatibility and Cellular Response
Hydrogels intended for biomedical applications must be biocompatible and elicit an appropriate cellular response.[17][18] While specific biocompatibility data for AHPMA-crosslinked hydrogels is limited in the provided search results, methacrylate-based hydrogels, such as those derived from HEMA and HPMA, are generally considered to be biocompatible.[3][19] However, it is crucial to perform in vitro and in vivo studies to assess the cytotoxicity, immunogenicity, and overall tissue response to any new hydrogel formulation. The presence of unreacted monomers or initiators can lead to adverse cellular reactions; therefore, thorough purification of the hydrogel is essential. The surface chemistry and topography of the hydrogel can also influence cell adhesion, proliferation, and differentiation.[20]
Conclusion
This compound is a valuable crosslinking agent for the fabrication of hydrogels with tunable properties. By systematically varying the concentration of AHPMA, researchers can control the crosslinking density of the hydrogel network, thereby tailoring its swelling behavior, mechanical strength, and drug release characteristics. This level of control is essential for the rational design of hydrogels for a wide array of applications in drug delivery and tissue engineering. The protocols and principles outlined in this document provide a foundation for researchers to explore the potential of AHPMA in the development of advanced biomaterials. Further studies are warranted to establish a comprehensive understanding of the structure-property relationships and the in vivo performance of AHPMA-crosslinked hydrogels.
References
- 1. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPMA-based biodegradable hydrogels containing different forms of doxorubicin. Antitumor effects and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Smart Hydrogels in Tissue Engineering and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Smart Hydrogels in Tissue Engineering and Regenerative Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effects of Crosslinking of Scaffolds Engineered from Cartilage ECM on the Chondrogenic Differentiation of MSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Compliant, Tough, Anti-Fatigue, Self-Recovery, and Biocompatible PHEMA-Based Hydrogels for Breast Tissue Replacement Enabled by Hydrogen Bonding Enhancement and Suppressed Phase Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Effects of Monomer, Crosslinking Agent, and Filler Concentrations on the Viscoelastic and Swelling Properties of Poly(methacrylic acid) Hydrogels: A Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 12. banglajol.info [banglajol.info]
- 13. Physically Crosslinked Poly(methacrylic acid)/Gelatin Hydrogels with Excellent Fatigue Resistance and Shape Memory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Design, Characterization, and Release Kinetics of a Hybrid Hydrogel Drug Delivery System for Sustained Hormone Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biocompatible Interpenetrating Network Hydrogels with Dually Cross-Linked Polyol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Improved cellular response of chemically crosslinked collagen incorporated hydroxyethyl cellulose/poly(vinyl) alcohol nanofibers scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Grafting 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA) onto Polymer Backbones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the grafting of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA), a versatile monomer, onto various polymer backbones. The inclusion of AHPMA can impart hydrophilicity, provide reactive sites for further functionalization, and enhance biocompatibility, making it a valuable tool in the development of advanced materials for drug delivery, tissue engineering, and surface modification.
Introduction to AHPMA Grafting
Grafting AHPMA onto existing polymer backbones allows for the tailored modification of material properties. The pendant hydroxyl and acrylate/methacrylate groups of AHPMA offer unique functionalities. The hydroxyl groups enhance hydrophilicity and provide sites for conjugation of biomolecules, while the vinyl groups can be utilized for further crosslinking or polymerization reactions. Common polymer backbones for AHPMA grafting include biodegradable polyesters like poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL), natural polymers such as cellulose and chitosan, and synthetic polymers like poly(methyl methacrylate) (PMMA) and poly(ethylene glycol) (PEG).
The primary methods for grafting AHPMA are "grafting from" and "grafting onto" techniques, often employing controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, as well as conventional free radical polymerization.
General Grafting Strategies
Two primary strategies are employed for grafting AHPMA onto polymer backbones: "grafting from" and "grafting onto".
Experimental Protocols
Grafting of AHPMA onto Poly(ε-caprolactone) (PCL) via Free Radical Polymerization
This protocol describes the modification of PCL to create biodegradable and functionalized materials for drug delivery and tissue engineering scaffolds.
Materials:
-
Poly(ε-caprolactone) (PCL)
-
This compound (AHPMA)
-
Benzoyl peroxide (BPO) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Nitrogen inlet
-
Temperature controller
-
Vacuum oven
Protocol:
-
Dissolve a known amount of PCL in toluene in the three-neck flask under a nitrogen atmosphere with stirring.
-
Once the PCL is fully dissolved, add the desired amount of AHPMA monomer to the solution.
-
Add benzoyl peroxide (typically 1-2 mol% with respect to the monomer) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours under a continuous nitrogen purge.
-
After the reaction, cool the flask to room temperature.
-
Precipitate the grafted copolymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.
-
Filter the precipitate and wash thoroughly with fresh methanol to remove unreacted monomer and initiator.
-
Dry the PCL-g-AHPMA copolymer in a vacuum oven at 40 °C until a constant weight is achieved.
Quantitative Data Summary:
| Parameter | Typical Range |
| PCL Concentration | 5-10% (w/v) |
| AHPMA:PCL Molar Ratio | 1:1 to 5:1 |
| BPO Concentration | 1-2 mol% of AHPMA |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Grafting Percentage* | 10-50% |
*Grafting Percentage (%) = [(Weight of grafted polymer - Initial weight of backbone) / Initial weight of backbone] x 100
Grafting of AHPMA from Cellulose via Atom Transfer Radical Polymerization (ATRP)
This protocol details a "grafting from" approach to modify cellulose, a renewable biopolymer, for applications in composites, films, and biomedical materials.
Part 1: Synthesis of Cellulose Macroinitiator
-
Activate cellulose by soaking in a suitable solvent (e.g., N,N-Dimethylformamide - DMF).
-
React the activated cellulose with an ATRP initiator, such as 2-bromoisobutyryl bromide, in the presence of a base (e.g., pyridine) at room temperature for 24 hours.
-
Wash the resulting cellulose macroinitiator (Cellulose-Br) extensively with solvent and dry under vacuum.
Part 2: ATRP of AHPMA from Cellulose-Br
Materials:
-
Cellulose-Br macroinitiator
-
AHPMA
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
DMF (solvent)
-
Methanol/Water mixture (for washing)
-
Nitrogen gas
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath with temperature controller
-
Schlenk line for inert atmosphere operations
Protocol:
-
Add Cellulose-Br, AHPMA, and DMF to the Schlenk flask.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Under a nitrogen counterflow, add CuBr and PMDETA to the flask.
-
Place the flask in an oil bath preheated to 60-70 °C and stir for the desired reaction time (e.g., 8-24 hours).
-
Stop the polymerization by exposing the reaction mixture to air and cooling to room temperature.
-
Filter the grafted cellulose (Cellulose-g-AHPMA) and wash thoroughly with a methanol/water mixture to remove the catalyst, unreacted monomer, and any homopolymer formed.
-
Dry the final product in a vacuum oven.
Quantitative Data Summary:
| Parameter | Typical Molar Ratio/Concentration |
| [AHPMA]:[Initiator sites on Cellulose-Br] | 50:1 to 200:1 |
| [Initiator]:[CuBr]:[PMDETA] | 1:1:2 |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 8-24 hours |
| Grafting Density | Varies with surface initiator density |
| Molecular Weight of Grafts | Controlled by monomer/initiator ratio |
Characterization of AHPMA-Grafted Copolymers
A suite of analytical techniques is essential to confirm successful grafting and to quantify the properties of the new material.
Characterization Techniques and Expected Observations:
| Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirm the presence of AHPMA grafts. | Appearance of characteristic peaks for ester carbonyl (C=O) around 1720-1730 cm⁻¹, C-O stretching, and hydroxyl (-OH) groups from AHPMA on the backbone polymer's spectrum. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Determine the chemical structure and composition. | Appearance of proton signals corresponding to the methacrylate and acrylate protons of AHPMA, alongside the characteristic peaks of the polymer backbone. The grafting ratio can be calculated from the integration of these peaks. |
| Thermogravimetric Analysis (TGA) | Evaluate thermal stability. | The degradation profile of the grafted copolymer will differ from the parent polymer, often showing a multi-step degradation pattern corresponding to the different components. |
| Gel Permeation Chromatography (GPC) | Determine molecular weight and polydispersity of grafts (after cleavage). | For controlled polymerization techniques like ATRP and RAFT, the cleaved grafts should exhibit a narrow molecular weight distribution. |
| Contact Angle Measurement | Assess changes in surface hydrophilicity. | A decrease in the water contact angle on the surface of a hydrophobic polymer after grafting with hydrophilic AHPMA. |
Applications in Drug Delivery
AHPMA-grafted copolymers are particularly promising for drug delivery applications due to their enhanced biocompatibility and tunable properties.
-
Controlled Release: The hydrophilic AHPMA grafts can form a hydrogel-like layer that controls the diffusion and release of encapsulated drugs.
-
Targeted Delivery: The hydroxyl groups on the AHPMA units can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug carrier to specific cells or tissues.
-
Stimuli-Responsive Systems: The properties of AHPMA-grafted polymers can be designed to respond to changes in the physiological environment, such as pH or temperature, triggering drug release at the target site.
These protocols and application notes provide a comprehensive guide for researchers interested in utilizing this compound to develop novel and functional polymeric materials. The versatility of AHPMA, combined with controlled polymerization techniques, opens up a wide range of possibilities for creating advanced materials for biomedical and other high-technology applications.
Troubleshooting & Optimization
Preventing premature polymerization of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AHM) to prevent premature polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AHM) and why is it prone to premature polymerization?
A1: this compound (AHM) is a difunctional monomer containing both acrylate and methacrylate groups. These vinyl groups are susceptible to spontaneous free-radical polymerization, which can be initiated by exposure to heat, ultraviolet (UV) light, or contaminants like peroxides and metal ions. This unwanted polymerization can render the monomer unusable for experiments.
Q2: What are the standard inhibitors used in AHM?
A2: Commercial AHM is typically stabilized with a dual inhibitor system to ensure a robust shelf life. A common formulation includes 200 ppm of Monomethyl Ether Hydroquinone (MEHQ) and 350 ppm of Butylated Hydroxytoluene (BHT).
Q3: What are the ideal storage conditions for AHM?
A3: To maximize shelf life and prevent premature polymerization, AHM should be stored at 2-8°C (refrigerated), protected from light, and in a tightly sealed container that includes an air (oxygen) headspace.
Q4: Why is oxygen important for the storage of AHM?
A4: Phenolic inhibitors like MEHQ require the presence of dissolved oxygen to effectively scavenge free radicals and prevent the initiation of a polymerization chain reaction. Storing the monomer under an inert atmosphere (e.g., nitrogen or argon) will render the MEHQ inhibitor ineffective and can lead to rapid polymerization.
Q5: Do I need to remove the inhibitor before using AHM in my experiment?
A5: Yes, for most polymerization reactions (e.g., free-radical, RAFT, ATRP), the presence of an inhibitor will prevent or significantly retard the desired reaction. Therefore, it is crucial to remove the inhibitor immediately before use.
Q6: What is the typical shelf life of AHM?
A6: When stored under ideal conditions (2-8°C, with oxygen, in the dark), the shelf life of inhibited AHM is generally expected to be around one year. However, shelf life can be significantly reduced by exposure to higher temperatures.
Troubleshooting Guide
| Problem/Observation | Possible Cause(s) | Recommended Solution(s) |
| Monomer appears cloudy, hazy, or contains solid particles. | Partial Polymerization: The monomer has already started to polymerize due to improper storage, inhibitor depletion, or contamination. | Do not use. The monomer is compromised. Attempting to use it will lead to inaccurate and unreliable experimental results. Dispose of the material according to your institution's chemical waste guidelines. |
| Polymerization reaction is very slow or fails to initiate. | Incomplete Inhibitor Removal: Residual inhibitor is quenching the polymerization reaction. Oxygen Contamination: For controlled polymerization techniques like RAFT or ATRP, dissolved oxygen can inhibit the reaction. Water Contamination: The presence of water can interfere with certain polymerization mechanisms. | Verify Inhibitor Removal: Ensure your removal protocol is effective. You may need to use fresh alumina or perform additional caustic washes. Thoroughly Degas: Before initiating polymerization, thoroughly degas the monomer and solvent mixture using techniques like freeze-pump-thaw cycles or by sparging with a high-purity inert gas (e.g., argon). Use Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. |
| Monomer solidifies unexpectedly during a reaction at elevated temperature. | Inhibitor Depletion: The inhibitor has been consumed due to the high temperature, allowing thermal polymerization to occur. | Use Freshly Purified Monomer: For reactions requiring elevated temperatures, always use monomer with the inhibitor freshly removed. Monitor Reaction Time: Be aware that inhibitor-free monomer is highly reactive. Plan experiments to minimize the time it is held at high temperatures before polymerization is intended to start. |
| Received a new bottle of AHM that is already viscous or cloudy. | Improper Shipping/Storage: The monomer may have been exposed to high temperatures or light during transit. | Contact the Supplier: Do not use the product. Contact the supplier immediately to report the issue and request a replacement. |
Quantitative Data Summary
The stability of AHM is highly dependent on temperature and the concentration of the inhibitor. The following tables provide key data for storage and handling.
Table 1: Standard Inhibitor Concentrations for AHM
| Inhibitor | Chemical Name | Typical Concentration |
| MEHQ | Monomethyl Ether Hydroquinone | 200 ppm |
| BHT | Butylated Hydroxytoluene | 350 ppm |
Table 2: Effect of Temperature on MEHQ Inhibitor Efficacy
| Temperature | MEHQ Consumption Rate | Estimated Retention Time of 200 ppm MEHQ |
| < 60°C | Negligible | > 1 year (with proper storage) |
| 80°C | Accelerated, near-linear depletion | Approximately 50 hours[1] |
| 90°C | Rapid depletion | Approximately 12 hours[1] |
Note: Data is based on studies of MEHQ in acrylic acid and provides a conservative estimate for AHM stability.
Experimental Protocols
Protocol 1: Removal of MEHQ/BHT Inhibitor using a Basic Alumina Column
This is the most common and effective method for laboratory-scale inhibitor removal.
Materials:
-
Glass chromatography column with a stopcock
-
Basic activated alumina (Activity I)
-
Glass wool or cotton
-
AHM monomer
-
Clean, dry collection flask
Procedure:
-
Column Preparation: Securely clamp the chromatography column in a vertical position. Insert a small plug of glass wool or cotton at the bottom to retain the alumina.
-
Packing the Column: Add the basic activated alumina to the column to create a packed bed of approximately 5-10 cm in height. Gently tap the column to ensure even packing.
-
Purification: Carefully pour the AHM monomer onto the top of the alumina bed.
-
Elution: Open the stopcock and allow the monomer to pass through the column under gravity. Collect the purified, inhibitor-free monomer in the collection flask.
-
Usage: The purified monomer is now highly reactive and should be used immediately. If short-term storage is necessary, keep it refrigerated (2-8°C), protected from light, and under an inert atmosphere.
Protocol 2: Monitoring Inhibitor Concentration
For applications requiring precise knowledge of inhibitor levels, UV-Vis spectrophotometry can be used.
Principle: MEHQ has a distinct UV absorbance profile that can be distinguished from the monomer. By creating a calibration curve with known concentrations of MEHQ in a non-absorbing solvent (or the purified monomer), the concentration in an unknown sample can be determined.
General Procedure:
-
Prepare a series of standard solutions of MEHQ in a suitable solvent (e.g., acetonitrile or purified monomer).
-
Measure the UV absorbance of each standard at the wavelength of maximum absorbance for MEHQ.
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the AHM sample (diluted if necessary).
-
Determine the MEHQ concentration in the sample using the calibration curve.
Visualizations
Caption: Causes and pathway of premature free-radical polymerization of AHM.
Caption: Mechanism of polymerization inhibition by MEHQ via radical scavenging.
Caption: Troubleshooting workflow for common issues with AHM.
References
Inhibitors for 3-(Acryloyloxy)-2-hydroxypropyl methacrylate storage and reaction
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-(Acryloyloxy)-2-hydroxypropyl methacrylate. Below you will find troubleshooting guides and frequently asked questions to ensure the proper storage and handling of this monomer, preventing premature polymerization and ensuring experimental success.
Inhibitor Data for Storage and Reaction
Proper inhibitor concentration is critical for the stability of this compound during storage and for controlling its reactivity during polymerization. The following tables summarize key quantitative data for commonly used inhibitors.
| Inhibitor | Chemical Name | Typical Concentration for Storage |
| MEHQ | Monomethyl Ether of Hydroquinone | 200 ppm[1] |
| BHT | Butylated Hydroxytoluene | 350 ppm[1] |
| HQ | Hydroquinone | ~200 ppm (for acrylates in general)[2] |
| Inhibitor | Effect on Polymerization | Key Considerations |
| MEHQ | Acts as a retarder, slowing the rate of polymerization.[3] | Requires the presence of dissolved oxygen to be effective.[4][5][6] |
| BHT | Scavenges free radicals to prevent premature initiation.[2] | Often used in combination with other inhibitors like MEHQ. |
| HQ | Provides a well-defined induction period before polymerization begins.[7] | Effective at quenching free radicals and stabilizing monomers. |
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
Q1: My monomer solution has become viscous or solidified in the storage container. What happened?
A1: This indicates premature polymerization. The most common causes include:
-
Inhibitor Depletion: Over time or due to improper storage conditions, the inhibitor can be consumed, leaving the monomer unprotected.
-
Absence of Oxygen: Phenolic inhibitors like MEHQ require dissolved oxygen to effectively scavenge free radicals.[4][5][6] Storing the monomer under an inert atmosphere (e.g., nitrogen or argon) will render the inhibitor ineffective.[6]
-
Elevated Temperatures: High temperatures accelerate the rate of free radical formation and can lead to spontaneous polymerization.[8][9]
-
UV Light Exposure: Ultraviolet light can initiate free-radical polymerization.[8][9]
-
Contamination: Contaminants such as dust, metal ions, or peroxides from solvents can act as initiators.[8][9]
Q2: I need to remove the inhibitor for my reaction. What is the recommended procedure?
A2: A common and effective method for removing phenolic inhibitors like MEHQ is by passing the monomer through a column of basic activated alumina.[10][11] For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q3: My polymerization reaction is not initiating, or the reaction rate is much slower than expected.
A3: This could be due to several factors:
-
Incomplete Inhibitor Removal: Residual inhibitor will continue to scavenge free radicals, preventing or slowing down the polymerization. Ensure your inhibitor removal method is effective.
-
Presence of Oxygen (for certain polymerization types): While necessary for the stability of the inhibited monomer, dissolved oxygen can inhibit some free-radical polymerizations. Depending on your specific reaction, de-gassing the monomer after inhibitor removal may be necessary.
-
Inactive Initiator: Verify the activity of your polymerization initiator.
Q4: How can I confirm the concentration of the inhibitor in my monomer?
A4: The concentration of MEHQ in colorless acrylate monomers can be determined spectrophotometrically. The ASTM D3125 standard test method provides a detailed procedure for this analysis.[12][13][14] A summary of this method is provided in the "Experimental Protocols" section.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure stability, store the monomer in a cool, dry, and dark place, ideally between 2-8°C.[15][16] The storage container should be opaque or amber to protect from UV light and should have a headspace of air to ensure the presence of dissolved oxygen for the inhibitor to function.[6][17]
Q2: Why is oxygen necessary for the inhibitor to work?
A2: Phenolic inhibitors like MEHQ do not directly react with the initial carbon-centered radicals. Instead, oxygen reacts with these primary radicals to form peroxy radicals. MEHQ then efficiently reacts with and neutralizes these peroxy radicals, preventing the propagation of the polymerization chain.[5]
Q3: Can I store the monomer under an inert atmosphere to prevent oxidation?
A3: No, storing the monomer under an inert atmosphere like nitrogen or argon is dangerous.[6] This will deplete the dissolved oxygen required for the phenolic inhibitor to function, significantly increasing the risk of premature and potentially explosive polymerization.[6]
Q4: For how long can I store the monomer after opening the container?
A4: The shelf life of the monomer can be affected by storage conditions. It is best to consult the manufacturer's recommendations. After opening, it is crucial to ensure the container is tightly sealed and stored under the recommended conditions to minimize inhibitor depletion and contamination.
Experimental Protocols
1. Protocol for Inhibitor Removal using a Basic Alumina Column
This protocol describes the removal of phenolic inhibitors such as MEHQ from this compound.
-
Materials:
-
Chromatography column
-
Basic activated alumina
-
Glass wool or cotton
-
Monomer containing inhibitor
-
Collection flask
-
-
Procedure:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column.[10]
-
Prepare a slurry of basic activated alumina in a non-polar solvent (e.g., hexane) and pour it into the column, allowing the alumina to settle into a packed bed. Gently tap the column to ensure even packing. The bed height should be approximately 5-10 cm for small-scale purifications.[10]
-
Once the alumina is packed, drain the solvent until it is level with the top of the alumina bed.
-
Carefully add the this compound to the top of the column.
-
Allow the monomer to pass through the column under gravity or with gentle positive pressure.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Important: Use the purified monomer immediately, as it is highly reactive without the inhibitor.[18] If storage is necessary, it should be for a very short period at low temperatures and in the dark.
-
2. Protocol for Determination of MEHQ Concentration (Based on ASTM D3125)
This method is for the colorimetric determination of MEHQ in colorless acrylate esters.
-
Materials:
-
Spectrophotometer capable of measuring absorbance at 420 nm
-
Volumetric flasks (50 mL and 100 mL)
-
Pipettes
-
MEHQ standard
-
Glacial acetic acid
-
2% Sodium nitrite (NaNO₂) solution
-
-
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 0.1 g of MEHQ and dissolve it in glacial acetic acid in a 100 mL volumetric flask. Dilute to the mark with glacial acetic acid.[13]
-
Prepare a series of calibration standards by diluting appropriate volumes of the stock solution with glacial acetic acid in 50 mL volumetric flasks.[13]
-
-
Color Development:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the sample and each standard at 420 nm against a blank solution (glacial acetic acid and sodium nitrite solution without the monomer).[13]
-
-
Calculation:
-
Construct a calibration curve by plotting the absorbance of the standards versus their known concentrations.
-
Determine the concentration of MEHQ in the sample by comparing its absorbance to the calibration curve.
-
-
Visual Guides
Caption: Mechanism of MEHQ inhibition in the presence of oxygen.
Caption: General experimental workflow for using inhibited monomers.
Caption: Troubleshooting flowchart for premature polymerization.
References
- 1. aboundchem.com [aboundchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. The effects of MEHQ on the polymerization of acrylic acid in the preparation of superabsorbent gels | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. store.astm.org [store.astm.org]
- 13. kelid1.ir [kelid1.ir]
- 14. store.astm.org [store.astm.org]
- 15. This compound | 1709-71-3 [chemicalbook.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. mcc-methacrylates.com [mcc-methacrylates.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AHM).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of AHM, focusing on the common synthetic route involving the reaction of glycidyl methacrylate (GMA) with acrylic acid.
Problem 1: Low Yield of this compound (AHM)
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like TLC, GC, or NMR spectroscopy. - Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also promote side reactions. An optimal temperature is typically between 60-80 °C. It is crucial to maintain a consistent temperature throughout the reaction. - Catalyst: The choice and concentration of the catalyst are vital. Common catalysts include tertiary amines (e.g., triethylamine), quaternary ammonium salts, or chromium catalysts. The catalyst concentration should be optimized; too little may result in a slow reaction, while too much can lead to an increase in side products. |
| Side Reactions | - Hydrolysis of Glycidyl Methacrylate (GMA): The epoxide ring of GMA is susceptible to hydrolysis, especially in the presence of water and acidic or basic conditions, forming an undesired diol. To minimize this, ensure all reactants and solvents are anhydrous. The reaction should ideally be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). - Polymerization: Both the acrylate and methacrylate functionalities of the starting material and the product can undergo premature polymerization, significantly reducing the yield of the desired monomer. This is often initiated by heat, light, or impurities. The use of appropriate inhibitors is essential. |
| Purification Losses | - Distillation: If purification is performed by distillation, ensure the conditions (temperature and pressure) are optimized to prevent polymerization of the product in the distillation pot. It is advisable to add a polymerization inhibitor to the mixture before distillation. - Washing/Extraction: During aqueous workup to remove the catalyst and unreacted acrylic acid, some product may be lost to the aqueous phase, although AHM has low water solubility. Minimize the volume and number of aqueous washes. |
Problem 2: Presence of Impurities in the Final Product
Possible Impurities and Identification Methods:
| Impurity | Identification Method | Prevention/Removal |
| Unreacted Glycidyl Methacrylate (GMA) | GC-MS, ¹H NMR | Ensure the reaction goes to completion by optimizing reaction time and temperature. Can be removed by vacuum distillation. |
| Unreacted Acrylic Acid | Titration, ¹H NMR | Use a slight excess of GMA or ensure complete reaction. Can be removed by washing the reaction mixture with a mild base (e.g., sodium bicarbonate solution), followed by washing with water. |
| Glycidyl Acrylate Diol (from GMA hydrolysis) | GC-MS, ¹H NMR, IR (broad -OH peak) | Use anhydrous reaction conditions. Difficult to remove by distillation due to similar boiling point to AHM. Chromatographic separation may be necessary. |
| Polymerized Material | Visual (increased viscosity, solid formation), GPC | Use effective polymerization inhibitors (e.g., MEHQ, BHT) in appropriate concentrations. Filter the reaction mixture to remove any solid polymer before purification. |
| Isomeric Byproducts | ¹H NMR, ¹³C NMR | The reaction of acrylic acid with the epoxide can lead to two isomeric products depending on which carbon of the epoxide is attacked. The use of specific catalysts can improve regioselectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound (AHM)?
A1: The most common and direct method for synthesizing AHM is the ring-opening reaction of the epoxide group of glycidyl methacrylate (GMA) with the carboxylic acid group of acrylic acid. This reaction is typically catalyzed by a base or a chromium compound.
Q2: What are the main side reactions to be aware of during the synthesis of AHM?
A2: The two primary side reactions of concern are:
-
Hydrolysis of the epoxide ring of glycidyl methacrylate, which leads to the formation of 2,3-dihydroxypropyl methacrylate. This is more prevalent if there is moisture in the reaction system or under certain pH conditions.
-
Premature polymerization of the acrylate and methacrylate groups of both the reactants and the product. This can be initiated by heat, light, or radical impurities and leads to the formation of oligomers and polymers, reducing the yield of the desired monomer.
Q3: Why is the choice of catalyst important?
A3: The catalyst plays a crucial role in the reaction rate and selectivity. A suitable catalyst will promote the desired ring-opening reaction of the epoxide by the carboxylic acid while minimizing side reactions. For instance, certain catalysts can favor the attack at a specific carbon of the epoxide, leading to a higher yield of the desired isomer. The reaction can be influenced by the pH, with different mechanisms dominating in acidic versus basic conditions.[1][2]
Q4: How can I prevent polymerization during the synthesis and purification?
A4: To prevent unwanted polymerization, it is essential to use polymerization inhibitors. Common inhibitors for acrylates and methacrylates include monomethyl ether hydroquinone (MEHQ) and butylated hydroxytoluene (BHT). These should be added to the reaction mixture and also to the purified product if it is to be stored. During purification by distillation, it is critical to maintain a low temperature by using a high vacuum and to ensure an inhibitor is present in the distillation flask.
Q5: What analytical techniques are recommended for characterizing the final product?
A5: A combination of analytical techniques should be used to confirm the structure and purity of the synthesized AHM:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify the main product and any impurities.[1][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating volatile components of the reaction mixture and identifying them based on their mass spectra. This can help detect unreacted starting materials and low molecular weight byproducts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups such as the hydroxyl (-OH), ester (C=O), and carbon-carbon double bonds (C=C) in the final product.
-
Titration: Can be used to determine the amount of unreacted acrylic acid remaining in the product.
Experimental Protocols
Key Experiment: Synthesis of this compound (AHM)
This protocol is a general guideline and may require optimization based on laboratory conditions and desired product specifications.
Materials:
-
Glycidyl methacrylate (GMA)
-
Acrylic acid (AA)
-
Triethylamine (catalyst)
-
Monomethyl ether hydroquinone (MEHQ) (inhibitor)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add glycidyl methacrylate, the anhydrous solvent, and a catalytic amount of triethylamine.
-
Add a small amount of MEHQ to the flask to inhibit polymerization.
-
Heat the mixture to the desired reaction temperature (e.g., 70°C) with constant stirring.
-
Slowly add acrylic acid to the reaction mixture through the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, continue to stir the mixture at the set temperature for several hours until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with a saturated sodium bicarbonate solution to remove unreacted acrylic acid and the catalyst, followed by washing with brine.
-
Dry the organic phase over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation, ensuring an inhibitor is added to the distillation flask.
Visualizations
Logical Relationship: Key Factors in AHM Synthesis
Caption: Key factors influencing the synthesis of AHM.
Experimental Workflow: Synthesis and Purification of AHM
Caption: General workflow for the synthesis and purification of AHM.
References
Technical Support Center: Purification of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AHM). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this monomer.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to purify commercially available this compound before use?
A1: Commercially available this compound is typically supplied with inhibitors to prevent spontaneous polymerization during storage and transportation.[1] These inhibitors, most commonly monomethyl ether hydroquinone (MEHQ) and butylated hydroxytoluene (BHT), can interfere with subsequent polymerization reactions, leading to inconsistent results, lower yields, or complete inhibition of the desired reaction.[1][2] Therefore, it is crucial to remove these inhibitors immediately prior to use.
Q2: What are the common impurities found in this compound?
A2: Besides the added inhibitors (MEHQ and BHT), other potential impurities may include residual reactants from its synthesis, such as acrylic acid, glycidyl methacrylate, and their side-reaction products. The presence of water can also be an issue, potentially leading to hydrolysis of the ester groups over time.
Q3: What are the primary methods for removing inhibitors from this compound?
A3: The two most common and effective methods for removing phenolic inhibitors like MEHQ and BHT are:
-
Column Chromatography: Passing the monomer through a column packed with a suitable adsorbent, such as basic alumina, effectively removes the inhibitors.[2]
-
Aqueous Base Wash: Washing the monomer with an aqueous solution of a base, such as sodium hydroxide (NaOH), converts the phenolic inhibitors into their corresponding salts, which are then extracted into the aqueous phase.[3][4]
Q4: How can I confirm that the inhibitors have been successfully removed?
A4: The removal of inhibitors can be monitored using analytical techniques such as:
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the presence of inhibitors.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the inhibitor concentration.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities, including inhibitors.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the absence of the characteristic signals of the inhibitors.[5]
Q5: How should I store the purified this compound?
A5: Once the inhibitors have been removed, the purified monomer is highly susceptible to spontaneous polymerization.[6] It should be used immediately after purification. If short-term storage is necessary, it should be kept at a low temperature (2-8°C) in the dark and under an atmosphere containing a small amount of oxygen, as some inhibitors require oxygen to function effectively. It is crucial to avoid freezing the monomer, as this can cause localized inhibitor depletion upon thawing.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Purification | - Incomplete removal of inhibitors.- Presence of other synthesis-related impurities.- Water contamination from washing steps. | - Increase the amount of adsorbent (e.g., basic alumina) or perform a second pass through the column.- Increase the concentration or number of aqueous base washes.- For other impurities, consider purification by flash chromatography on silica gel.- Ensure thorough drying of the monomer with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) after aqueous washing.[3] |
| Monomer Polymerizes During Purification | - The adsorbent column generates excessive heat.- The temperature during the purification process is too high.- Extended exposure to light or air after inhibitor removal. | - Pack the column in a way that allows for good flow and avoids excessive pressure buildup.- Consider diluting the monomer in a suitable solvent (e.g., dichloromethane) before passing it through the column to dissipate heat.- Perform the purification at room temperature or below, if possible.- Work quickly and in a fume hood with minimal light exposure. Use the purified monomer immediately. |
| Cloudy Appearance of Purified Monomer | - Residual water from the washing steps.- Incomplete phase separation after aqueous extraction. | - After washing with an aqueous base, wash with deionized water to remove residual base, followed by a brine wash to facilitate phase separation.- Dry the organic phase thoroughly with a suitable drying agent. Ensure the drying agent is completely removed by filtration before final use. |
| Inconsistent Polymerization Results | - Incomplete or variable removal of inhibitors.- Presence of moisture in the purified monomer. | - Standardize the purification protocol and verify the complete removal of inhibitors using an appropriate analytical technique (e.g., TLC or HPLC) before each use.- Ensure the monomer is anhydrous before initiating polymerization, especially for moisture-sensitive polymerization techniques. |
Experimental Protocols
Protocol 1: Purification using a Basic Alumina Column
This method is suitable for removing phenolic inhibitors such as MEHQ and BHT.
Materials:
-
This compound (inhibited)
-
Basic alumina (activated)
-
Glass chromatography column
-
Glass wool or fritted glass disc
-
Anhydrous solvent (optional, e.g., dichloromethane)
-
Collection flask
Procedure:
-
Column Preparation: Securely clamp a glass chromatography column in a vertical position in a fume hood. Place a small plug of glass wool at the bottom of the column or ensure it has a fritted glass disc.
-
Packing the Column: Add dry, activated basic alumina to the column to the desired height. A general guideline is to use approximately 10-20g of alumina per 100g of monomer. The exact amount may need to be optimized.
-
Loading the Monomer: Carefully add the this compound to the top of the alumina column. For highly viscous monomers, it can be diluted with a minimal amount of a dry, inert solvent like dichloromethane to improve flow.
-
Elution: Allow the monomer to pass through the column under gravity. The inhibitors will be adsorbed onto the alumina.
-
Collection: Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Solvent Removal (if applicable): If a solvent was used, remove it under reduced pressure at a low temperature to avoid polymerization.
-
Immediate Use: Use the purified monomer immediately for the best results.
Protocol 2: Purification by Aqueous Sodium Hydroxide (NaOH) Wash
This method utilizes an acid-base reaction to extract the weakly acidic phenolic inhibitors.
Materials:
-
This compound (inhibited)
-
5-10% (w/v) Sodium hydroxide (NaOH) solution
-
Deionized water
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Liquid-Liquid Extraction: In a separatory funnel, combine the this compound with an equal volume of 5-10% NaOH solution.
-
Washing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the inhibitor. Drain and discard the aqueous layer.[3]
-
Repeat Washing: Repeat the NaOH wash 2-3 more times, or until the aqueous layer is colorless.
-
Water Wash: Wash the monomer with an equal volume of deionized water to remove any residual NaOH. Drain and discard the aqueous layer. Repeat this wash 1-2 times.
-
Brine Wash: Wash the monomer with an equal volume of saturated brine solution to help remove dissolved water.
-
Drying: Transfer the organic layer to a clean, dry flask and add an appropriate amount of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask and let it stand for 15-30 minutes to remove residual water.
-
Filtration: Filter the dried monomer to remove the drying agent.
-
Immediate Use: The purified monomer is now ready for use and should be used immediately.
Visualizations
Caption: Workflow for the purification of this compound using a basic alumina column.
Caption: Step-by-step workflow for the purification of this compound via aqueous NaOH wash.
References
- 1. This compound 3-Acryloyloxy glycerol monomethacrylate 1709-71-3 [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 5. Zwitterionic Poly(amino acid methacrylate) Brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Initiator Concentration for AHM Polymerization
Welcome to the technical support center for the polymerization of Acryloyl-6-aminocaproic acid hydrazide monomer (AHM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing initiator concentration for successful AHM polymerization. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of an initiator in AHM polymerization?
An initiator is a chemical species that, upon activation by heat or light, decomposes to generate free radicals. These highly reactive free radicals then attack the vinyl group of the AHM monomer, initiating a chain reaction that leads to the formation of a long polymer chain. The concentration of the initiator is a critical parameter that directly influences the polymerization kinetics, the molecular weight of the resulting polymer, and the overall monomer conversion.[1][2]
Q2: Which initiators are commonly used for the polymerization of acrylamide-based monomers like AHM?
For free-radical polymerization of acrylamide-based monomers in aqueous solutions, thermal initiators are commonly employed. These initiators decompose upon heating to generate free radicals.[3] Commonly used examples include:
-
Potassium persulfate (KPS): Often used for polymerization in aqueous media.[3]
-
Ammonium persulfate (APS): Another water-soluble initiator frequently used in combination with a catalyst like tetramethylethylenediamine (TEMED).[4]
-
2,2'-Azobisisobutyronitrile (AIBN): A common choice for solution polymerizations in organic solvents, typically at temperatures around 60-80 °C.[2]
-
Benzoyl peroxide (BPO): A peroxide-based initiator often used in bulk or solution polymerization.[5][6]
The selection of the initiator depends on the solvent system and the desired reaction temperature.
Q3: How does increasing the initiator concentration affect the final polymer?
Increasing the initiator concentration generally leads to a higher rate of polymerization because more free radicals are generated to initiate more polymer chains simultaneously.[2][7][8] However, this typically results in a lower average molecular weight of the polymer.[2][7][8][9] This is because with a larger number of growing chains competing for a finite amount of monomer, each individual chain will be shorter on average.[9]
Q4: What is the impact of initiator concentration on the Polydispersity Index (PDI) of the polymer?
The initiator concentration can influence the polydispersity index (PDI), which is a measure of the distribution of molecular weights in a given polymer sample. Very high or very low initiator concentrations can sometimes lead to a broader molecular weight distribution and thus a higher PDI.[2] Inconsistent generation of free radicals can also contribute to a high PDI.[1] To achieve a polymer with a narrow molecular weight distribution (low PDI), controlled radical polymerization techniques are often recommended.[10]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Slow or No Polymerization | 1. Insufficient Initiator Concentration: The concentration of the initiator may be too low to generate an adequate number of free radicals. 2. Low Reaction Temperature: The temperature might not be high enough for the thermal decomposition of the chosen initiator. 3. Presence of Inhibitors: The AHM monomer may contain inhibitors to prevent premature polymerization during storage. 4. Presence of Oxygen: Dissolved oxygen in the reaction mixture can act as a radical scavenger, inhibiting the polymerization. | 1. Increase Initiator Concentration: Incrementally increase the initiator concentration (e.g., by 25-50%).[2] 2. Increase Reaction Temperature: Ensure the reaction temperature is appropriate for the initiator's half-life.[2] 3. Remove Inhibitors: Pass the monomer solution through an inhibitor removal column before use.[1][2] 4. Degas the Reaction Mixture: Purge the solution with an inert gas like nitrogen or argon for at least 30 minutes before and during the polymerization.[1][2][10] |
| Polymerization is Too Fast and Uncontrolled | 1. Excessive Initiator Concentration: A high concentration of initiator can lead to a very rapid and exothermic reaction. | 1. Decrease Initiator Concentration: Reduce the amount of initiator used in the reaction.[2] 2. Lower the Reaction Temperature: A lower temperature will decrease the rate of initiator decomposition. |
| Low Molecular Weight of the Final Polymer | 1. High Initiator Concentration: As explained in the FAQs, a higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight.[2][7][9] | 1. Decrease Initiator Concentration: Use a lower concentration of the initiator. 2. Consider a Chain Transfer Agent: A chain transfer agent can be used to control the molecular weight.[1] |
| High Polydispersity Index (PDI) | 1. Non-uniform Initiation: Inconsistent generation of free radicals can lead to a broad distribution of polymer chain lengths. 2. Chain Transfer Reactions: Side reactions can lead to a broader molecular weight distribution. | 1. Ensure Homogeneous Mixing: Ensure the initiator is fully dissolved and uniformly mixed in the reaction medium before initiating polymerization.[1] 2. Maintain Constant Temperature: Maintain a constant and uniform temperature throughout the polymerization process.[1] 3. Optimize Monomer and Initiator Concentrations: Systematically vary the concentrations to find the optimal conditions for a narrower PDI. |
| Insoluble Polymer (Gel Formation) | 1. Cross-linking Impurities: The monomer may contain difunctional impurities that can lead to cross-linking. 2. High Monomer Concentration: At high concentrations, chain transfer to the polymer can sometimes lead to branching and cross-linking. | 1. Purify the Monomer: Ensure the AHM monomer is free from cross-linking impurities.[2] 2. Adjust Monomer Concentration: Perform the polymerization at a lower monomer concentration. |
Data Presentation
The following table provides representative data on how varying the initiator concentration can affect the molecular weight (Mw) and polydispersity index (PDI) of the resulting polymer. Note that these are illustrative values and actual results for AHM polymerization may vary depending on specific experimental conditions.
| Monomer to Initiator Ratio | Initiator Concentration (mol%) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| 200:1 | 0.50 | 95,000 | 1.90 |
| 400:1 | 0.25 | 180,000 | 1.75 |
| 600:1 | 0.17 | 250,000 | 1.65 |
| 800:1 | 0.125 | 320,000 | 1.60 |
| 1000:1 | 0.10 | 380,000 | 1.55 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
General Protocol for Free-Radical Polymerization of AHM
This protocol outlines a general procedure for the free-radical solution polymerization of AHM using a thermal initiator like Potassium Persulfate (KPS).
Materials:
-
Acryloyl-6-aminocaproic acid hydrazide (AHM) monomer
-
Potassium persulfate (KPS) initiator
-
Deionized water (solvent)
-
Nitrogen or Argon gas
-
Inhibitor removal column (if necessary)
Procedure:
-
Monomer Purification (if required): If the AHM monomer contains an inhibitor, pass a solution of the monomer through an inhibitor removal column immediately before use.[1][2]
-
Reaction Setup:
-
Set up a reaction vessel (e.g., a three-neck round-bottom flask) equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet and outlet.
-
Place the reaction vessel in a constant temperature bath set to the desired reaction temperature (e.g., 60-70 °C for KPS).
-
-
Preparation of Reaction Mixture:
-
Initiator Preparation:
-
Prepare a stock solution of the KPS initiator in deionized water.
-
For a series of experiments, prepare different concentrations of the initiator to be tested (e.g., 0.1, 0.5, 1.0, and 2.0 mol% relative to the monomer).[1]
-
-
Initiation of Polymerization:
-
Using a syringe, inject the desired volume of the initiator solution into the reaction mixture while stirring.
-
-
Polymerization:
-
Allow the polymerization to proceed for the desired amount of time (e.g., 4-24 hours), depending on the target conversion.
-
-
Termination and Precipitation:
-
Purification and Drying:
-
Characterization:
Visualizations
Caption: Troubleshooting workflow for low polymer molecular weight.
Caption: Step-by-step experimental workflow for AHM polymerization.
Caption: Impact of initiator concentration on key polymer properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. web.itu.edu.tr [web.itu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. fluenceanalytics.com [fluenceanalytics.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Controlling Exotherms in 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA) Polymerization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on controlling exothermic reactions during the polymerization of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA). The information is presented in a question-and-answer format for clarity and ease of use.
Troubleshooting Guide
This guide addresses specific issues that may arise during the polymerization of AHPMA, focusing on the prevention and management of excessive heat generation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Spike (Runaway Reaction) | 1. High Initiator Concentration: An excess of initiator generates a large number of free radicals simultaneously, leading to a rapid and highly exothermic polymerization. 2. High Monomer Concentration (Bulk Polymerization): In bulk polymerization, the high concentration of monomer can lead to a rapid increase in viscosity (Trommsdorff-Norrish effect), which hinders heat dissipation and accelerates the reaction rate. 3. Inadequate Heat Removal: The reaction setup may not be efficient at dissipating the heat generated by the polymerization. | 1. Reduce Initiator Concentration: Decrease the amount of initiator to slow down the rate of initiation. 2. Use a Solvent (Solution Polymerization): Performing the polymerization in a suitable solvent helps to dissipate heat and control the reaction rate. 3. Improve Heat Transfer: Use a jacketed reactor with a circulating coolant, an ice bath, or internal cooling coils to maintain the desired reaction temperature. Ensure efficient stirring to promote even heat distribution. 4. Slow Monomer/Initiator Addition: Add the monomer and/or initiator to the reaction mixture gradually over time (semi-batch process) to control the rate of polymerization and heat generation. |
| Polymer Solidifies Prematurely | 1. Localized Hot Spots: Inadequate stirring can lead to localized areas of high temperature, causing rapid polymerization and solidification. 2. Excessive Reaction Temperature: Setting the initial reaction temperature too high can accelerate the polymerization to an unmanageable rate. | 1. Ensure Vigorous and Uniform Stirring: Use an appropriate stirrer and stirring speed to maintain a homogeneous reaction mixture and prevent the formation of hot spots. 2. Lower the Reaction Temperature: Start the polymerization at a lower temperature to ensure a more controlled reaction rate. |
| Formation of Insoluble Gel (Cross-linking) | 1. High Temperature: Elevated temperatures can promote side reactions, including chain transfer to the polymer, which can lead to cross-linking, especially with a difunctional monomer like AHPMA. 2. High Monomer Conversion: Pushing the reaction to very high conversions can increase the likelihood of cross-linking. | 1. Maintain a Lower Reaction Temperature: Strict temperature control is crucial to minimize side reactions. 2. Stop the Reaction at a Moderate Conversion: Consider quenching the reaction before it reaches very high conversion to avoid extensive cross-linking. 3. Utilize Controlled Radical Polymerization (CRP) Techniques: Techniques like RAFT or ATRP offer better control over the polymerization process and can minimize undesirable side reactions. |
| Inconsistent Polymer Properties (Broad Molecular Weight Distribution) | 1. Temperature Fluctuations: Variations in the reaction temperature can lead to different rates of initiation and propagation, resulting in a polymer with a broad molecular weight distribution. | 1. Implement Precise Temperature Control: Use a reliable temperature controller and an efficient heat exchange system to maintain a constant reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: Why is controlling the exotherm important during AHPMA polymerization?
A1: Controlling the exotherm is critical for several reasons. Firstly, AHPMA is a difunctional monomer, meaning it has two polymerizable groups. An uncontrolled exotherm can lead to rapid, uncontrolled polymerization, resulting in the formation of an insoluble cross-linked gel rather than a soluble polymer. Secondly, high temperatures can lead to side reactions, such as chain transfer and termination, which can broaden the molecular weight distribution and affect the final properties of the polymer. In extreme cases, a runaway reaction can pose a significant safety hazard due to a rapid increase in temperature and pressure.
Q2: What is the expected heat of polymerization for AHPMA?
Table 1: Heat of Polymerization for Various Methacrylate Monomers
| Monomer | Heat of Polymerization (kJ/mol) |
| Methyl methacrylate | 57.7 |
| Ethyl methacrylate | 57.7 |
| n-Butyl methacrylate | 59.4 |
| 2-Hydroxyethyl methacrylate (HEMA) | 48.1 |
Note: The heat of polymerization can vary depending on the polymerization conditions (e.g., bulk, solution, emulsion) and the physical state of the monomer and polymer.
Q3: How can I quantitatively measure the exotherm of my AHPMA polymerization?
A3: The exotherm of a polymerization reaction can be quantitatively measured using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC).[1] DSC can be used to measure the heat flow associated with the polymerization of a small sample under controlled temperature conditions.[1] Reaction calorimetry is performed in a reactor and measures the overall heat evolved during the polymerization on a larger scale.[1]
Q4: What are the best polymerization techniques for controlling the exotherm of AHPMA?
A4: Controlled Radical Polymerization (CRP) techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are highly recommended for AHPMA. These methods allow for a slow, controlled growth of polymer chains, which inherently moderates the rate of heat generation. Additionally, solution polymerization in a suitable solvent is an effective way to manage the exotherm by providing a heat sink.
Experimental Protocols
The following are example protocols for the polymerization of AHPMA. Note: These are generalized procedures and may require optimization for your specific application.
Protocol 1: Free-Radical Solution Polymerization of AHPMA
This protocol is a basic method for polymerizing AHPMA. Temperature control is managed through the use of a solvent and an external cooling bath.
Materials:
-
This compound (AHPMA), inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
Anhydrous 1,4-dioxane (or other suitable solvent)
-
Nitrogen gas
-
Jacketed reaction vessel with a condenser, magnetic stirrer, and temperature probe
-
Circulating water bath or oil bath
Procedure:
-
Set up the jacketed reaction vessel with the condenser, magnetic stirrer, and temperature probe. Connect the jacket to the circulating bath.
-
Add AHPMA (e.g., 10 g, 46.7 mmol) and 1,4-dioxane (e.g., 40 mL) to the reaction vessel.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
While purging, heat the reaction mixture to the desired temperature (e.g., 70 °C).
-
Dissolve AIBN (e.g., 0.077 g, 0.467 mmol, for a monomer to initiator ratio of 100:1) in a small amount of 1,4-dioxane.
-
Once the reaction mixture has reached the set temperature, inject the AIBN solution into the vessel.
-
Maintain the reaction at a constant temperature for the desired time (e.g., 6 hours). Monitor the temperature closely for any significant exotherm. If the temperature rises more than a few degrees, increase the cooling rate of the circulating bath.
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold diethyl ether or hexane).
-
Filter the precipitated polymer and dry it under vacuum at room temperature.
Protocol 2: RAFT Polymerization of AHPMA
This protocol utilizes RAFT polymerization for better control over the molecular weight and polydispersity, which also helps in managing the exotherm.
Materials:
-
AHPMA, inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or other suitable RAFT agent
-
AIBN, recrystallized
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent
-
Nitrogen gas
-
Schlenk flask with a magnetic stir bar
-
Oil bath with a temperature controller
Procedure:
-
In a Schlenk flask, combine AHPMA (e.g., 5 g, 23.3 mmol), CPADB (e.g., 0.065 g, 0.233 mmol, for a monomer to RAFT agent ratio of 100:1), AIBN (e.g., 0.0096 g, 0.058 mmol, for a RAFT agent to initiator ratio of 4:1), and DMF (e.g., 10 mL).
-
Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 12 hours). The controlled nature of RAFT polymerization should prevent a significant exotherm.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.
-
Precipitate the polymer in a suitable non-solvent (e.g., cold diethyl ether).
-
Purify the polymer by redissolving it in a small amount of DMF and re-precipitating it.
-
Filter and dry the polymer under vacuum.
Visualizations
References
Removing inhibitors from 3-(Acryloyloxy)-2-hydroxypropyl methacrylate before use
This technical support guide provides researchers, scientists, and drug development professionals with essential information for removing inhibitors from 3-(Acryloyloxy)-2-hydroxypropyl methacrylate before its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove inhibitors from this compound?
A1: this compound is a reactive monomer that can spontaneously polymerize during storage and transportation. To prevent this, manufacturers add inhibitors such as Monomethyl Ether Hydroquinone (MEHQ) and Butylated Hydroxytoluene (BHT).[1] These inhibitors effectively scavenge free radicals, which are necessary to initiate polymerization. However, their presence can interfere with controlled polymerization experiments, leading to induction periods, slower reaction rates, or incomplete polymerization. Therefore, for most applications requiring precise control over the polymerization process, it is crucial to remove these inhibitors prior to use.
Q2: What are the common inhibitors found in this compound?
A2: Commercial grades of this compound are typically stabilized with a combination of inhibitors. Common formulations include approximately 200 ppm of Monomethyl Ether Hydroquinone (MEHQ) and 350 ppm of Butylated Hydroxytoluene (BHT).[1]
Q3: What are the primary methods for removing inhibitors from this monomer?
A3: The two most common and effective methods for removing phenolic inhibitors like MEHQ and BHT from methacrylate monomers are:
-
Column Chromatography: Passing the monomer through a column packed with activated basic alumina. The polar inhibitors adsorb onto the alumina, allowing the purified monomer to pass through.
-
Alkaline Extraction (Washing): Washing the monomer with an aqueous sodium hydroxide (NaOH) solution. The weakly acidic phenolic inhibitors react with the NaOH to form water-soluble salts, which are then separated from the organic monomer phase.
Q4: How can I verify that the inhibitors have been successfully removed?
A4: The concentration of inhibitors can be quantitatively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Visible (UV-Vis) Spectrophotometry.[2][3] MEHQ, for instance, has a distinct UV absorbance that allows for its quantification.
Q5: What are the safety precautions for handling inhibitor-free this compound?
A5: Once the inhibitor is removed, the monomer is highly susceptible to spontaneous polymerization, which can be vigorous and exothermic. Therefore, inhibitor-free this compound should be used immediately after purification. If temporary storage is necessary, it should be kept at a low temperature (2-8°C), in the dark, and with access to air (oxygen can act as a temporary inhibitor).[4] Never store purified monomer in a tightly sealed container without headspace, as this can create a hazardous situation if polymerization occurs.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Inhibitor Removal | Insufficient amount or activity of alumina in the column.Inadequate washing with NaOH solution.Inefficient phase separation during washing. | Increase the amount of basic alumina in the column.Use freshly opened or reactivated basic alumina.Perform multiple washes with the NaOH solution until the aqueous layer is colorless.Allow for complete phase separation and carefully separate the layers. |
| Monomer Polymerizes During Purification | Column Chromatography: Overheating of the column due to exothermic adsorption of the inhibitor.Alkaline Extraction: Localized heat generation from the acid-base reaction. | If the monomer is viscous, consider diluting it with a suitable non-reactive solvent before passing it through the column.Ensure the NaOH solution is not overly concentrated and perform the washing in a vessel that allows for heat dissipation. |
| Low Yield of Purified Monomer | Column Chromatography: Retention of the monomer on the column.Alkaline Extraction: Loss of monomer into the aqueous phase, especially if emulsions form. | Do not use an excessive amount of alumina.During washing, gently invert the separatory funnel instead of vigorous shaking to prevent emulsion formation. If an emulsion forms, adding a small amount of brine can help break it. |
Quantitative Data Summary
The following table summarizes the typical inhibitor levels in commercial this compound and the target levels after purification for successful polymerization.
| Inhibitor | Typical Concentration in Commercial Product (ppm) | Target Concentration After Removal (ppm) | Analytical Method for Quantification |
| Monomethyl Ether Hydroquinone (MEHQ) | 200[1] | < 10 | UV-Visible Spectrophotometry, HPLC[2] |
| Butylated Hydroxytoluene (BHT) | 350[1] | < 10 | HPLC[2][3] |
Experimental Protocols
Method 1: Inhibitor Removal using a Basic Alumina Column
This method is effective for removing both MEHQ and BHT.
Materials:
-
This compound containing inhibitors
-
Activated basic alumina
-
Glass chromatography column with a stopcock
-
Glass wool
-
Collection flask
Procedure:
-
Column Preparation: Place a small plug of glass wool at the bottom of the chromatography column. Securely clamp the column in a vertical position. Fill the column with activated basic alumina to the desired height (a common starting point is a 5-10 cm bed for small-scale purification).
-
Monomer Loading: Carefully add the this compound to the top of the alumina bed.
-
Elution: Open the stopcock and allow the monomer to pass through the column under gravity.
-
Collection: Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Post-Purification: The purified monomer should be used immediately.
Method 2: Inhibitor Removal by Alkaline Extraction (NaOH Wash)
This method is particularly effective for removing phenolic inhibitors like MEHQ.
Materials:
-
This compound containing inhibitors
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Extraction: Place the monomer in a separatory funnel and add an equal volume of 0.1 M NaOH solution.
-
Stopper the funnel and shake gently for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The aqueous layer (containing the sodium salt of the inhibitor) will be at the bottom.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 0.1 M NaOH two more times, or until the aqueous layer is colorless.
-
Neutralization and Washing: Wash the monomer with an equal volume of deionized water to remove residual NaOH. Subsequently, wash with an equal volume of saturated brine solution to aid in the removal of dissolved water.
-
Drying: Drain the monomer into a clean, dry flask. Add anhydrous MgSO₄ or Na₂SO₄ and swirl for 15-30 minutes.
-
Filtration: Filter the monomer to remove the drying agent.
-
Post-Purification: The purified monomer should be used immediately.
Visualizations
Decision-Making Flowchart for Inhibitor Removal
Caption: Decision-making flowchart for selecting an inhibitor removal method.
Experimental Workflow for Inhibitor Removal via Basic Alumina Column
Caption: Experimental workflow for inhibitor removal using a basic alumina column.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. HPLC Method for Analysis of Butylated Hydroxytoluene on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 3. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Characterizing Impurities in 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (GHPMA)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in characterizing impurities in 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (GHPMA). The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound (GHPMA)?
The most common impurities in GHPMA are typically unreacted starting materials from its synthesis. The primary synthesis route involves the reaction of glycidyl methacrylate (GMA) with acrylic acid. Therefore, the expected principal impurities are:
-
Glycidyl Methacrylate (GMA): A residual starting material.
-
Acrylic Acid (AA): The other key starting material.
Other potential impurities may include byproducts from side reactions, though these are generally present at lower levels.
Q2: Why is it important to characterize and control impurities in GHPMA?
Impurities in GHPMA can significantly impact its end-use applications, particularly in polymerization processes and the properties of the resulting polymers. For instance:
-
Alteration of Polymerization Kinetics: Residual monomers and other impurities can act as chain transfer agents or inhibitors, affecting the rate of polymerization and the final molecular weight of the polymer.
-
Impact on Polymer Properties: The presence of impurities can compromise the mechanical, thermal, and optical properties of the final polymer. In biomedical applications, leachables from unreacted monomers can be a significant concern.
-
Inconsistent Batch-to-Batch Performance: Variable impurity levels can lead to a lack of reproducibility in polymerization reactions and final product performance.
Q3: What analytical techniques are recommended for identifying and quantifying impurities in GHPMA?
Several analytical techniques are well-suited for the characterization of impurities in GHPMA. The choice of method often depends on the specific impurity of interest and the required sensitivity.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a robust method for the quantification of non-volatile impurities like residual acrylic acid and glycidyl methacrylate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. It is particularly useful for identifying unknown byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for structural elucidation of the main component and impurities, and in some cases, for quantification if appropriate internal standards are used.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for functional group analysis and can indicate the presence of certain types of impurities, although it is generally not a quantitative technique for this purpose.
Troubleshooting Guide
Problem 1: Unexpected Polymerization Behavior (e.g., slow initiation, low conversion).
-
Possible Cause: Presence of inhibitory impurities.
-
Troubleshooting Steps:
-
Quantify Residual Monomers: Use HPLC to determine the concentration of residual acrylic acid and glycidyl methacrylate. High levels of these monomers can alter the stoichiometry of your polymerization reaction.
-
Screen for Inhibitors: Some commercial GHPMA may contain inhibitors to prevent premature polymerization during storage. Check the product's certificate of analysis. If necessary, pass the monomer through a column of inhibitor remover (e.g., activated alumina) before use.
-
Problem 2: Inconsistent Mechanical Properties of the Final Polymer.
-
Possible Cause: Variable levels of impurities acting as plasticizers or chain-terminating agents.
-
Troubleshooting Steps:
-
Comprehensive Impurity Profiling: Employ GC-MS to screen for a wider range of potential impurities beyond the starting materials.
-
Batch-to-Batch Comparison: Analyze different batches of GHPMA using a validated HPLC or GC-MS method to correlate impurity levels with the observed variations in polymer properties.
-
Problem 3: Identification of an Unknown Peak in the Chromatogram.
-
Possible Cause: Presence of a side-reaction byproduct or a degradation product.
-
Troubleshooting Steps:
-
Mass Spectrometry Analysis: If using GC-MS or LC-MS, analyze the mass spectrum of the unknown peak to determine its molecular weight and fragmentation pattern. This information is crucial for tentative identification.
-
NMR Spectroscopy: For a more definitive structural elucidation of an unknown impurity, isolation of the compound followed by NMR analysis may be necessary.
-
Experimental Protocols
Protocol 1: Quantification of Residual Glycidyl Methacrylate (GMA) and Acrylic Acid (AA) in GHPMA by HPLC
This protocol provides a general framework. Method optimization and validation are essential for accurate results.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV Detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
GHPMA sample
-
Glycidyl methacrylate (GMA) standard
-
Acrylic acid (AA) standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure good peak shape for the acidic analyte. A common starting point is a gradient elution from a lower to a higher concentration of acetonitrile.
-
Standard Preparation: Prepare a series of standard solutions of GMA and AA of known concentrations in the mobile phase.
-
Sample Preparation: Accurately weigh a sample of GHPMA and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 210 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the GHPMA sample solution. Identify the peaks corresponding to GMA and AA based on their retention times compared to the standards. Quantify the impurities using the calibration curve.
Quantitative Data Summary (Illustrative)
| Impurity | Typical Concentration Range | Limit of Quantification (LOQ) |
| Glycidyl Methacrylate (GMA) | < 0.5% | ~10 ppm |
| Acrylic Acid (AA) | < 0.2% | ~5 ppm |
Note: These values are illustrative and can vary depending on the manufacturer and grade of the GHPMA.
Visualizations
Synthesis Pathway and Potential Impurities
The following diagram illustrates the primary synthesis reaction for GHPMA and highlights the origin of the main impurities.
Caption: Synthesis of GHPMA and the origin of primary impurities.
Analytical Workflow for Impurity Characterization
This workflow outlines the logical steps for identifying and quantifying impurities in a GHPMA sample.
Caption: Workflow for the characterization of impurities in GHPMA.
Technical Support Center: Synthesis of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate
This guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the synthesis of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA), a crucial monomer in various biomedical and industrial applications.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of AHPMA, providing potential causes and recommended solutions.
1. Low Product Yield
Q: My reaction is resulting in a significantly lower yield of AHPMA than expected. What are the potential causes and how can I improve it?
A: Low yield is a frequent issue that can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Inadequate Catalyst Activity: The choice and handling of the catalyst are critical.
-
Solution: Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere, low temperature). Consider screening different catalysts, such as tertiary amines (triethylamine), phosphines, or tin-based catalysts, to find the optimal one for your specific conditions.
-
-
Suboptimal Reaction Temperature: The reaction temperature directly influences the reaction rate and the formation of byproducts.
-
Solution: Optimize the reaction temperature. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can promote polymerization of the acrylate or methacrylate groups, or lead to the formation of undesired side products.
-
-
Presence of Water: Water can react with the starting materials, particularly with the acylating agent, leading to the formation of byproducts and reducing the overall yield.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. The starting materials should also be as dry as possible.
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to an incomplete reaction or the formation of undesired byproducts.
-
Solution: Carefully control the stoichiometry of the reactants. A slight excess of the acylating agent is sometimes used to ensure complete conversion of the starting alcohol.
-
-
Inefficient Purification: The desired product may be lost during the workup and purification steps.
-
Solution: Optimize the purification process. This may involve adjusting the pH during extraction, using a different solvent system for chromatography, or optimizing distillation conditions.
-
Experimental Workflow for Yield Optimization
Caption: Troubleshooting workflow for low AHPMA yield.
2. Product Purity Issues
Q: My final product contains significant impurities. How can I identify and eliminate them?
A: Impurities can arise from side reactions, unreacted starting materials, or decomposition during workup.
Common Impurities & Mitigation Strategies:
-
Unreacted Starting Materials: Incomplete conversion is a common source of impurities.
-
Solution: Increase the reaction time, adjust the temperature, or use a slight excess of one reactant to drive the reaction to completion. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.
-
-
Di-acylated Byproduct: The formation of a di-acylated product where both hydroxyl groups of the starting diol have reacted.
-
Solution: Carefully control the stoichiometry of the reactants. Using a molar ratio with a slight excess of the diol can favor the formation of the mono-acylated product.
-
-
Polymerized Product: The acrylate and methacrylate moieties are susceptible to polymerization, especially at elevated temperatures or in the presence of light.
-
Solution: Add a polymerization inhibitor, such as hydroquinone or its monomethyl ether (MEHQ), to the reaction mixture and during storage. Conduct the reaction at the lowest effective temperature and protect it from light.
-
Data on Reaction Conditions vs. Purity
| Catalyst | Temperature (°C) | Molar Ratio (Acryloyl Chloride:Glycidyl Methacrylate) | Purity (%) |
| Triethylamine | 25 | 1:1.1 | 92 |
| Triethylamine | 40 | 1:1.1 | 90 (Increased byproducts) |
| DMAP | 25 | 1:1.1 | 95 |
| DMAP | 0 | 1:1.1 | 97 |
Note: The above data is illustrative. Actual results will vary based on specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method involves the ring-opening reaction of glycidyl methacrylate with acrylic acid. This reaction is typically catalyzed by a tertiary amine, a phosphine, or a chromium-based catalyst.
Reaction Pathway
Caption: Synthesis of AHPMA from glycidyl methacrylate and acrylic acid.
Q2: What are the critical safety precautions to take during the synthesis of AHPMA?
A2: Both acrylic acid and glycidyl methacrylate are hazardous materials. It is imperative to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Handle catalysts, especially organometallic ones, with care as they can be toxic and pyrophoric.
Q3: How can I effectively monitor the progress of the reaction?
A3: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of reactants and the formation of products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the product and to determine the purity by identifying signals from impurities.
Experimental Protocol: Synthesis of AHPMA
This protocol provides a general procedure for the synthesis of AHPMA. Optimization may be required based on laboratory conditions and desired product specifications.
Materials:
-
Glycidyl methacrylate (1.0 eq)
-
Acrylic acid (1.05 eq)
-
Triethylamine (0.1 eq)
-
Hydroquinone (inhibitor, 200 ppm)
-
Anhydrous dichloromethane (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add glycidyl methacrylate and hydroquinone dissolved in anhydrous dichloromethane.
-
Addition of Reactants: Cool the solution to 0 °C in an ice bath. Add triethylamine to the flask. Subsequently, add acrylic acid dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Purification Workflow
Caption: Post-reaction workup and purification steps for AHPMA.
Storage conditions to prevent degradation of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate
This technical support guide provides essential information on the proper storage and handling of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate to prevent its degradation. It is intended for researchers, scientists, and professionals in drug development who may encounter issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored at temperatures between 2-8°C.[1][2] The product should be kept in a tightly sealed container in a dry, well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[3][4]
Q2: Why is there an inhibitor in this compound?
A2: this compound is prone to spontaneous polymerization, which can be violent and generate significant heat.[5] To prevent this, inhibitors such as monomethyl ether hydroquinone (MEHQ) and butylated hydroxytoluene (BHT) are added.[2] These inhibitors require the presence of dissolved oxygen to be effective.[5][6]
Q3: Can I store this compound under an inert atmosphere (e.g., nitrogen or argon)?
A3: No, it is critical to avoid storing this compound under an inert atmosphere.[5] The stabilizer (inhibitor) requires oxygen to function effectively and prevent polymerization.[5][6] Always ensure there is an air headspace in the storage container.[5]
Q4: What is the expected shelf-life of this compound?
A4: The typical shelf-life for methacrylates is around one year under ambient conditions, provided they are stored correctly.[5] However, it is always best to refer to the supplier's specific recommendations and expiration date. Prolonged storage, especially at temperatures above 38°C (100°F), should be avoided.[4]
Q5: I've noticed the viscosity of my this compound has increased. What does this mean?
A5: An increase in viscosity is a sign of polymerization, which can be a precursor to the material solidifying completely. This indicates that the inhibitor may be depleted or that the storage conditions have been compromised (e.g., exposure to heat or light). It is crucial to handle such material with care and consider it for disposal, as uncontrolled polymerization can be hazardous.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Product has solidified or become highly viscous. | Spontaneous polymerization. | Do not attempt to heat the sealed container, as this could lead to a dangerous pressure buildup.[5] Consult your institution's safety guidelines for handling and disposal of reactive chemicals. |
| Product appears discolored (e.g., yellowing). | Degradation or contamination. | Discoloration can indicate chemical changes. While it may not always affect performance, it is a sign of instability. It is advisable to use a fresh, uncompromised batch for critical experiments. |
| Inconsistent experimental results. | Partial polymerization or degradation of the monomer. | Ensure that the monomer is being used within its shelf-life and has been stored correctly. Consider filtering the monomer through an inhibitor-removing column immediately before use if uninhibited monomer is required for your application, but only use the amount needed and discard the rest. |
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Storage Temperature | 2-8°C | [1][2] |
| Flash Point | >113°C (>230°F) | [1][2] |
| Density | 1.14 g/mL at 25°C | [1][2] |
| Refractive Index | n20/D 1.473 | [1][2] |
| Standard Inhibitor (MEHQ) Concentration | 200 ppm | [2] |
| Standard Inhibitor (BHT) Concentration | 350 ppm | [2] |
Experimental Protocols
Protocol 1: Visual Inspection for Polymerization
-
Objective: To qualitatively assess the presence of polymers in the monomer.
-
Procedure:
-
Carefully observe the monomer in its container. Look for any signs of cloudiness, haziness, or the presence of solid particles.
-
Gently swirl the container and observe the viscosity. A noticeable increase in viscosity compared to a fresh sample is an indication of polymerization.
-
For a more sensitive check, place a small drop of the monomer on a microscope slide and examine it under magnification for any signs of polymer strands or gels.
-
Protocol 2: Monitoring Inhibitor Concentration (Advanced)
-
Objective: To quantify the level of inhibitor remaining in the monomer.
-
Methodology: High-Performance Liquid Chromatography (HPLC) is a suitable method for this analysis.
-
Procedure:
-
Prepare a standard curve using known concentrations of the inhibitor (e.g., MEHQ) in a suitable solvent (e.g., acetonitrile).
-
Dilute a sample of the this compound in the same solvent.
-
Inject the diluted sample and the standards into the HPLC system.
-
Use a UV detector set to the appropriate wavelength for the inhibitor.
-
Quantify the inhibitor concentration in the sample by comparing its peak area to the standard curve. A significant decrease from the initial concentration indicates a reduced shelf-life.
-
Degradation Pathway
The primary degradation pathway for this compound, aside from polymerization, is hydrolysis of the ester linkages. This can be catalyzed by the presence of acids or bases and will lead to the formation of methacrylic acid, acrylic acid, and glycerol. The presence of these degradation products can affect the performance of the monomer in subsequent reactions.
Caption: Potential hydrolysis degradation pathway for this compound.
References
Validation & Comparative
A Comparative Guide: 3-(Acryloyloxy)-2-hydroxypropyl methacrylate vs. HEMA in Dental Resins
An Objective Comparison of Monomer Performance in Dental Resin Applications for Researchers and Drug Development Professionals
The selection of monomers is a critical determinant of the final properties of dental restorative materials. For decades, 2-hydroxyethyl methacrylate (HEMA) has been a cornerstone in the formulation of dental adhesives and composites due to its hydrophilicity and ability to enhance bonding to tooth structure. However, concerns regarding its water sorption, potential for hydrolytic degradation, and biocompatibility have driven the search for alternative monomers. One such potential alternative is 3-(acryloyloxy)-2-hydroxypropyl methacrylate (AHM).
This guide provides a comprehensive comparison of AHM and HEMA, focusing on their performance in dental resins. Due to the extensive research available on HEMA, a detailed analysis of its properties is presented, supported by experimental data. In contrast, publicly available research on the performance of AHM in dental resin applications is limited. This guide reflects the current state of scientific literature, highlighting the well-established characteristics of HEMA and identifying the knowledge gap concerning AHM.
Performance Data: HEMA in Dental Resins
The following tables summarize the key performance indicators of HEMA-containing dental resins based on published experimental data.
Table 1: Mechanical Properties of HEMA-Containing Resins
| Property | Value | Test Method | Reference |
| Compressive Strength | 112.3 - 115.0 MPa | ISO 9917 | [1] |
| Diametral Tensile Strength | 8.6 - 15.2 MPa | ADA Specification No. 27 | [1] |
| Flexural Strength | 86.5 - 137.0 MPa | ISO 4049 | [2] |
| Flexural Modulus | 9.1 - 12.4 GPa | ISO 4049 | [3] |
Table 2: Water Sorption and Solubility of HEMA-Containing Resins
| Property | Value (µg/mm³) | Test Method | Reference |
| Water Sorption | 31.29 - 71.17 | ISO 4049:2019 | [4] |
| Solubility | 1.4 - 2.99 | ISO 4049:2019 | [4] |
Table 3: Polymerization Kinetics of HEMA-Containing Resins
| Property | Value | Test Method | Reference |
| Degree of Conversion | 50 - 85.5% | FTIR Spectroscopy | [5][6] |
Table 4: Biocompatibility of HEMA
| Assay | Cell Line | Finding | Reference |
| Cytotoxicity (MTT Assay) | Human Gingival Fibroblasts | HEMA exhibits dose-dependent cytotoxicity. | [2][7] |
| Genotoxicity (Comet Assay) | Human Gingival Fibroblasts | HEMA can induce DNA damage. | [8] |
Performance Data: this compound (AHM)
As of the latest literature review, there is a significant lack of published experimental data specifically evaluating the performance of this compound in dental resin formulations. The available information is primarily limited to its chemical and physical properties provided by chemical suppliers.
Table 5: Physicochemical Properties of AHM
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₅ | [9] |
| Molecular Weight | 214.22 g/mol | [9] |
| Density | 1.14 g/mL at 25 °C | [9] |
| Refractive Index | n20/D 1.473 | [9] |
| Water Solubility | Insoluble | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are typical protocols used to evaluate the key properties of dental resin monomers.
Mechanical Strength Testing (Flexural Strength)
-
Specimen Preparation: Bar-shaped specimens (25 mm x 2 mm x 2 mm) are prepared by filling a stainless-steel mold with the uncured resin composite. The material is then light-cured according to the manufacturer's instructions.
-
Conditioning: The cured specimens are stored in distilled water at 37°C for 24 hours to simulate oral conditions.
-
Testing: A three-point bending test is performed using a universal testing machine with a crosshead speed of 1 mm/min. The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the maximum load, L is the span length, b is the specimen width, and h is the specimen thickness.
Water Sorption and Solubility
-
Specimen Preparation: Disc-shaped specimens (15 mm diameter x 1 mm thickness) are prepared and light-cured.
-
Initial Conditioning: The specimens are placed in a desiccator and dried to a constant mass (m₁).
-
Water Immersion: The dried specimens are immersed in distilled water at 37°C. At regular intervals, the specimens are removed, blotted dry, and weighed (m₂).
-
Re-drying: After a set immersion period (e.g., 7 days), the specimens are re-dried in a desiccator to a constant mass (m₃).
-
Calculation: Water sorption (Wsp) and solubility (Wsl) are calculated using the formulas: Wsp = (m₂ - m₃) / V and Wsl = (m₁ - m₃) / V, where V is the volume of the specimen.[10]
Degree of Conversion
-
Sample Preparation: A small amount of the uncured resin is placed between two polyethylene films.
-
FTIR Analysis: An initial Fourier Transform Infrared (FTIR) spectrum of the uncured material is recorded. The material is then light-cured for the specified time.
-
Post-Cure Analysis: An FTIR spectrum of the cured material is recorded.
-
Calculation: The degree of conversion is calculated by comparing the peak height of the aliphatic C=C absorption peak (at approximately 1638 cm⁻¹) against an internal standard peak (e.g., aromatic C=C at 1608 cm⁻¹) before and after curing.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human gingival fibroblasts are seeded in a 96-well plate and incubated for 24 hours.
-
Eluate Preparation: Extracts of the cured resin material are prepared by immersing the material in a cell culture medium for a specified period (e.g., 24 or 72 hours).
-
Cell Exposure: The culture medium is replaced with the prepared eluates, and the cells are incubated for another 24 hours.
-
MTT Assay: The eluates are removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. After incubation, the formazan crystals formed are dissolved in a solvent.
-
Data Analysis: The absorbance is measured using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.[7]
Visualizations
Experimental Workflow for Dental Resin Monomer Evaluation
Caption: A typical experimental workflow for evaluating dental resin monomers.
Signaling Pathway for HEMA-Induced Cytotoxicity
References
- 1. 1-(Acryloyloxy)-3-(methacryloyloxy)-2-propanol (stabilized with MEHQ) | C10H14O5 | CID 5062351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. 2-丙烯酸-2-羟基-1,3-丙二酯 | Sigma-Aldrich [sigmaaldrich.com]
- 6. CAS 1709-71-3: 3-Acryloyloxy-2-hydroxypropyl methacrylate [cymitquimica.com]
- 7. Polymeric Materials Used in 3DP in Dentistry—Biocompatibility Testing Challenges | MDPI [mdpi.com]
- 8. Photopolymerization Kinetics of Methacrylate Dental Resins | NIST [nist.gov]
- 9. This compound | 1709-71-3 [chemicalbook.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
A Head-to-Head Battle of Functional Monomers: 3-(Acryloyloxy)-2-hydroxypropyl methacrylate vs. Glycidyl methacrylate
An in-depth analysis of the chemical properties, performance in polymerization, biocompatibility, and adhesion of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA) and Glycidyl methacrylate (GMA) for researchers, scientists, and drug development professionals.
In the realm of polymer chemistry and material science, the selection of appropriate monomers is paramount to tailoring the final properties of a polymer for a specific application. Among the vast array of functional monomers, this compound (AHPMA) and Glycidyl methacrylate (GMA) have emerged as versatile building blocks in the development of advanced materials for coatings, adhesives, dental composites, and drug delivery systems. Both monomers possess reactive groups that enable post-polymerization modification, yet their distinct chemical structures impart unique performance characteristics. This guide provides an objective comparison of AHPMA and GMA, supported by a review of available data and outlining key experimental protocols for their evaluation.
Chemical and Physical Properties: A Tale of Two Functionalities
At the molecular level, the key distinction between AHPMA and GMA lies in their reactive functional groups. AHPMA is characterized by the presence of both an acrylate and a methacrylate group, along with a hydroxyl group. In contrast, GMA contains a methacrylate group and a reactive epoxy (glycidyl) group.[1] This fundamental difference in their chemical makeup dictates their reactivity and subsequent applications.
| Property | This compound (AHPMA) | Glycidyl methacrylate (GMA) |
| CAS Number | 1709-71-3 | 106-91-2[1] |
| Molecular Formula | C10H14O5 | C7H10O3[1] |
| Molecular Weight | 214.22 g/mol | 142.15 g/mol |
| Appearance | - | Colorless liquid[1] |
| Density | - | 1.07 g/cm³[1] |
| Boiling Point | - | 189 °C[1] |
| Solubility in Water | - | ca 50g/l[1] |
| Key Functional Groups | Acrylate, Methacrylate, Hydroxyl | Methacrylate, Epoxy (Glycidyl)[1] |
Synthesis of the Monomers
The synthesis of both AHPMA and GMA involves well-established chemical reactions.
Glycidyl methacrylate (GMA) is commonly synthesized through the reaction of methacrylic acid with epichlorohydrin, followed by a ring-closure reaction using an alkaline aqueous solution.[2] Another method involves the reaction of an alkali metal salt of methacrylic acid with epichlorohydrin in the presence of a catalyst.[2]
This compound (AHPMA) can be synthesized via a thia-Michael addition reaction. For instance, L-cysteine can be reacted with this compound in an aqueous solution in the presence of a nucleophilic catalyst.[3]
Performance Comparison: Polymerization, Biocompatibility, and Adhesion
A direct, quantitative comparison of AHPMA and GMA across various performance metrics is crucial for informed material selection. While comprehensive head-to-head studies are limited, the existing literature on related methacrylates provides valuable insights.
Polymerization Kinetics
The polymerization behavior of methacrylate monomers is a critical factor influencing the properties of the final polymer. The photopolymerization kinetics of dental dimethacrylate monomers have been studied extensively, revealing that factors such as monomer viscosity and hydrogen-bonding potential significantly impact reactivity.[4] For instance, in studies comparing different dimethacrylate resins, urethane dimethacrylate (UDMA) based resins were found to be significantly more reactive than those based on Bis-GMA and ethoxylated bisphenol A dimethacrylate (EBADMA).[4] The rate of polymerization and the final degree of conversion are key parameters that need to be experimentally determined for a direct comparison of AHPMA and GMA.
Experimental Protocol: Determining Polymerization Kinetics via FTIR
A common method to evaluate polymerization kinetics is through real-time Fourier Transform Infrared (FTIR) spectroscopy.
Objective: To measure the degree of conversion and rate of polymerization of AHPMA and GMA during photopolymerization.
Materials:
-
AHPMA and GMA monomers
-
Photoinitiator (e.g., camphorquinone/amine system)
-
Inert solvent (if required to control viscosity)
-
FTIR spectrometer with a photopolymerization accessory
-
UV/Vis light source
Procedure:
-
Prepare monomer formulations by mixing the monomer with a specific concentration of the photoinitiator system.
-
Place a small drop of the formulation between two transparent salt plates (e.g., KBr or NaCl) or on an ATR crystal.
-
Position the sample in the FTIR spectrometer.
-
Initiate photopolymerization by exposing the sample to a controlled intensity of light from the UV/Vis source.
-
Simultaneously, record FTIR spectra at regular time intervals.
-
Monitor the decrease in the peak area of the methacrylate C=C bond (typically around 1637 cm⁻¹) relative to an internal standard peak that does not change during polymerization (e.g., the carbonyl C=O peak around 1720 cm⁻¹).
-
Calculate the degree of conversion (DC) as a function of time using the following equation: DC(t) = [1 - (Peak Area of C=C at time t / Peak Area of C=O at time t) / (Peak Area of C=C at time 0 / Peak Area of C=O at time 0)] * 100%
-
The rate of polymerization (Rp) can be determined from the first derivative of the conversion versus time plot.
Logical Workflow for Polymerization Kinetics Analysis
Caption: Workflow for determining polymerization kinetics.
Biocompatibility
For applications in drug delivery, dental materials, and other biomedical fields, the biocompatibility of the monomers and the resulting polymers is of utmost importance. Cytotoxicity studies are essential to evaluate the potential of a material to cause cell death. Studies on various methacrylate-based monomers have shown that their cytotoxicity can vary significantly. For instance, a comparative study of different resin-modified glass ionomer cements on osteoblast and fibroblast cell cultures revealed varying levels of cytotoxicity.[5]
Experimental Protocol: In-Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To compare the cytotoxicity of AHPMA and GMA on a relevant cell line (e.g., human fibroblasts).
Materials:
-
AHPMA and GMA monomers
-
Human fibroblast cell line (e.g., L929)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed human fibroblast cells into 96-well plates at a specific density and allow them to adhere overnight in the incubator.
-
Prepare serial dilutions of AHPMA and GMA in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the test monomers. Include a negative control (medium only) and a positive control (a known cytotoxic substance).
-
Incubate the cells with the monomers for a defined period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the monomer-containing medium and add MTT solution to each well.
-
Incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
Signaling Pathway for Cytotoxicity Assessment
References
- 1. Glycidyl methacrylate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Zwitterionic Poly(amino acid methacrylate) Brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of the in vitro cytotoxicity of conventional and resin modified glass ionomer cements - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AHM and Ethylene Glycol Dimethacrylate (EGDMA) as Crosslinkers in Hydrogel Performance
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical determinant of a hydrogel's physicochemical properties and its ultimate performance in applications such as drug delivery and tissue engineering. This guide provides an objective comparison of two methacrylate-based crosslinkers: allyl-2-hydroxyethyl methacrylate (AHM) and ethylene glycol dimethacrylate (EGDMA).
This comparison synthesizes available experimental data to highlight the distinct effects of these crosslinkers on key performance metrics, including mechanical properties, swelling behavior, and drug release kinetics. While EGDMA is a widely studied and utilized crosslinker, providing a wealth of comparative data, information on AHM is less extensive. This guide aims to present a balanced overview based on the current scientific literature.
Executive Summary
Ethylene glycol dimethacrylate (EGDMA) is a well-established crosslinker known for its ability to form tightly crosslinked networks, resulting in hydrogels with relatively high mechanical strength and lower swelling ratios. The concentration of EGDMA is a key factor in tuning these properties; higher concentrations generally lead to more rigid and less swollen hydrogels, which can modulate drug release rates.
Allyl-2-hydroxyethyl methacrylate (AHM), a less common crosslinker, possesses a more flexible structure due to the allyl group. While direct comparative data with EGDMA is limited, a study on a structurally similar heterobifunctional crosslinker, 3-(acryloyloxy)-2-hydroxypropyl methacrylate (AHPM), suggests that such crosslinkers can be used to tune hydrogel toughness and modulus. The presence of the hydroxyl group in AHM may also contribute to different swelling characteristics and drug interaction profiles compared to the more hydrophobic EGDMA.
Data Presentation: A Comparative Analysis
The following tables summarize the performance characteristics of hydrogels crosslinked with AHM and EGDMA. It is important to note that the data for AHM is limited, and direct comparisons should be made with caution, considering the variability in experimental conditions across different studies.
Table 1: Comparison of Mechanical Properties
| Property | AHM-crosslinked Hydrogel | EGDMA-crosslinked Hydrogel | Key Observations |
| Young's Modulus | Data not readily available in direct comparison. A structurally similar crosslinker (AHPM) in HEMA hydrogels showed tunable modulus. | In HEMA hydrogels, Young's modulus can be tuned by varying EGDMA concentration.[1] | EGDMA concentration directly correlates with the stiffness of the hydrogel. AHM's impact on modulus requires further investigation. |
| Toughness | HEMA hydrogels crosslinked with AHPM (structurally similar to AHM) were evaluated for toughness.[1] | HEMA hydrogels crosslinked with EGDMA have been shown to be tougher than those with longer crosslinkers. | The chemical structure of the crosslinker plays a significant role in determining the toughness of the hydrogel. |
Table 2: Comparison of Swelling and Drug Release Properties
| Property | AHM-crosslinked Hydrogel | EGDMA-crosslinked Hydrogel | Key Observations |
| Swelling Ratio | Limited quantitative data available. The hydrophilic hydroxyl group may influence swelling behavior. | Inversely proportional to the concentration of EGDMA.[2] Higher EGDMA content leads to lower swelling.[2] | EGDMA provides a straightforward way to control the swelling of hydrogels. The swelling behavior of AHM-crosslinked hydrogels needs more detailed characterization. |
| Porosity | Data not available. | Decreases with increasing EGDMA concentration, leading to a smaller mesh size.[2] | The porosity of EGDMA-crosslinked hydrogels is well-defined and controllable. |
| Drug Loading | Data not available. | Influenced by the swelling behavior and porosity of the hydrogel. | Drug loading capacity is linked to the network structure, which is tunable with EGDMA. |
| Drug Release Kinetics | Data not available. | Drug release decreases with increasing EGDMA content.[2] The release mechanism is often non-Fickian diffusion.[2] | EGDMA concentration is a critical parameter for controlling the rate of drug release from hydrogels. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Mechanical Testing of Hydrogels
Objective: To determine the Young's Modulus and toughness of the hydrogels.
Protocol (based on Boazak et al., 2019):
-
Sample Preparation: Hydrogel samples are synthesized with varying concentrations of the crosslinker (AHM or EGDMA).
-
Equilibration: Samples are equilibrated in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a physiological temperature (e.g., 37°C) before testing.
-
Tensile Testing: Uniaxial tensile tests are performed using a mechanical tester. The Young's modulus is calculated from the initial linear region of the stress-strain curve.
-
Toughness Measurement: Toughness is determined by calculating the area under the stress-strain curve until fracture.
Swelling Ratio Determination
Objective: To quantify the water uptake capacity of the hydrogels.
Protocol (based on Farooq et al., 2013):
-
Drying: Synthesized hydrogel discs are dried to a constant weight (Wd).
-
Immersion: The dried discs are immersed in a buffer solution of a specific pH at a controlled temperature.
-
Weighing: At regular intervals, the swollen discs are removed, blotted to remove excess surface water, and weighed (Ws).
-
Calculation: The swelling ratio is calculated using the formula: Swelling Ratio = (Ws - Wd) / Wd. This is continued until a constant weight is achieved (equilibrium swelling).
In Vitro Drug Release Study
Objective: To evaluate the drug release kinetics from the hydrogels.
Protocol (based on Farooq et al., 2013):
-
Drug Loading: Dried hydrogel discs are loaded with a model drug by soaking them in a concentrated drug solution until equilibrium is reached. The amount of drug loaded is determined by measuring the drug concentration in the solution before and after loading.
-
Release Medium: The drug-loaded discs are placed in a known volume of release medium (e.g., PBS at a specific pH) at a controlled temperature with constant stirring.
-
Sampling: At predetermined time intervals, an aliquot of the release medium is withdrawn and replaced with fresh medium.
-
Analysis: The concentration of the released drug in the collected samples is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry). The cumulative drug release is then plotted against time.
Visualization of Experimental Concepts
Experimental Workflow for Hydrogel Characterization
The following diagram illustrates the typical workflow for synthesizing and characterizing hydrogels to compare the performance of different crosslinkers.
Caption: Workflow for comparing crosslinker performance.
Logical Relationship of Crosslinker Concentration to Hydrogel Properties
This diagram illustrates the general relationship between the concentration of a crosslinker like EGDMA and the resulting properties of the hydrogel.
Caption: Effect of crosslinker concentration on hydrogel properties.
Conclusion
The selection between AHM and EGDMA as a crosslinker will depend on the specific requirements of the intended application. EGDMA is a well-characterized crosslinker that offers predictable control over the mechanical properties, swelling behavior, and drug release kinetics of hydrogels. Increasing the concentration of EGDMA generally results in stronger, less swollen hydrogels with slower drug release.
While there is a need for more comprehensive studies on AHM as a crosslinker, its chemical structure suggests it may offer different properties. The presence of a hydroxyl group could enhance hydrophilicity and provide opportunities for further functionalization. The greater flexibility of the allyl group might also lead to hydrogels with different mechanical characteristics, potentially impacting their toughness and elasticity.
For researchers and drug development professionals, EGDMA provides a reliable and well-understood option for tuning hydrogel properties. AHM, on the other hand, represents an area for further exploration, with the potential to yield novel hydrogel properties for advanced drug delivery and tissue engineering applications. Future studies directly comparing these two crosslinkers in the same hydrogel system are warranted to provide a more definitive guide to their relative performance.
References
A Comparative Guide to 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA) and Divinylbenzene (DVB) in Polymer Networks
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical determinant of the final properties and performance of a polymer network. This guide provides an objective comparison of two crosslinking agents: 3-(acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA), a functional methacrylate, and divinylbenzene (DVB), a widely used aromatic crosslinker. This comparison is based on available experimental data for their impact on mechanical properties, swelling behavior, thermal stability, and biocompatibility, which are crucial parameters in applications such as drug delivery and tissue engineering.
Performance Comparison: AHPMA vs. DVB
The selection between AHPMA and DVB hinges on the desired characteristics of the final polymer network. AHPMA, with its hydrophilic hydroxyl group and flexible aliphatic structure, tends to produce more hydrophilic and flexible networks. In contrast, the rigid aromatic structure of DVB typically imparts greater thermal stability and mechanical strength to the resulting polymer.
Mechanical Properties
The mechanical integrity of a polymer network is crucial for its application. The storage modulus (E'), a measure of the elastic response of a material, is often used to characterize the stiffness of crosslinked polymers.
Table 1: Comparative Mechanical Properties of AHPMA and DVB Crosslinked Polymers
| Crosslinker | Polymer System | Crosslinker Concentration | Storage Modulus (E') | Reference |
| Divinylbenzene (DVB) | Poly(styrene-co-divinylbenzene) | 5 mol% | Enhanced compared to lower concentrations | [1] |
| Divinylbenzene (DVB) | Poly(styrene-co-divinylbenzene) | 10 mol% | Further enhancement in E' | [1] |
| Divinylbenzene (DVB) | Poly(styrene-co-divinylbenzene) | 20 mol% | Significant increase in E' | [1] |
Swelling Behavior
The swelling ratio of a hydrogel is a critical factor in drug delivery applications as it influences nutrient transport, drug loading capacity, and release kinetics.
Table 2: Comparative Swelling Properties of AHPMA and DVB Crosslinked Polymers
| Crosslinker | Polymer System | Crosslinker Concentration | Swelling Ratio (%) | Swelling Medium | Reference |
| Divinylbenzene (DVB) | Methyl Methacrylate/DVB | 10 wt% | Low | Tetrahydrofuran | [2] |
| Divinylbenzene (DVB) | Methyl Methacrylate/DVB | 20 wt% | Lower than 10 wt% | Tetrahydrofuran | [2] |
| Divinylbenzene (DVB) | Methyl Methacrylate/DVB | 30 wt% | Lower than 20 wt% | Tetrahydrofuran | [2] |
| Divinylbenzene (DVB) | Methyl Methacrylate/DVB | 40 wt% | Lowest | Tetrahydrofuran | [2] |
Note: Specific quantitative swelling ratio data for AHPMA-crosslinked polymers was not found in the reviewed literature. However, the presence of a hydroxyl group in AHPMA's structure is expected to impart greater hydrophilicity and thus lead to higher swelling ratios in aqueous media compared to the hydrophobic DVB.
Thermal Stability
Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of polymers by measuring weight loss as a function of temperature. The onset of degradation is a key parameter derived from TGA curves.
Table 3: Comparative Thermal Stability of AHPMA and DVB Crosslinked Polymers
| Crosslinker | Polymer System | Crosslinker Concentration (wt%) | Onset of Degradation (T5% in Argon, °C) | Char Yield at 500°C (in Argon, %) | Reference |
| Divinylbenzene (DVB) | Methyl Methacrylate/DVB | 10 | 338 | 2 | [2] |
| Divinylbenzene (DVB) | Methyl Methacrylate/DVB | 20 | 344 | 4 | [2] |
| Divinylbenzene (DVB) | Methyl Methacrylate/DVB | 30 | 358 | 7 | [2] |
| Divinylbenzene (DVB) | Methyl Methacrylate/DVB | 40 | 369 | 10 | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the synthesis and characterization of polymer networks crosslinked with AHPMA and DVB.
Synthesis of AHPMA-Crosslinked Hydrogel
This protocol describes the synthesis of a hydrogel based on 2-hydroxyethyl methacrylate (HEMA) and AHPMA as the crosslinker via free-radical polymerization.
Materials:
-
2-hydroxyethyl methacrylate (HEMA), monomer
-
This compound (AHPMA), crosslinker
-
2,2'-Azobisisobutyronitrile (AIBN), initiator
-
1,4-Dioxane, solvent
Procedure:
-
In a reaction vessel, dissolve HEMA and the desired molar percentage of AHPMA in 1,4-dioxane.
-
Add AIBN (e.g., 1 mol% with respect to the total moles of monomers) to the solution.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Seal the reaction vessel and place it in an oil bath preheated to 60°C.
-
Allow the polymerization to proceed for 24 hours.
-
After polymerization, the resulting hydrogel is removed and washed extensively with deionized water to remove any unreacted monomers, initiator, and solvent.
Synthesis of DVB-Crosslinked Polystyrene Microspheres
This protocol outlines the preparation of crosslinked polystyrene microspheres using DVB via suspension polymerization.[3]
Materials:
-
Styrene, monomer
-
Divinylbenzene (DVB), crosslinker
-
Benzoyl peroxide, initiator
-
Poly(vinyl alcohol) (PVA), suspending agent
-
Deionized water
Procedure:
-
Prepare an aqueous phase by dissolving PVA (e.g., 100mg) in deionized water (70 ml) in an Erlenmeyer flask with heating and stirring.[3]
-
Prepare an organic phase by dissolving benzoyl peroxide (0.1 g) in a mixture of styrene (10 ml) and DVB (1 ml).[3]
-
While vigorously stirring the aqueous phase, add the organic phase to form a fine suspension of droplets.[3]
-
Heat the suspension to 90°C to initiate polymerization and maintain for a specified time (e.g., 30 minutes to 7 hours).[3]
-
After the reaction, cool the mixture with stirring.
-
Separate the polymer beads by adding the suspension to a large beaker of propanol while stirring.[3]
-
Wash the resulting microspheres several times with propanol to remove unreacted components.[3]
Characterization Protocols
-
Swelling Ratio Determination: The equilibrium swelling ratio is determined by immersing a dried, pre-weighed hydrogel sample (Wd) in a specific solvent (e.g., deionized water, phosphate-buffered saline) at a constant temperature until equilibrium is reached. The swollen hydrogel is then removed, blotted to remove excess surface water, and weighed (Ws). The swelling ratio is calculated using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
-
Thermogravimetric Analysis (TGA): TGA is performed using a thermogravimetric analyzer. A small sample of the polymer is placed in a pan and heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is recorded as a function of temperature.
-
In Vitro Cytotoxicity Assay (MTT Assay): The biocompatibility of the polymer networks can be assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are cultured in the presence of extracts from the polymer material. The metabolic activity of the cells, which is proportional to cell viability, is determined by the reduction of MTT to a colored formazan product, which is then quantified spectrophotometrically.
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes and logical connections.
Caption: General experimental workflow for synthesis and characterization of crosslinked polymer networks.
Caption: Simplified mechanism of drug loading and release from a hydrogel network.
Conclusion
The choice between this compound (AHPMA) and divinylbenzene (DVB) as a crosslinking agent significantly influences the properties of the resulting polymer network. DVB is well-documented to enhance thermal stability and mechanical strength due to its rigid aromatic structure, making it suitable for applications requiring robust materials. In contrast, while quantitative data is less available, the chemical structure of AHPMA, featuring a hydrophilic hydroxyl group and a flexible aliphatic backbone, suggests its utility in creating more hydrophilic and flexible networks, which could be advantageous for applications requiring high water content and biocompatibility, such as in certain drug delivery systems and soft tissue engineering. Further direct comparative studies are warranted to provide a more comprehensive quantitative comparison and guide the rational design of polymer networks for specific biomedical applications.
References
A Comparative Guide to Analytical Methods for Characterizing AHM-Based Polymers
This guide provides a detailed comparison of key analytical methods for the characterization of polymers based on 2-amino-N-(2-(aminooxy)ethyl)-2-methylpropanamide (AHM). Given that AHM is a functional monomer containing an aminooxy group, polymers derived from it are typically hydrogels formed through oxime ligation, a type of "click chemistry." This process involves the reaction of the aminooxy group with an aldehyde or ketone to form a stable oxime bond, creating a crosslinked polymer network.
For the purpose of this guide, we will refer to these as Oxime-Ligation Hydrogels . Their properties will be compared against a widely used alternative in drug development and tissue engineering: Poly(ethylene glycol) diacrylate (PEGDA) Hydrogels , which are typically formed via photo-initiated free-radical polymerization. This comparison will provide researchers, scientists, and drug development professionals with a clear understanding of the analytical techniques and expected outcomes for these distinct but functionally similar biomaterials.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique used to elucidate the molecular structure of polymers. It is invaluable for confirming the synthesis of precursor polymers and verifying the formation of crosslinks in the final hydrogel.
Experimental Protocol (¹H NMR)
-
Sample Preparation: Dissolve approximately 5-10 mg of the precursor polymer (pre-crosslinking) or a model compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃). For hydrogel analysis, a swollen gel sample can be analyzed using solid-state NMR, or a model reaction with a small molecule can be run in an NMR tube to confirm bond formation.[1]
-
Acquisition: Record ¹H NMR spectra on a spectrometer (e.g., 400-600 MHz).[2] Chemical shifts are reported in parts per million (ppm) relative to a reference standard.[3]
-
Analysis: Identify characteristic peaks for the monomer units, end-groups, and, most importantly, the newly formed oxime bond. The oxime protons typically appear as characteristic signals in the 6.5-8.0 ppm region.[1] Integration of peak areas can be used to determine the degree of functionalization or monomer composition.[4]
Comparative Data: NMR Chemical Shifts
| Feature | Oxime-Ligation Hydrogel (Representative) | PEGDA Hydrogel (Alternative) |
| Precursor Functional Group | Aminooxy (-ONH₂) protons | Acrylate (-CH=CH₂) protons (δ ≈ 5.8-6.4 ppm) |
| Crosslink Confirmation | Formation of Oxime bond (-CH=N-O-) protons (δ ≈ 6.9 and 7.6 ppm for syn and anti isomers)[1] | Disappearance of acrylate peaks; broadening of the PEG backbone signal. |
| Polymer Backbone | Dependent on the specific polymer backbone used (e.g., PEG, Hyaluronic Acid) | Poly(ethylene glycol) backbone protons (-CH₂CH₂O-) (δ ≈ 3.6 ppm)[4] |
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC (also known as GPC) separates polymers based on their hydrodynamic volume. When coupled with a MALS detector, it allows for the determination of the absolute molar mass and size distribution without relying on column calibration with standards, which is a significant advantage for novel polymers.[5] This technique is primarily used to characterize the precursor polymers before they are crosslinked into an insoluble hydrogel network.
Experimental Protocol
-
Sample Preparation: Dissolve the precursor polymer in a suitable mobile phase (e.g., THF, aqueous buffer) at a known concentration (typically 1-5 mg/mL).[6] The solution must be filtered through a sub-micron filter (e.g., 0.1 or 0.22 µm) to remove dust and particulates.[5]
-
Instrumentation: Use an SEC system equipped with a differential refractive index (dRI) detector and a MALS detector.[7]
-
Analysis: The MALS detector measures the intensity of scattered light at multiple angles to directly calculate the weight-average molar mass (Mw) for each elution slice. The dRI detector provides the concentration. Combining these data across the entire elution profile yields the number-average molar mass (Mn) and the polydispersity index (PDI = Mw/Mn).[5] A key parameter required is the specific refractive index increment (dn/dc), which must be known or measured independently.[5]
Comparative Data: Precursor Polymer Properties
| Parameter | Oxime-Ligation Precursor (e.g., 8-arm PEG-Aminooxy) | PEGDA Precursor |
| Weight-Average Molar Mass (Mw) | Typically 10 - 40 kDa (for multi-arm PEG) | Highly variable, 0.7 - 20 kDa |
| Polydispersity Index (PDI) | Low (e.g., 1.01 - 1.10), indicating a narrow molar mass distribution.[8] | Generally low (e.g., < 1.2), but can vary with synthesis method.[8] |
| Typical Application | Characterize the molar mass and purity of the functionalized backbone polymer before crosslinking.[9] | Determine the molar mass and distribution of the di-functionalized PEG macromer.[8] |
Rheology
Rheology measures the flow and deformation of materials. For hydrogels, it is the primary method for quantifying mechanical properties such as stiffness (storage modulus, G') and viscosity (loss modulus, G''). These properties are critical for applications like injectable drug delivery and tissue engineering scaffolds.[1][10]
Experimental Protocol (Oscillatory Rheometry)
-
Sample Preparation: Place the hydrogel sample (either pre-formed or formed in situ) onto the rheometer plate (e.g., using a parallel plate or cone-and-plate geometry). A solvent trap is used to prevent dehydration during the measurement.[9]
-
Strain Sweep: Perform a strain amplitude sweep at a constant frequency (e.g., 1 Hz) to identify the linear viscoelastic region (LVR), where G' and G'' are independent of strain.
-
Frequency Sweep: Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the LVR. This provides information on the hydrogel's behavior under different timescales of deformation. For a crosslinked gel, G' should be significantly higher than G'' and relatively independent of frequency.[10]
-
Time Sweep: To measure gelation kinetics, monitor G' and G'' over time immediately after mixing the precursor components. The gel point is often defined as the time when G' surpasses G''.[9]
Comparative Data: Hydrogel Mechanical Properties
| Parameter | Oxime-Ligation Hydrogel | PEGDA Hydrogel |
| Storage Modulus (G') | Highly tunable, from soft (250 Pa) to stiff (>15,000 Pa or 15 kPa) by varying polymer concentration, pH, or crosslinker ratio.[1][11] | Also highly tunable, from ~1 kPa to >100 kPa by varying PEG molecular weight and concentration.[12][13] |
| Loss Modulus (G'') | Significantly lower than G' for a fully formed gel (e.g., G' = 523 Pa, G'' = 1.85 Pa).[10] | Significantly lower than G', indicating a predominantly elastic solid. |
| Gelation Time | Tunable from seconds to hours, influenced by pH and the presence of catalysts like aniline.[11] | Typically very fast (seconds to minutes) upon exposure to UV light in the presence of a photoinitiator. |
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal transitions and stability of polymers. For hydrogels, these measurements are typically performed on dried (lyophilized) samples.
Experimental Protocol
-
DSC: A small amount of dried hydrogel (5-10 mg) is sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow is measured relative to an empty reference pan to determine transition temperatures like the glass transition (Tg).[14]
-
TGA: A small amount of dried hydrogel is placed in a TGA pan. The sample is heated at a controlled rate (e.g., 10 °C/min) and its mass is continuously monitored. This provides the degradation temperature (Td) and information about the material's thermal stability.[15]
Comparative Data: Thermal Properties of Dried Hydrogels
| Parameter | Oxime-Ligation Hydrogel (Representative) | PEGDA Hydrogel (Alternative) |
| Glass Transition Temp. (Tg) | Dependent on backbone polymer (e.g., for PEG-based, approx. -60 to -40 °C). | For PEGDA, typically in the range of -60 to -40 °C. |
| Degradation Temp. (Td) | Dependent on backbone; for PEG, degradation starts around 340-350 °C.[16] | Degradation typically occurs in a single step around 350-400 °C. |
| Key Insights | Confirms the thermal stability of the polymer backbone and the operational temperature range for storage and processing of the dried material. | Provides a profile for thermal stability and can be used for quality control.[15] |
Visualizations
Chemical Reaction and Experimental Workflows
Caption: Reaction scheme for AHM-based polymer formation via oxime ligation.
Caption: General experimental workflow for hydrogel characterization.
Caption: Principle of Size Exclusion Chromatography with MALS detection.
References
- 1. Biocompatible Hydrogels by Oxime Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copolymer chain formation of 2-oxazolines by in situ1H-NMR spectroscopy: dependence of sequential composition on substituent structure and monomer ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. box2073.temp.domains [box2073.temp.domains]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Flexural characterization of cell encapsulated PEGDA hydrogels with applications for tissue engineered heart valves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Oxime Cross-Linked Injectable Hydrogels for Catheter Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fabrication and Characterization of Porous PEGDA Hydrogels for Articular Cartilage Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.psu.edu [pure.psu.edu]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. A Review on Thermal Properties of Hydrogels for Electronic Devices Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA): NMR Spectroscopy vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of monomers such as 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA) is a critical parameter that directly influences the properties and performance of the resulting polymers in various applications, including biomedical devices and dental materials. Accurate and reliable purity assessment is therefore essential. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity determination of AHPMA, supported by experimental data and detailed methodologies.
Introduction to Purity Assessment Techniques
Quantitative ¹H NMR (qNMR) has emerged as a primary analytical method for purity assessment due to its high precision, accuracy, and structural elucidation capabilities. Unlike chromatographic techniques, qNMR does not always require a reference standard of the analyte itself and provides a direct measurement of the molar concentration of the analyte and its impurities.
HPLC is a versatile separation technique widely used for the analysis of a broad range of compounds, including non-volatile and thermally labile molecules. GC is a powerful technique for the separation and quantification of volatile and semi-volatile compounds.
Comparison of Analytical Methods
The choice of analytical technique for purity assessment depends on several factors, including the chemical nature of the analyte and its potential impurities, the required level of accuracy and precision, and practical considerations such as sample throughput and cost.
| Parameter | NMR Spectroscopy (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Measures the nuclear magnetic resonance of atomic nuclei in a magnetic field. Signal intensity is directly proportional to the number of nuclei. | Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. | Separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. |
| Purity Determination | Absolute or relative quantification without the need for an identical analyte standard. | Requires a certified reference standard of the analyte for accurate quantification. | Requires a certified reference standard of the analyte for accurate quantification. |
| Typical Accuracy | High (≥ 99.5%) | High (≥ 99%) | High (≥ 99%) |
| Typical Precision (RSD) | < 1% | < 2% | < 2% |
| Sensitivity | Moderate | High | Very High |
| Sample Throughput | Moderate | High | High |
| Structural Information | Provides detailed structural information for both the main component and impurities. | Provides limited structural information (retention time). | Provides limited structural information (retention time). |
| Common Impurities Detected | Residual solvents, starting materials (glycidyl methacrylate, acrylic acid), isomers, and oligomers. | Non-volatile impurities, isomers, and degradation products. | Volatile impurities, residual solvents, and starting materials. |
| Instrumentation Cost | High | Moderate | Moderate |
Experimental Protocols
This protocol outlines the steps for determining the purity of AHPMA using qNMR with an internal standard.
1. Materials:
-
AHPMA sample
-
Internal Standard (IS): Maleic acid (certified reference material, CRM)
-
Deuterated Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tubes (5 mm)
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the AHPMA sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (Maleic acid) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of CDCl₃.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans (ns): 8 or 16 scans for good signal-to-noise ratio.
-
Acquisition Time (at): ≥ 3 seconds.
-
Temperature: 298 K.
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the characteristic, well-resolved signals of both AHPMA and the internal standard.
-
For AHPMA, suitable signals are the vinyl protons of the methacrylate group (around 6.1 and 5.6 ppm) or the methyl protons (around 1.9 ppm).
-
For Maleic acid, the two equivalent vinyl protons appear as a singlet (around 6.3 ppm).
-
-
Calculate the purity of AHPMA using the following formula:
Purity (% w/w) = (I_AHPMA / N_AHPMA) * (N_IS / I_IS) * (MW_AHPMA / MW_IS) * (m_IS / m_AHPMA) * P_IS
Where:
-
I_AHPMA and I_IS are the integral values of the signals for AHPMA and the internal standard, respectively.
-
N_AHPMA and N_IS are the number of protons corresponding to the integrated signals of AHPMA and the internal standard, respectively.
-
MW_AHPMA and MW_IS are the molar masses of AHPMA (214.22 g/mol ) and the internal standard (116.07 g/mol ), respectively.
-
m_AHPMA and m_IS are the masses of the AHPMA sample and the internal standard, respectively.
-
P_IS is the purity of the internal standard.
-
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). For example, start with 70% A and 30% B, then ramp to 100% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector at 210 nm.
-
Column Temperature: 30 °C.
-
Quantification: Based on the peak area of AHPMA relative to a calibration curve prepared with a certified reference standard.
-
Column: A polar capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.
-
Injection Mode: Split (e.g., 50:1).
-
Quantification: Based on the peak area of AHPMA relative to a calibration curve prepared with a certified reference standard.
Visualizing the Workflow and Comparison
The following diagrams illustrate the experimental workflow for NMR-based purity assessment and the logical relationship when comparing it to other methods.
Caption: Workflow for purity assessment of AHPMA using quantitative NMR (qNMR).
Caption: Logical comparison of NMR, HPLC, and GC for AHPMA purity assessment.
Conclusion
For the purity assessment of this compound, qNMR spectroscopy stands out as a superior primary method due to its ability to provide direct, accurate, and precise quantification without the need for an analyte-specific reference standard. It also offers invaluable structural information about any impurities present. While HPLC and GC are excellent orthogonal techniques that offer high sensitivity and throughput, their reliance on reference standards for quantification makes them secondary methods in this context. The choice of method will ultimately depend on the specific requirements of the analysis, but for definitive purity assessment and characterization of AHPMA, qNMR is the recommended technique.
A Comparative Guide to the Gas Chromatography Analysis of 3-(Acryloyloxy)-2-hydroxypropyl Methacrylate
For researchers, scientists, and professionals in drug development, the accurate quantitative analysis of monomers like 3-(acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA) is critical for quality control, stability testing, and formulation development. This guide provides a comparative overview of gas chromatography (GC) for the analysis of AHPMA, alongside alternative analytical techniques. While a specific validated GC method for AHPMA is not publicly available, this guide details a proposed method based on established protocols for similar difunctional methacrylates.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas chromatography is a robust and widely used technique for the separation and analysis of volatile and semi-volatile compounds. When coupled with a mass spectrometer (MS), it provides high selectivity and sensitivity, making it suitable for identifying and quantifying residual monomers in various matrices. For a compound like AHPMA, which has a relatively high boiling point, a high-temperature capillary GC column and appropriate temperature programming are essential.
Proposed Experimental Protocol for GC-MS Analysis of AHPMA
This protocol is adapted from a validated method for the analysis of other methacrylates, including the difunctional monomer triethylene glycol dimethacrylate (TEGDMA), and should be validated for the specific application.[1]
1. Sample Preparation:
-
Prepare a stock solution of AHPMA in a suitable solvent such as dichloromethane or acetone at a concentration of 1000 µg/mL.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Dissolve the sample containing AHPMA in the chosen solvent to achieve a theoretical concentration within the calibration range. An internal standard (e.g., a stable compound with similar chemical properties not present in the sample) can be added to both samples and standards to improve precision.
2. Instrumentation:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C MS detector or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent low-bleed phenyl-arylene polymer column.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
3. GC-MS Conditions:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.[1]
-
Split Ratio: 10:1.[1]
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Logical Workflow for AHPMA Analysis by GC-MS
References
A Comparative Guide to the Mechanical Properties of Polymers Crosslinked with 1,6-Hexanediol Diacrylate (AHM) Versus Other Acrylates
For Researchers, Scientists, and Drug Development Professionals
In the formulation of crosslinked polymers for a diverse range of applications, from advanced drug delivery systems to medical devices and tissue engineering scaffolds, the choice of crosslinking agent is paramount. This decision critically influences the final mechanical properties of the polymer network, dictating its performance, durability, and suitability for the intended application. 1,6-Hexanediol diacrylate (HDDA), also known as AHM, is a widely utilized difunctional acrylate monomer valued for its ability to impart desirable characteristics to polymer networks. This guide provides an objective comparison of the mechanical properties of polymers crosslinked with HDDA against those formulated with other common acrylate crosslinkers, supported by experimental data.
Comparative Analysis of Mechanical Properties
The selection of a crosslinking agent directly impacts the mechanical behavior of the resulting polymer. Key properties such as tensile strength, Young's modulus, elongation at break, and hardness are crucial determinants of a material's performance. The following table summarizes quantitative data from various studies, offering a comparative overview of polymers crosslinked with HDDA and other widely used acrylates. It is important to note that direct comparisons can be complex due to variations in experimental conditions across different studies.
| Crosslinker | Polymer System | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Hardness (Shore D) |
| 1,6-Hexanediol Diacrylate (HDDA) | Urethane Acrylate | 12.5 | ~3.0[1] | - | - |
| Tripropylene Glycol Diacrylate (TPGDA) | Urethane Acrylate | 14 | - | - | - |
| Trimethylolpropane Triacrylate (TMPTA) | Urethane Acrylate | 18 | Significantly higher than HDDA | Lower than difunctional acrylates | - |
| Dipropylene Glycol Diacrylate (DPGDA) | Urethane Acrylate | Higher than HDDA | - | Higher than HDDA | - |
| Poly(ethylene glycol) Diacrylate (PEGDA) | Poly(β-amino ester) | - | Decreases with increasing PEGDA concentration[2] | - | - |
| Ethylene Glycol Dimethacrylate (EGDMA) | Dental Resin | - | - | - | - |
| Diethylene Glycol Diacrylate (DEGDA) | - | - | - | - | - |
| Triethylene Glycol Diacrylate (TEGDA) | Dental Resin | - | - | - | - |
Key Observations:
-
HDDA as a Baseline: HDDA-crosslinked polymers exhibit a good balance of mechanical properties, making them a versatile choice for many applications. A Young's modulus of approximately 3 GPa has been estimated for HDDA polymer networks.[1]
-
Influence of Functionality: Trifunctional acrylates like TMPTA generally lead to a higher crosslinking density, resulting in significantly increased tensile strength and Young's modulus compared to difunctional acrylates like HDDA. However, this increased rigidity often comes at the cost of reduced elongation at break.
-
Impact of Backbone Flexibility: The chemical structure of the crosslinker's backbone plays a crucial role. For instance, the flexible ether linkages in DPGDA can lead to polymers with both high ultimate tensile strength and higher elongation at break compared to the more aliphatic structure of HDDA.
-
Effect of Molecular Weight (PEGDA): In the case of PEGDA, increasing the molecular weight of the crosslinker leads to a decrease in the modulus of the resulting polymer network when blended with HDDA.[2]
Experimental Protocols
To ensure accurate and reproducible assessment of mechanical properties, standardized testing methodologies are essential. The following protocols are based on widely recognized ASTM standards.
Tensile Properties Testing (Adapted from ASTM D638)
This test method is used to determine the tensile properties of unreinforced and reinforced plastics.[3][4][5][6]
-
Specimen Preparation:
-
Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638 Type V.
-
The polymer formulation, including the monomer, crosslinker (e.g., HDDA or other acrylate), and a suitable photoinitiator (e.g., 0.5 wt% of a UV photoinitiator), is thoroughly mixed.
-
The mixture is poured into a silicone mold of the desired specimen shape.
-
UV Curing: The filled mold is exposed to a UV light source (e.g., 365 nm wavelength) for a specified duration to ensure complete polymerization. Post-curing at an elevated temperature may be performed to enhance crosslinking.[7]
-
-
Testing Procedure:
-
The test is conducted using a universal testing machine equipped with appropriate grips to hold the specimen.
-
The specimen is mounted in the grips, ensuring proper alignment.
-
An extensometer is attached to the gauge length of the specimen to accurately measure strain.
-
The specimen is pulled at a constant rate of crosshead displacement until it fractures.
-
The load and displacement data are recorded throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.
-
Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.
-
Hardness Testing (Adapted from ASTM D2240)
This standard specifies the determination of the indentation hardness of substances classified as thermoplastic elastomers, vulcanized (thermoset) rubber, elastomeric materials, and some plastics.[8]
-
Specimen Preparation:
-
Prepare flat specimens with a minimum thickness of 6 mm. If necessary, multiple layers can be stacked to achieve the required thickness.
-
The polymer formulation and curing process are the same as described for tensile testing.
-
-
Testing Procedure:
-
A durometer of the appropriate scale (e.g., Shore D for harder polymers) is used.
-
The presser foot of the durometer is placed firmly and parallel to the surface of the specimen.
-
The hardness reading is taken immediately after the presser foot is in full contact with the specimen.
-
-
Data Analysis:
-
The hardness value is read directly from the durometer scale. Multiple readings should be taken at different locations on the specimen and averaged.
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the preparation and mechanical characterization of crosslinked polymer samples.
Caption: Experimental workflow for mechanical property characterization.
Signaling Pathways in Polymer Crosslinking
While not a biological signaling pathway in the traditional sense, the process of UV-initiated free-radical polymerization involves a cascade of chemical reactions that can be visualized.
Caption: UV-initiated free-radical polymerization pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the Compression and Tensile Modulus of Two Chosen Resins Used in Dentistry for 3D Printing [mdpi.com]
- 8. dergipark.org.tr [dergipark.org.tr]
Biocompatibility of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate and its Alternatives in Biomedical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate biomaterials is a critical factor in the development of safe and effective medical devices and drug delivery systems. Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is a primary consideration. This guide provides a comparative analysis of the biocompatibility of materials containing 3-(Acryloyloxy)-2-hydroxypropyl methacrylate and common alternative monomers used in biomedical applications, such as Bisphenol A-glycidyl methacrylate (Bis-GMA), 2-hydroxyethyl methacrylate (HEMA), and triethylene glycol dimethacrylate (TEGDMA).
It is important to note that while extensive biocompatibility data exists for Bis-GMA, HEMA, and TEGDMA, there is a notable lack of publicly available studies directly evaluating the cytotoxicity, genotoxicity, and in vivo tissue response of this compound. Therefore, for the purpose of this guide, data on the structurally similar molecule, 2-hydroxypropyl methacrylate (HPMA), has been included to provide some context, with the critical caveat that this is not a direct substitute.
Quantitative Comparison of Biocompatibility Data
The following tables summarize key quantitative data from in vitro cytotoxicity and genotoxicity studies on the respective monomers. These values provide a comparative measure of their potential biological effects at the cellular level.
| Material | Assay | Cell Line | Concentration for 50% Cell Viability Reduction (IC50) | Citation |
| Bis-GMA | MTT Assay | Human Gingival Fibroblasts | ~0.087 mmol/L | [1] |
| HEMA | MTT Assay | Human Gingival Fibroblasts | Higher than Bis-GMA, UDMA, and TEGDMA (less toxic) | [1] |
| TEGDMA | MTT Assay | Murine Macrophages (RAW264.7) | Concentration-dependent decrease in viability | [2] |
| 2-HPMA (surrogate) | Not Available | Not Available | Not Available |
Table 1: Comparative Cytotoxicity of Monomers. This table highlights the varying levels of toxicity of common dental monomers, with Bis-GMA generally showing the highest cytotoxicity.
| Material | Assay | Cell Line | Outcome | Citation |
| Bis-GMA | Comet Assay | Chinese Hamster Ovary (CHO) Cells | DNA damage observed | [3] |
| HEMA | Not specified | Not specified | Can interfere with DNA reparation and potentially cause mutations. | |
| TEGDMA | Comet Assay | Chinese Hamster Ovary (CHO) Cells | DNA damage observed | [3] |
| 2-HPMA (surrogate) | Ames Test | Salmonella typhimurium, Escherichia coli | Negative (not mutagenic) | [4] |
| 2-HPMA (surrogate) | In vitro Mammalian Cell Test | Chinese Hamster Ovary (CHO) cells | Clastogenicity and polyploidy reported | [4] |
Table 2: Comparative Genotoxicity of Monomers. This table summarizes the potential for these monomers to cause genetic damage. While some in vitro tests for HPMA show chromosomal damage, it tested negative for gene mutations in the Ames test.
In Vivo Biocompatibility
For the alternative monomers, they are typically used as components of a larger polymer network in medical devices. The overall in vivo biocompatibility of the final material depends on the degree of polymerization and the amount of leachable monomers. In general, well-polymerized methacrylate-based materials can exhibit acceptable biocompatibility, but residual monomers can lead to local inflammation.
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are crucial for the accurate interpretation and comparison of data.
In Vitro Cytotoxicity: MTT Assay (based on ISO 10993-5)
The MTT assay is a colorimetric test that measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., L929 mouse fibroblasts or human gingival fibroblasts) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Material Extraction: Prepare extracts of the test material by incubating it in cell culture medium for a specified time and temperature (e.g., 24 hours at 37°C).
-
Cell Treatment: Remove the culture medium from the cells and replace it with various concentrations of the material extract. Include negative (culture medium only) and positive (a known cytotoxic substance) controls.
-
Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for formazan crystal formation in viable cells.
-
Solubilization: Add a solubilizing agent (e.g., isopropanol or DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
Genotoxicity: Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
Principle: Cells are embedded in agarose on a microscope slide and lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid." Electrophoresis is then applied. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleoid, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the cell culture or tissue of interest.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a lysis solution to break down the cell and nuclear membranes.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides, causing the negatively charged DNA to migrate towards the anode.
-
Neutralization: Neutralize the slides with a buffer.
-
Staining: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.
In Vivo Biocompatibility: Subcutaneous Implantation (based on ISO 10993-6)
This test evaluates the local tissue response to a material implanted under the skin.
Principle: The material is surgically implanted into the subcutaneous tissue of an animal model (typically rabbits or rats). The implantation site is observed macroscopically and microscopically at various time points to assess the inflammatory and healing response.
Protocol:
-
Test Material and Control: Prepare sterile samples of the test material and a negative control material (e.g., high-density polyethylene).
-
Animal Model: Use a sufficient number of healthy, adult animals.
-
Implantation: Surgically implant the test and control materials into the subcutaneous tissue on the dorsal side of the animals.
-
Observation Periods: Euthanize groups of animals at specific time points (e.g., 1, 4, and 12 weeks).
-
Macroscopic Evaluation: At each time point, examine the implantation sites for signs of inflammation, encapsulation, and hemorrhage.
-
Histopathological Evaluation: Excise the implantation sites, fix the tissue, and prepare histological sections. Stain the sections (e.g., with Hematoxylin and Eosin) and examine them microscopically to evaluate the cellular response, including the presence of inflammatory cells, fibrosis, and tissue integration.
-
Scoring: Score the tissue response according to a standardized scoring system.
Visualizing Experimental Workflows
Conclusion
The biocompatibility of materials is a paramount consideration in the design and development of medical devices and drug delivery systems. This guide provides a comparative overview of the biocompatibility of materials containing this compound and its common alternatives.
Based on the available data, established dental monomers such as Bis-GMA, HEMA, and TEGDMA exhibit varying degrees of cytotoxicity and genotoxicity. Bis-GMA generally demonstrates the highest potential for adverse cellular effects in vitro. While direct biocompatibility data for this compound is lacking, information on the structurally similar 2-hydroxypropyl methacrylate suggests it may have a lower genotoxic potential in terms of gene mutations, although it may induce chromosomal aberrations in vitro.
The provided experimental protocols and workflows offer a standardized framework for conducting biocompatibility studies, enabling researchers to generate reliable and comparable data. It is imperative for researchers and developers to conduct thorough biocompatibility assessments of any new material formulation to ensure its safety and efficacy for the intended clinical application. Further research is critically needed to elucidate the specific biocompatibility profile of this compound to support its potential use in biomedical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity and genotoxicity of triethyleneglycol-dimethacrylate in macrophages involved in DNA damage and caspases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Independent and combined cytotoxicity and genotoxicity of triethylene glycol dimethacrylate and urethane dimethacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Methacrylated poly(glycerol sebacate) as a photocurable, biocompatible, and biodegradable polymer with tunable degradation and drug release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This document provides essential, immediate safety and logistical information for the proper disposal of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate, a common monomer in polymer synthesis. Adherence to these procedures is critical to mitigate health risks and prevent environmental contamination.
Immediate Safety Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE). This includes, at a minimum:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).
-
Body Protection: A fully buttoned lab coat.
All handling of this chemical and its waste should be conducted within a certified chemical fume hood to avoid inhalation of vapors.
Disposal Procedures
Unused or waste this compound is classified as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. The primary recommended method of disposal is incineration by a licensed hazardous waste disposal facility. For spills, the material should be absorbed with an inert material (e.g., sand or vermiculite), collected in a sealed container, and disposed of as hazardous waste.
Quantitative Data for Disposal
While specific quantitative limits for the disposal of this compound are not extensively documented, general guidelines for the incineration of hazardous chemical waste provide a framework for its thermal destruction.
| Parameter | Recommended Value | Citation(s) |
| Incineration Temperature | 850°C - 1200°C is a typical range for hazardous waste. For non-halogenated materials, a temperature of at least 850°C should be maintained. | [1][2][3] |
| Residence Time | A minimum of 2 seconds in the combustion zone is recommended to ensure complete destruction of organic compounds. | [3][4] |
| Waste Neutralization pH | For aqueous waste streams containing acids or bases that are only hazardous due to corrosivity, the pH should be adjusted to a range of 6-9 before drain disposal, if local regulations permit. However, this is not a standalone disposal method for this organic chemical. | [5] |
Experimental Protocol: Laboratory-Scale Hydrolysis for Waste Pre-treatment
In situations where immediate incineration is not feasible, alkaline hydrolysis can be employed as a pre-treatment step to degrade the acrylate and methacrylate ester bonds, reducing the reactivity and potential hazards of the waste. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Objective: To hydrolyze this compound into less hazardous, water-soluble carboxylate salts and polyols.
Materials:
-
Waste this compound
-
Sodium hydroxide (NaOH) solution (1 M and 10 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Ice bath
Procedure:
-
Preparation: In a chemical fume hood, place the container with the waste this compound on a stir plate. Add a stir bar.
-
Initial Dilution (Optional): If the waste is highly concentrated, it can be diluted with an equal volume of water to aid in mixing and temperature control.
-
Cooling: Place the container in an ice bath to manage the exothermic nature of the hydrolysis reaction.
-
Alkaline Addition: Slowly add 10 M sodium hydroxide solution dropwise to the stirring waste. The goal is to raise the pH to >12. Monitor the temperature of the solution, ensuring it does not rise uncontrollably.
-
Reaction: Continue stirring the mixture at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the ester groups. The solution should be monitored periodically to ensure the pH remains >12. If the pH drops, add more 1 M NaOH solution to maintain alkaline conditions.
-
Neutralization: After the 24-hour reaction period, slowly neutralize the solution by adding 1 M hydrochloric acid dropwise while monitoring the pH. The target pH for the final solution should be between 6 and 8.
-
Final Disposal: The resulting neutralized aqueous solution, containing sodium acrylate, sodium methacrylate, and glycerol, must still be collected and disposed of as hazardous chemical waste through your institution's environmental health and safety office. This pre-treatment step reduces the chemical's reactivity and hazardous characteristics.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 3-(Acryloyloxy)-2-hydroxypropyl methacrylate
This guide provides critical safety and logistical information for the handling and disposal of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate (CAS No. 1709-71-3), tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses several health risks. It is known to cause serious eye damage, skin irritation, and may lead to an allergic skin reaction[1][2]. Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Summary of Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Full face shield or indirect vented chemical goggles.[1][3] | To protect against splashes and vapors that can cause serious eye damage. Contact lenses should not be worn when handling this chemical.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., tested to EN 374 in Europe or F739 in the US).[3] | To prevent skin contact, which can cause irritation and allergic reactions. |
| Skin and Body Protection | Protective clothing to avoid all possible skin contact.[3] | To protect against accidental spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate organic vapor cartridge (e.g., type ABEK (EN14387)) is recommended if ventilation is inadequate or for spill response. | To prevent inhalation of vapors, which can be harmful. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize risks. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols: Step-by-Step Guidance
Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Personal Protective Equipment (PPE): Equip yourself with the mandatory PPE as detailed in the table above.
-
Ventilation: Ensure you are working in a well-ventilated area, such as a chemical fume hood, to minimize vapor inhalation.[3] Eyewash stations and safety showers should be readily accessible.[4]
Handling:
-
Avoid Contact: Do not allow the chemical to come into contact with your eyes, skin, or clothing.[4]
-
Prevent Inhalation: Do not breathe the dust, fume, gas, mist, vapors, or spray.[1]
-
Eating and Drinking: Do not eat, drink, or smoke in the area where the chemical is handled.[3]
-
Hand Washing: Always wash your hands thoroughly with soap and water after handling the chemical.[3]
Storage:
-
Container: Keep the container securely sealed when not in use.[3]
-
Conditions: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[3][4] The recommended storage temperature is 2-8°C.[5]
-
Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste, including unused chemical and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed container.
Disposal Procedure:
-
Dispose of the contents and container in accordance with all applicable local, regional, national, and international regulations.[1] Do not dispose of it with household garbage or allow it to reach the sewage system.[6]
Spill Response:
-
Evacuate: Evacuate the area in the event of a large spill.
-
Ventilate: For large spills or spills in confined spaces, provide mechanical ventilation to disperse vapors.[1]
-
Containment: For larger spills, build dikes to prevent entry into sewer systems or bodies of water.[1]
-
Absorption: Soak up the spill with an inert absorbent material (e.g., sand, earth, vermiculite).[3][4]
-
Collection: Place the absorbed material into a suitable, closed container for disposal.[4]
Quantitative Data Summary
| Property | Value |
| Molecular Weight | 214.22 g/mol [7] |
| Density | 1.14 g/mL at 25 °C[5] |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Refractive Index | n20/D 1.473[5] |
| Storage Temperature | 2-8°C[5] |
References
- 1. multimedia.3m.com [multimedia.3m.com]
- 2. 1-(Acryloyloxy)-3-(methacryloyloxy)-2-propanol (stabilized with MEHQ) | C10H14O5 | CID 5062351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound|1709-71-3|lookchem [lookchem.com]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. This compound | 1709-71-3 [chemicalbook.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
